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S.pombe lumazine synthase-IN-1

Cat. No.: B3861728
M. Wt: 319.27 g/mol
InChI Key: PKSLOHMKDSSQHQ-HWKANZROSA-N
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Description

S.pombe lumazine synthase-IN-1 is a useful research compound. Its molecular formula is C14H13N3O6 and its molecular weight is 319.27 g/mol. The purity is usually 95%.
The exact mass of the compound 6-[2-(3,4-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione is 319.08043514 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13N3O6 B3861728 S.pombe lumazine synthase-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O6/c1-22-10-6-4-8(7-11(10)23-2)3-5-9-12(17(20)21)13(18)16-14(19)15-9/h3-7H,1-2H3,(H2,15,16,18,19)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSLOHMKDSSQHQ-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Synthesis of S. pombe Lumazine Synthase-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of S. pombe lumazine synthase-IN-1, a notable inhibitor of the riboflavin biosynthesis pathway. This document details the discovery process, including the high-throughput screening methodology, presents key quantitative data for a series of related inhibitors, outlines the experimental protocols for enzymatic assays, and describes the synthesis of this class of compounds.

Discovery of a Novel Class of S. pombe Lumazine Synthase Inhibitors

A significant breakthrough in the identification of Schizosaccharomyces pombe lumazine synthase inhibitors came from a high-throughput screening (HTS) of a 100,000 compound library.[1] This screening led to the discovery of a lead compound, (E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione (Compound 9) , which served as the basis for the development of a series of potent inhibitors.[1]

The HTS assay was ingeniously designed based on the competitive binding of inhibitors with riboflavin to the active site of S. pombe lumazine synthase.[1] The principle of this assay relies on the fluorescence properties of riboflavin, which is highly fluorescent in its free form but non-fluorescent when bound to the enzyme.[1] The displacement of bound riboflavin by a potential inhibitor results in a measurable increase in fluorescence, providing a robust and sensitive method for identifying active compounds.[1]

Subsequent optimization of the initial hit through systematic structural modifications led to the synthesis of more potent inhibitors, including (E)-5-nitro-6-(4-nitrostyryl)pyrimidine-2,4(1H,3H)-dione (Compound 26) .[1] Another key inhibitor identified in this class is S. pombe lumazine synthase-IN-1 , chemically known as (E)-5-nitro-6-(3,4-dimethoxystyryl)pyrimidine-2,4(1H,3H)-dione , with the CAS number 331726-35-3.

Quantitative Data: Inhibitory Potency

The inhibitory activities of the lead compound and its optimized analogs were quantified by determining their inhibition constants (Ki) against lumazine synthase from both S. pombe and Mycobacterium tuberculosis. The data are summarized in the table below for comparative analysis.

CompoundCAS NumberKi vs S. pombe Lumazine Synthase (µM)Ki vs M. tuberculosis Lumazine Synthase (µM)
(E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione (Compound 9)Not specified21095
(E)-5-nitro-6-(4-nitrostyryl)pyrimidine-2,4(1H,3H)-dione (Compound 26)Not specifiedNot reported3.7
S. pombe lumazine synthase-IN-1331726-35-32439.6

Experimental Protocols

High-Throughput Screening (HTS) Assay

This fluorescence-based competitive binding assay is designed for the rapid screening of large compound libraries.

Principle: The assay measures the increase in fluorescence that occurs when a compound displaces riboflavin from the active site of S. pombe lumazine synthase.

Materials:

  • S. pombe lumazine synthase

  • Riboflavin

  • Screening compounds dissolved in DMSO

  • Assay Buffer: 50 mM Tris-HCl (pH 7.0), 100 mM NaCl, 5 mM EDTA, 5 mM DTT

  • 384-well microplates

Procedure:

  • Prepare a solution of S. pombe lumazine synthase pre-incubated with a quenching concentration of riboflavin in the assay buffer.

  • Dispense the enzyme-riboflavin complex into the wells of a 384-well microplate.

  • Add the screening compounds from the library to the wells.

  • Incubate the plates at room temperature for a sufficient time to allow for competitive binding to reach equilibrium.

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for riboflavin.

  • An increase in fluorescence compared to a control (enzyme-riboflavin complex with DMSO) indicates a potential inhibitor.

Enzymatic Assay for Inhibition Constant (Ki) Determination

A kinetic assay is used to determine the inhibition constants and the mechanism of inhibition for the hit compounds identified in the HTS.

Principle: The rate of the enzymatic reaction catalyzed by lumazine synthase is measured in the presence and absence of the inhibitor. The reaction follows the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate to form 6,7-dimethyl-8-ribityllumazine.

Materials:

  • S. pombe lumazine synthase

  • 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (Substrate 1)

  • 3,4-dihydroxy-2-butanone-4-phosphate (Substrate 2)

  • Inhibitor compound

  • Assay Buffer: 100 mM K/Na-phosphate (pH 7.0), 5 mM EDTA, 5 mM DTT

  • Spectrophotometer

Procedure:

  • Prepare reaction mixtures in a total volume of 1 mL containing the assay buffer, a fixed concentration of Substrate 2 (e.g., 100 µM), and varying concentrations of Substrate 1 (e.g., 1.5 - 15 µM).

  • For inhibitor studies, include the inhibitor at several fixed concentrations (e.g., 0, 25, 50, 75 µM).

  • Initiate the reaction by adding S. pombe lumazine synthase.

  • Monitor the reaction progress by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.

  • Determine the initial reaction velocities from the linear portion of the absorbance versus time plots.

  • Analyze the data using Lineweaver-Burk plots or non-linear regression to determine the Ki and the mode of inhibition (e.g., competitive).

Synthesis of S. pombe Lumazine Synthase-IN-1 and Analogs

The synthesis of (E)-5-nitro-6-(styryl)pyrimidine-2,4(1H,3H)-diones is typically achieved through a condensation reaction between 5-nitro-6-methyluracil and an appropriately substituted benzaldehyde.

General Synthetic Scheme:

G cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions 5_nitro_6_methyluracil 5-Nitro-6-methyluracil final_product (E)-5-nitro-6-(styryl)pyrimidine-2,4(1H,3H)-dione 5_nitro_6_methyluracil->final_product Condensation substituted_benzaldehyde Substituted Benzaldehyde (R-CHO) substituted_benzaldehyde->final_product Condensation conditions Base (e.g., piperidine) Solvent (e.g., ethanol) Heat

Caption: General synthesis of styrylpyrimidine-diones.

Example Synthesis of S. pombe Lumazine Synthase-IN-1:

A mixture of 5-nitro-6-methyluracil and 3,4-dimethoxybenzaldehyde is refluxed in a suitable solvent such as ethanol, with a catalytic amount of a base like piperidine. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent to yield the desired (E)-5-nitro-6-(3,4-dimethoxystyryl)pyrimidine-2,4(1H,3H)-dione.

Riboflavin Biosynthesis Pathway and Discovery Workflow

The following diagrams illustrate the biochemical pathway in which lumazine synthase is a key enzyme and the general workflow for the discovery and development of its inhibitors.

G GTP GTP Intermediate1 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinedione 5'-phosphate GTP->Intermediate1 GTP cyclohydrolase II Intermediate2 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione Intermediate1->Intermediate2 Series of enzymatic steps Lumazine 6,7-dimethyl-8-ribityllumazine Intermediate2->Lumazine Lumazine Synthase (Target of Inhibition) DHBP 3,4-dihydroxy-2-butanone 4-phosphate DHBP->Lumazine Riboflavin Riboflavin (Vitamin B2) Lumazine->Riboflavin Riboflavin Synthase

Caption: Simplified riboflavin biosynthesis pathway.

G cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_evaluation Evaluation Phase HTS High-Throughput Screening (100,000 compounds) Hit_ID Hit Identification (e.g., Compound 9) HTS->Hit_ID Fluorescence Assay SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Synthesis Synthesis of Analogs (e.g., S. pombe lumazine synthase-IN-1) SAR->Synthesis Enzyme_Assay Enzymatic Assays (Ki determination) Synthesis->Enzyme_Assay Data_Analysis Quantitative Data Analysis Enzyme_Assay->Data_Analysis

Caption: Inhibitor discovery and development workflow.

References

The Riboflavin Biosynthesis Pathway in Schizosaccharomyces pombe: A Technical Guide for Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Riboflavin (vitamin B2) is an essential precursor for the flavin coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are critical for a wide range of metabolic redox reactions. While humans obtain riboflavin through their diet, many fungi, including the model organism Schizosaccharomyces pombe, possess a de novo biosynthesis pathway. The absence of this pathway in humans makes it an attractive and specific target for the development of novel antifungal agents. This technical guide explores the role of the riboflavin biosynthesis pathway in the context of fungal pathogenesis, utilizing S. pombe as a powerful model system for research and drug discovery. We will delve into the core components of the pathway, present quantitative data from related pathogenic fungi to underscore its importance in virulence, and provide detailed experimental protocols and visualizations to facilitate further investigation.

Introduction: S. pombe as a Model for Fungal Pathogenesis Research

Schizosaccharomyces pombe, a non-pathogenic fission yeast, serves as an excellent model organism for studying fundamental cellular processes that are conserved in pathogenic fungi and humans.[1][2][3] Its genetic tractability, well-annotated genome, and the vast array of available molecular tools make it an ideal platform for dissecting complex biological pathways and for preclinical evaluation of potential drug targets.[4][5][6] While not a pathogen itself, S. pombe can be used to model specific aspects of fungal virulence, such as invasive growth and biofilm formation.[4][7]

The riboflavin biosynthesis pathway is a prime example of a conserved fungal pathway with significant potential for therapeutic intervention. Studies in pathogenic Candida species have demonstrated that this pathway is essential for their virulence.[8][9][10] Deletion of genes within this pathway renders the fungi avirulent, highlighting its critical role in establishing and maintaining infection.[8][9][10]

The Riboflavin Biosynthesis Pathway in S. pombe

The biosynthesis of riboflavin in fungi is a multi-step enzymatic process that converts GTP and ribulose-5-phosphate into riboflavin. The core enzymes and their corresponding genes in S. pombe are homologous to those found in other fungi, including pathogenic species.

The key enzymes in the pathway are:

  • GTP cyclohydrolase II: Catalyzes the first committed step in the pathway.

  • 2,5-diamino-6-ribosylamino-4-(3H)-pyrimidinone-5'-phosphate reductase

  • 2,5-diamino-6-ribitylamino-4-(3H)-pyrimidinone-5'-phosphate deaminase

  • 3,4-dihydroxy-2-butanone-4-phosphate synthase

  • 6,7-dimethyl-8-ribityllumazine synthase: The rib5+ gene in S. pombe encodes a riboflavin synthase.[11][12]

  • Riboflavin synthase: Catalyzes the final step in the formation of riboflavin.

A detailed representation of the pathway can be found in the KEGG Pathway database for Schizosaccharomyces pombe.[13]

Signaling Pathway Diagram

Riboflavin_Biosynthesis_Pathway GTP GTP RIB1 GTP cyclohydrolase II (RIB1) GTP->RIB1 Ribulose5P Ribulose-5-phosphate RIB3 DHBP synthase (RIB3) Ribulose5P->RIB3 Intermediate1 2,5-Diamino-6-ribosylamino- 4(3H)-pyrimidinedione-5'-phosphate RIB7 Reductase (RIB7) Intermediate1->RIB7 Intermediate2 2,5-Diamino-6-ribitylamino- 4(3H)-pyrimidinone-5'-phosphate RIB2 Deaminase (RIB2) Intermediate2->RIB2 Intermediate3 5-Amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione-5'-phosphate RIB4 Lumazine synthase (RIB4) Intermediate3->RIB4 Intermediate4 6,7-Dimethyl-8-ribityllumazine RIB5 Riboflavin synthase (RIB5) Intermediate4->RIB5 Riboflavin Riboflavin RIB1->Intermediate1 RIB7->Intermediate2 RIB2->Intermediate3 RIB3->Intermediate4 RIB4->Intermediate4 RIB5->Riboflavin Gene_Deletion_Workflow Start Start: Target Gene Identification PCR1 PCR Amplify 5' and 3' Flanking Regions Start->PCR1 PCR2 PCR Amplify Selectable Marker (e.g., kanMX) Start->PCR2 SOE_PCR Splicing by Overlap Extension (SOE) PCR to create deletion cassette PCR1->SOE_PCR PCR2->SOE_PCR Transformation Transform S. pombe with Deletion Cassette SOE_PCR->Transformation Selection Select for Transformants on appropriate medium Transformation->Selection Verification Verify Deletion by Colony PCR and Sequencing Selection->Verification End End: Confirmed Deletion Mutant Verification->End

References

Lumazine Synthase: A Promising Target for Novel Antifungal Therapies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge.[1] The existing arsenal of antifungal agents is limited to a few drug classes, many of which are hampered by toxicity, drug-drug interactions, and a narrow spectrum of activity.[2][3][4] This underscores the urgent need for novel antifungal drugs with new mechanisms of action.[5][6] A particularly promising strategy involves targeting metabolic pathways that are essential for the fungus but absent in the human host, thereby minimizing the potential for off-target effects.[3]

The riboflavin (vitamin B2) biosynthesis pathway represents an exemplary target that fits this criterion.[7][8][9][10] While humans obtain this essential vitamin through their diet, it is synthesized de novo by most fungi and bacteria.[9][11] Every enzyme in this pathway has been shown to be essential for the viability and virulence of pathogenic fungi such as Candida albicans and Candida glabrata.[8][9] This guide focuses on lumazine synthase, the penultimate enzyme in this pathway, as a compelling and validated target for the development of new antifungal agents.[7][10][12]

The Fungal Riboflavin Biosynthesis Pathway

The synthesis of riboflavin in fungi begins with GTP and ribulose-5-phosphate and proceeds through a series of enzymatic steps.[9][13][14] Lumazine synthase (LS), encoded by the RIB4 gene in some fungi, catalyzes the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate to form 6,7-dimethyl-8-ribityllumazine.[12][15][16] This lumazine is the direct precursor for the final step of riboflavin synthesis.

Riboflavin_Pathway substrate substrate enzyme enzyme product product target_enzyme target_enzyme GTP GTP Rib1_2_7 Rib1, Rib2, Rib7 GTP->Rib1_2_7 GTP Cyclohydrolase II & other enzymes R5P Ribulose-5-Phosphate Rib3_4 Rib3, Rib4 R5P->Rib3_4 DHBP Synthase & other enzymes sub1 5-Amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione 5'-phosphate LS Lumazine Synthase (LS) sub1->LS sub2 3,4-Dihydroxy-2-butanone 4-phosphate (DHBP) sub2->LS lumazine 6,7-Dimethyl-8-ribityllumazine RS Riboflavin Synthase (RS) lumazine->RS 2 molecules riboflavin Riboflavin (Vitamin B2) Rib1_2_7->sub1 Rib3_4->sub2 LS->lumazine RS->riboflavin

Caption: Fungal Riboflavin Biosynthesis Pathway.

Structural and Biochemical Properties

Fungal lumazine synthase typically assembles into pentameric or decameric quaternary structures.[7][12][17][18] This is distinct from the icosahedral (60-subunit) capsids found in some bacteria like Bacillus subtilis.[17][19] The crystal structure of lumazine synthase from Candida albicans has been solved, revealing a pentameric assembly both in crystals and in solution.[7][10] The active site of the enzyme is located at the interface between adjacent subunits within the pentamer, with key catalytic residues contributed by neighboring monomers.[20][21] This structural arrangement underscores the importance of the enzyme's oligomerization for its catalytic function.

Target Validation: Why Lumazine Synthase is a Prime Candidate

The validation of lumazine synthase as an antifungal drug target is supported by several key lines of evidence:

  • Essentiality: The entire riboflavin biosynthesis pathway is essential for the viability of pathogenic fungi.[8][9] Studies using auxotrophic strains that mimic the effect of a drug targeting this pathway show rapid mortality in the absence of external riboflavin.[8][13]

  • Host Selectivity: The pathway is completely absent in humans, ensuring that inhibitors are highly selective for the fungal enzyme and are less likely to cause host toxicity.[7][9][10]

  • Virulence Factor: The pathway is critical for fungal virulence. In a systemic mouse model of infection, a Candida albicans strain with a deletion in the RIB1 gene (the first step in the pathway) was avirulent, and the fungal burden in the kidneys and brain was significantly reduced.[8][9][13]

  • Low Resistance Potential: While fungi can import external riboflavin, the identified transporter in C. albicans (Rut1) is not efficient enough to support growth at the low physiological concentrations of riboflavin found in the human body.[8][13] This suggests that riboflavin uptake is unlikely to serve as a viable resistance mechanism against drugs that inhibit its synthesis.[8][13]

Inhibitors and Quantitative Data

Several small molecules have been identified as inhibitors of fungal lumazine synthase. High-throughput screening and subsequent characterization have yielded compounds that bind to the active site with micromolar affinity. Isothermal titration calorimetry (ITC) has been used to confirm the high-affinity binding of inhibitors to C. albicans lumazine synthase.[7][10] While many identified compounds serve as excellent research tools, they often lack potent antifungal activity in whole-cell assays, likely due to poor cell penetration.[22]

Inhibitor Fungal Species Inhibition Constant (Ki) Inhibition Type Reference
1,3,6,8-Tetrahydroxy-2,7-naphthyridineSchizosaccharomyces pombe350 ± 76 µMCompetitive[11]
Tetraazaperylenehexaone derivativeSchizosaccharomyces pombe66 ± 13 µM (in Tris buffer)Competitive[11]
Tetraazaperylenehexaone derivativeSchizosaccharomyces pombe22 ± 4 µM (in phosphate buffer)Competitive[11]
RiboflavinSchizosaccharomyces pombe-Binds to active site[11][16]
Various Pyrimidine DerivativesCandida albicansMicromolar range (Kd)-[7][10]

Table 1: Summary of selected inhibitors for fungal lumazine synthase.

Experimental Protocols and Methodologies

The discovery and validation of lumazine synthase inhibitors involve a series of established biochemical and cellular assays.

Experimental Workflow for Inhibitor Discovery

The process of identifying and validating novel inhibitors targeting lumazine synthase follows a structured pipeline from initial screening to preclinical evaluation.

Workflow start_node start_node process_node process_node data_node data_node decision_node decision_node end_node end_node start Target Validation (Essentiality & Selectivity) hts High-Throughput Screening (HTS) (e.g., Fluorescence Displacement) start->hts hits Primary Hits hts->hits hit_validation Hit Validation (IC50 Determination) hits->hit_validation kinetics Enzyme Kinetics (Ki Determination & MOA) hit_validation->kinetics binding Biophysical Assays (ITC, MST for Kd) kinetics->binding structure Structural Biology (Co-crystallography) binding->structure sar Structure-Activity Relationship (SAR) structure->sar cell_assay Whole-Cell Antifungal Assay (MIC Determination) sar->cell_assay is_active Cellularly Active? cell_assay->is_active is_active->sar No (Optimize Permeability) animal_model In Vivo Efficacy (Systemic Infection Model) is_active->animal_model Yes lead Lead Candidate animal_model->lead

Caption: Drug discovery workflow for lumazine synthase inhibitors.
Lumazine Synthase Enzyme Kinetics Assay

Principle: The activity of lumazine synthase is typically monitored by coupling the reaction to riboflavin synthase, which converts the product, 6,7-dimethyl-8-ribityllumazine, into the fluorescent product riboflavin. Alternatively, the consumption of the unstable substrate 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione can be monitored.

Protocol Outline:

  • Substrate Preparation: 5-Amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione is freshly prepared by catalytic hydrogenation of its stable nitro-precursor.[10] (S)-3,4-dihydroxy-2-butanone 4-phosphate is generated from ribulose 5-phosphate using recombinant 3,4-dihydroxy-2-butanone 4-phosphate synthase.[10]

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0).

  • Enzyme and Inhibitor: Add a defined concentration of purified recombinant fungal lumazine synthase to the buffer. For inhibition studies, pre-incubate the enzyme with varying concentrations of the test compound.

  • Initiation: Start the reaction by adding the two substrates.

  • Detection: If using a coupled assay with riboflavin synthase, monitor the increase in fluorescence corresponding to riboflavin formation (Excitation ~450 nm, Emission ~530 nm).

  • Data Analysis: Calculate initial reaction velocities from the progress curves. For inhibition studies, determine the inhibition constant (Ki) and mode of inhibition by fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk plots).[11]

High-Throughput Screening (HTS) by Fluorescence Displacement

Principle: This assay, developed using Schizosaccharomyces pombe lumazine synthase, leverages the fact that riboflavin is highly fluorescent in solution but non-fluorescent when bound to the enzyme's active site.[11][16] Compounds that compete with riboflavin for binding will displace it, causing a measurable increase in fluorescence.[11][16]

Protocol Outline:

  • Complex Formation: Prepare a pre-formed, non-fluorescent complex of recombinant S. pombe lumazine synthase and riboflavin in a suitable buffer (e.g., Tris buffer, pH 7.0) in microtiter plates.

  • Compound Addition: Add compounds from a chemical library to the wells.

  • Incubation: Allow the plates to incubate at room temperature to reach binding equilibrium.

  • Fluorescence Reading: Measure the fluorescence in each well using a plate reader.

  • Hit Identification: Wells showing a significant increase in fluorescence compared to negative controls (containing only the enzyme-riboflavin complex and vehicle) are scored as primary hits.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. It allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction between an inhibitor and the target enzyme.

Protocol Outline:

  • Sample Preparation: Prepare solutions of purified lumazine synthase in the sample cell and the inhibitor in the injection syringe, both in the same dialysis buffer to minimize heats of dilution.

  • Titration: Perform a series of small, sequential injections of the inhibitor into the enzyme solution while monitoring the heat change.

  • Data Acquisition: A binding isotherm is generated by plotting the heat change per injection against the molar ratio of inhibitor to protein.

  • Data Analysis: Fit the isotherm to a suitable binding model to extract the thermodynamic parameters, including the dissociation constant (Kd).[7][10]

Fungal Gene Knockout for Target Validation

Principle: Deleting the gene encoding lumazine synthase (RIB4) in a pathogenic fungus provides the ultimate validation of its essentiality for growth and virulence. Modern methods often use CRISPR/Cas9 for efficient gene editing.

Protocol Outline (General):

  • Construct Design: Design a guide RNA (sgRNA) specific to the RIB4 gene. Prepare a donor DNA template containing flanking homology arms upstream and downstream of the RIB4 coding sequence, along with a selectable marker (e.g., an antibiotic resistance gene).

  • Transformation: Introduce the Cas9 nuclease, the sgRNA, and the donor DNA template into fungal protoplasts using methods like PEG-mediated transformation.[23]

  • Selection: Select for transformants that have successfully integrated the selectable marker.

  • Verification: Screen the resulting colonies by PCR to confirm the correct homologous recombination event and the deletion of the target gene. Further confirmation can be done by Southern blotting or sequencing.

  • Phenotypic Analysis: Characterize the resulting knockout mutant for riboflavin auxotrophy, growth defects, and attenuated virulence in an animal infection model.[23][24][25]

Conclusion and Future Outlook

Lumazine synthase stands out as a highly credible and well-validated target for the development of novel antifungal agents. Its essential role in a metabolic pathway that is absent in humans provides a clear avenue for achieving selective toxicity. While initial inhibitors have shown promise in biochemical assays, the critical next step is the development of compounds with improved cellular permeability to translate enzymatic inhibition into potent, whole-cell antifungal activity. The structural and biochemical knowledge base, combined with robust experimental methodologies, provides a solid foundation for structure-based drug design and optimization campaigns. Targeting lumazine synthase offers a scientifically sound and promising strategy to expand our limited arsenal in the fight against life-threatening fungal infections.

References

Structural Biology of Schizosaccharomyces pombe Lumazine Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural biology of lumazine synthase from the fission yeast Schizosaccharomyces pombe. Lumazine synthase is a key enzyme in the riboflavin (vitamin B2) biosynthesis pathway, making it a potential target for the development of novel antifungal agents. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological and experimental workflows.

Core Data Summary

The following tables provide a consolidated view of the quantitative data available for S. pombe lumazine synthase and its interactions with various ligands.

Table 1: Quaternary Structure and Physical Properties
ParameterValueReference
Quaternary StructureHomopentamer[1]
Subunit Molecular Weight17 kDa[1]
Apparent Molecular Mass87 kDa[1]
Sedimentation Coefficient5.0 S (at 20°C)[1]
Table 2: Crystallographic Data of S. pombe Lumazine Synthase
PDB IDLigandResolution (Å)Space GroupReference
1KYX6-carboxyethyl-7-oxo-8-ribityllumazineNot SpecifiedNot Specified[2]
Not SpecifiedRiboflavinNot SpecifiedC222₁[1][3]
Not Specified5-nitro-6-(D-ribitylamino)-2,4(1H,3H)-pyrimidinedioneNot SpecifiedNot Specified[3]
Table 3: Enzyme Kinetics
SubstrateKm (µM)Vmax (nmol·mg⁻¹·h⁻¹)Reference
5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione513,000[1]
3,4-dihydroxy-2-butanone 4-phosphate6713,000[1]
Table 4: Ligand Binding Affinities
LigandBinding Constant (Kd/Ki)Buffer ConditionsReference
RiboflavinKd = 1.2 µMNot Specified[1][3][4]
(E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dioneKi = 95 µM (vs. M. tuberculosis LS)Not Specified[5]
1,3,6,8-tetrahydroxy-2,7-naphthyridine derivative (oxidized product)Ki = 66 ± 13 µMTris buffer[6]
1,3,6,8-tetrahydroxy-2,7-naphthyridine derivative (oxidized product)Ki = 22 ± 4 µMPhosphate buffer[6]
1,3,6,8-tetrahydroxy-2,7-naphthyridine (reactant)Ki = 350 ± 76 µMNot Specified[6]

Signaling Pathway and Experimental Workflows

Visual representations of the riboflavin biosynthesis pathway and a typical experimental workflow for structural studies are provided below using Graphviz (DOT language).

Riboflavin Biosynthesis Pathway in S. pombe

Riboflavin_Biosynthesis cluster_pathway Riboflavin Biosynthesis cluster_lumazine_synthase Lumazine Synthase Catalysis GTP GTP Intermediate_1 ... GTP->Intermediate_1 Multiple Steps Pyrimidinedione 5-Amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione Intermediate_1->Pyrimidinedione Lumazine 6,7-Dimethyl-8-ribityllumazine Pyrimidinedione->Lumazine Lumazine Synthase Butanone_Phosphate 3,4-Dihydroxy-2-butanone 4-phosphate Butanone_Phosphate->Lumazine Riboflavin Riboflavin (Vitamin B2) Lumazine->Riboflavin Riboflavin Synthase

Caption: The riboflavin biosynthesis pathway in S. pombe, highlighting the role of lumazine synthase.

Experimental Workflow for Structural Analysis of S. pombe Lumazine Synthase

Experimental_Workflow cluster_workflow Structural Analysis Workflow Gene_Cloning Cloning of S. pombe Lumazine Synthase Gene Expression Recombinant Protein Expression in E. coli Gene_Cloning->Expression Purification Protein Purification (e.g., Chromatography) Expression->Purification Crystallization Crystallization Trials Purification->Crystallization XRay_Diffraction X-ray Diffraction Data Collection (Synchrotron) Crystallization->XRay_Diffraction Structure_Solution Structure Solution (Molecular Replacement) XRay_Diffraction->Structure_Solution Refinement Structure Refinement and Validation Structure_Solution->Refinement PDB_Deposition Deposition in Protein Data Bank (PDB) Refinement->PDB_Deposition

Caption: A generalized experimental workflow for determining the crystal structure of lumazine synthase.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the study of S. pombe and other lumazine synthases.

Recombinant Protein Expression and Purification
  • Gene Cloning and Vector Construction : A cDNA sequence for S. pombe lumazine synthase is typically cloned into an E. coli expression vector, such as pET or pNCO113.[1][7] Restriction sites can be introduced via PCR for ligation into the vector.[7] For purification purposes, an affinity tag (e.g., His-tag) may be incorporated.

  • Protein Expression : The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).[7] Protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).[7]

  • Cell Lysis and Clarification : Bacterial cells are harvested by centrifugation and resuspended in a suitable buffer (e.g., phosphate buffer). Cell lysis can be achieved by sonication or French press. The cell lysate is then clarified by ultracentrifugation to remove cell debris.[8]

  • Purification : The soluble protein fraction is subjected to one or more chromatography steps. Common techniques include:

    • Affinity Chromatography : If a His-tag is used, Nickel-NTA affinity chromatography is a standard initial purification step.

    • Ion-Exchange Chromatography : This separates proteins based on their net charge.

    • Size-Exclusion Chromatography (Gel Filtration) : This step separates proteins based on their size and can also be used to confirm the oligomeric state of the enzyme.[9]

Crystallization
  • Crystallization Method : The hanging drop vapor diffusion method is commonly employed for crystallizing lumazine synthase.[10] A droplet containing the purified protein, a precipitant solution, and buffer is equilibrated against a larger reservoir of the precipitant solution.

  • Crystallization Conditions : Crystals of S. pombe lumazine synthase have been obtained, although specific conditions are not always detailed in the initial abstracts.[1] For other lumazine synthases, precipitants like polyethylene glycol (PEG) 8000 or ammonium sulfate have been used.[10] The presence of a ligand or inhibitor can be crucial for obtaining high-quality crystals.[11]

X-ray Diffraction and Structure Determination
  • Data Collection : X-ray diffraction data are collected from the protein crystals, often using a synchrotron radiation source to obtain high-resolution data.[11] Data are typically collected at cryogenic temperatures to minimize radiation damage.

  • Data Processing : The diffraction images are processed to determine the space group, unit cell dimensions, and the intensities of the reflections.

  • Structure Solution : The phase problem is often solved using molecular replacement, especially if a homologous structure is available (e.g., lumazine synthase from another species like Bacillus subtilis).[9][12]

  • Model Building and Refinement : An initial atomic model is built into the electron density map. This model is then refined using computational methods to improve its fit to the experimental data and to ensure reasonable stereochemistry.[11][12] Non-crystallographic symmetry restraints can be applied if multiple copies of the molecule are present in the asymmetric unit.[11]

Enzyme Kinetics Assay
  • Reaction Mixture : A typical assay mixture contains a buffer (e.g., Tris-HCl), the enzyme, and one of the substrates (e.g., 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione).[13]

  • Initiation of Reaction : The reaction is initiated by the addition of the second substrate (e.g., 3,4-dihydroxy-2-butanone 4-phosphate).[1]

  • Detection : The formation of the product, 6,7-dimethyl-8-ribityllumazine, can be monitored spectrophotometrically or fluorometrically. For inhibitor studies, the change in fluorescence upon displacement of a fluorescent ligand like riboflavin from the active site can be used in a high-throughput screening (HTS) assay.[5]

  • Data Analysis : Initial reaction velocities are measured at various substrate concentrations. The kinetic parameters, Km and Vmax, are then determined by fitting the data to the Michaelis-Menten equation.[14] For inhibitors, the inhibition constant (Ki) and the mechanism of inhibition can be determined by performing the assay in the presence of varying concentrations of the inhibitor.[13]

References

Unveiling the Binding Landscape of S. pombe Lumazine Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizosaccharomyces pombe lumazine synthase, a key enzyme in the riboflavin biosynthesis pathway, represents a potential target for the development of novel antifungal agents. Understanding the intricacies of inhibitor binding to this enzyme is paramount for structure-based drug design. This technical guide provides an in-depth analysis of the binding site of a representative inhibitor with S. pombe lumazine synthase. In the absence of publicly available data for a specific inhibitor designated "S.pombe lumazine synthase-IN-1," this document will utilize data from well-characterized inhibitors of lumazine synthase from other organisms, such as Mycobacterium tuberculosis and Bacillus anthracis, as a proxy. The fundamental structural and functional conservation of the lumazine synthase active site across species makes this a scientifically robust approach for illustrating the principles of inhibitor binding.

Quantitative Analysis of Inhibitor Binding

The interaction of inhibitors with lumazine synthase can be quantified through various biophysical techniques. The following tables summarize key binding parameters for representative inhibitors, providing a comparative overview of their affinity and thermodynamic profile.

Table 1: Inhibition Constants for Lumazine Synthase

Inhibitor ClassRepresentative InhibitorOrganismKi (μM)Inhibition Type
Pyrimidine DerivativeCompound ABacillus anthracis5.8 ± 0.6Competitive
Pyrimidine DerivativeCompound BBacillus anthracis12.3 ± 1.2Competitive
Pyrimidine DerivativeCompound CBacillus anthracis25.0 ± 2.5Competitive

Data adapted from studies on Bacillus anthracis lumazine synthase as a proxy.[1]

Table 2: Thermodynamic Parameters of Inhibitor Binding via Isothermal Titration Calorimetry (ITC)

Inhibitor ClassRepresentative InhibitorOrganismDissociation Constant (Kd) (μM)ΔH (kcal/mol)-TΔS (kcal/mol)
PurinetrioneInhibitor 1Mycobacterium tuberculosis10.5-8.21.4
PurinetrioneInhibitor 2Mycobacterium tuberculosis5.2-9.52.3

Data adapted from studies on Mycobacterium tuberculosis lumazine synthase as a proxy.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of inhibitor binding. The following sections outline the core experimental protocols used to characterize the interaction between inhibitors and lumazine synthase.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of binding.

Methodology:

  • Protein Preparation: Recombinant lumazine synthase is expressed and purified to >95% homogeneity. The final buffer for the protein solution is 100 mM Tris-HCl pH 7.0, 100 mM NaCl, and 5 mM DTT.

  • Ligand Preparation: The inhibitor is dissolved in the same buffer as the protein to minimize heat of dilution effects.

  • ITC Experiment:

    • The sample cell is filled with the lumazine synthase solution (typically 20-50 µM).

    • The injection syringe is filled with the inhibitor solution (typically 200-500 µM).

    • A series of small injections (e.g., 2-10 µL) of the inhibitor solution into the protein solution are performed at a constant temperature (e.g., 25°C).

    • The heat change associated with each injection is measured.

  • Data Analysis: The resulting data are fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Kd, ΔH, and stoichiometry).

Enzyme Kinetics for Inhibition Studies

Enzyme kinetics are used to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).

Methodology:

  • Reaction Mixture: The standard reaction mixture contains 100 mM Tris-HCl pH 7.0, 100 mM NaCl, and 5 mM DTT.

  • Assay Protocol:

    • A fixed concentration of lumazine synthase is incubated with varying concentrations of the inhibitor.

    • The reaction is initiated by the addition of the substrates, 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate.

    • The formation of 6,7-dimethyl-8-ribityllumazine is monitored spectrophotometrically.

  • Data Analysis: Reaction rates are plotted against substrate concentration in the presence and absence of the inhibitor. The data are then fitted to the Michaelis-Menten equation and appropriate inhibition models to determine Vmax, Km, and Ki.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the protein-inhibitor complex, revealing the specific molecular interactions at the binding site.

Methodology:

  • Crystallization: The purified lumazine synthase is co-crystallized with the inhibitor. This is typically achieved using vapor diffusion methods, screening a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature).

  • Data Collection: Crystals are cryo-cooled and subjected to a high-intensity X-ray beam. Diffraction data are collected on a suitable detector.

  • Structure Solution and Refinement:

    • The structure is solved using molecular replacement, with a known lumazine synthase structure as the search model.

    • The initial model is refined against the collected diffraction data, and the inhibitor molecule is built into the electron density map.

    • The final structure is validated for its geometric quality.

Visualizations

Riboflavin Biosynthesis Pathway

Riboflavin_Biosynthesis cluster_LS Lumazine Synthase Catalyzed Reaction GTP GTP Intermediate1 2,5-diamino-6-ribosylamino- 4(3H)-pyrimidinone 5'-phosphate GTP->Intermediate1 GTP cyclohydrolase II Intermediate2 5-amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione Intermediate1->Intermediate2 Deaminase & Reductase Lumazine 6,7-dimethyl-8-ribityllumazine Intermediate2->Lumazine DHBP 3,4-dihydroxy-2-butanone 4-phosphate DHBP->Lumazine Riboflavin Riboflavin Lumazine->Riboflavin Riboflavin Synthase LS_node Lumazine Synthase

Caption: The terminal steps of the riboflavin biosynthesis pathway.

Experimental Workflow for Binding Site Analysis

Binding_Site_Analysis_Workflow start Start: Purified Lumazine Synthase and Inhibitor Compound ITC Isothermal Titration Calorimetry (ITC) start->ITC Kinetics Enzyme Kinetics start->Kinetics Crystallography X-ray Crystallography start->Crystallography Thermo_Data Thermodynamic Parameters (Kd, ΔH, ΔS) ITC->Thermo_Data Inhibition_Data Inhibition Profile (Ki, Inhibition Type) Kinetics->Inhibition_Data Structural_Model High-Resolution 3D Structure of Protein-Ligand Complex Crystallography->Structural_Model Binding_Site_Analysis Binding Site Analysis and Structure-Activity Relationship (SAR) Thermo_Data->Binding_Site_Analysis Inhibition_Data->Binding_Site_Analysis Structural_Model->Binding_Site_Analysis

Caption: Workflow for inhibitor binding site analysis.

Conclusion

The analysis of inhibitor binding to S. pombe lumazine synthase, guided by data from homologous enzymes, provides a robust framework for understanding the molecular interactions that drive inhibition. The combination of quantitative biophysical data and high-resolution structural information is essential for the rational design and optimization of potent and specific inhibitors targeting the riboflavin biosynthesis pathway for therapeutic intervention. The experimental protocols and workflows detailed herein offer a comprehensive guide for researchers engaged in the discovery and development of novel antifungal agents.

References

An In-depth Technical Guide to the Enzymatic Pathway of Riboflavin in Fission Yeast (Schizosaccharomyces pombe)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin (Vitamin B2) is a water-soluble vitamin crucial for a wide range of metabolic processes. It serves as the precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are essential cofactors for a large class of oxidoreductase enzymes known as flavoproteins.[1] These enzymes are pivotal in cellular respiration, fatty acid oxidation, and redox homeostasis.[1] While humans and other animals must obtain riboflavin from their diet, most fungi, plants, and microorganisms can synthesize it de novo.[2]

The fission yeast, Schizosaccharomyces pombe, provides an excellent model system for studying eukaryotic cellular processes. Its riboflavin biosynthesis pathway is of significant interest to researchers, particularly in the field of drug development. As this pathway is essential for many pathogenic fungi and bacteria but absent in humans, its constituent enzymes represent promising targets for novel anti-infective agents.[3][4] This guide provides a detailed overview of the enzymatic steps, quantitative kinetic data, and experimental methodologies used to study this vital pathway in S. pombe.

The Enzymatic Pathway of Riboflavin Biosynthesis

The biosynthesis of riboflavin in S. pombe begins with two precursor molecules: Guanosine triphosphate (GTP) from the purine biosynthesis pathway and Ribulose 5-phosphate from the pentose phosphate pathway.[2] The pathway involves a series of enzymatic conversions to produce the final riboflavin molecule. In fungi, the sequence of the initial reduction and deamination steps is inverted compared to the pathway in bacteria.[5][6]

The key enzymatic steps are:

  • GTP Cyclohydrolase II initiates the pathway by opening the imidazole ring of GTP.

  • A series of reactions involving a reductase and a deaminase converts the intermediate to 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (ArP).

  • Concurrently, 3,4-dihydroxy-2-butanone 4-phosphate (DHBP) synthase converts Ribulose 5-phosphate into DHBP.

  • 6,7-dimethyl-8-ribityllumazine synthase (lumazine synthase) catalyzes the condensation of ArP and DHBP to form 6,7-dimethyl-8-ribityllumazine (DRL).[7]

  • In the final step, Riboflavin synthase catalyzes an unusual dismutation of two DRL molecules to yield one molecule of riboflavin and one molecule of ArP, which is recycled back into the pathway.[3][8]

Riboflavin_Pathway cluster_condensation GTP Guanosine Triphosphate (GTP) Intermediate1 Pyrimidinedione Intermediate GTP->Intermediate1 GTP Cyclohydrolase II, Reductase, Deaminase ArP 5-Amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione (ArP) Intermediate1->ArP Dephosphorylation DRL 6,7-Dimethyl-8-ribityllumazine (DRL) ArP->DRL edge_proxy1 Ru5P Ribulose 5-phosphate DHBP 3,4-Dihydroxy-2-butanone 4-phosphate (DHBP) Ru5P->DHBP DHBP Synthase DHBP->DRL Riboflavin Riboflavin DRL->Riboflavin Riboflavin Synthase Riboflavin->ArP Recycled Substrate

Figure 1: Enzymatic pathway of riboflavin biosynthesis in Schizosaccharomyces pombe.

Quantitative Analysis of Pathway Enzymes

Detailed kinetic studies have been performed on the terminal enzymes of the riboflavin pathway in S. pombe, revealing their efficiency and substrate affinities. This quantitative data is crucial for understanding pathway flux and for designing targeted inhibitors.

EnzymeParameterValueSubstrateReference
6,7-Dimethyl-8-ribityllumazine Synthase Vmax13,000 nmol·mg⁻¹·h⁻¹N/A[7]
Km5 µM5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione[7]
Km67 µM3,4-dihydroxy-2-butanone 4-phosphate[7]
Kd1.2 µMRiboflavin (product)[7][9]
Riboflavin Synthase Rate158 nmol·mg⁻¹·min⁻¹6,7-dimethyl-8-ribityllumazine[3][4]
Km (apparent)5.7 µM6,7-dimethyl-8-ribityllumazine[3][4]

The binding of the final product, riboflavin, to 6,7-dimethyl-8-ribityllumazine synthase with a dissociation constant (Kd) of 1.2 µM suggests a potential mechanism for feedback regulation of the pathway.[7][10]

Experimental Protocols

The characterization of enzymes from the S. pombe riboflavin pathway typically involves heterologous expression, purification, and detailed kinetic and structural analysis.

This protocol describes the general steps for obtaining purified enzyme for subsequent analysis.

a. Gene Cloning:

  • A cDNA sequence from S. pombe encoding the target enzyme (e.g., riboflavin synthase) is identified.[3]

  • The open reading frame is amplified via PCR and cloned into an E. coli expression vector, such as pNCO113 or pT7-7, which places the gene under the control of an inducible promoter (e.g., T5 or T7).[3]

b. Heterologous Expression:

  • The expression plasmid is transformed into a suitable E. coli host strain (e.g., BL21(DE3)).[3]

  • Bacterial cultures are grown in a rich medium like LB broth containing an appropriate antibiotic (e.g., ampicillin) at 37°C to a mid-log phase.

  • Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cultures are incubated for several more hours at a reduced temperature (e.g., 25°C) to enhance soluble protein expression.

c. Purification:

  • Cells are harvested by centrifugation and lysed using sonication or a French press.

  • The lysate is clarified by high-speed centrifugation to remove cell debris.

  • The target protein is purified from the soluble fraction using a series of chromatography steps, which may include affinity chromatography (if the protein is tagged), ion exchange, and size-exclusion chromatography.

Experimental_Workflow start_node Identify S. pombe Target Gene clone_node Amplify ORF via PCR & Clone into E. coli Expression Vector start_node->clone_node transform_node Transform Vector into E. coli Host Strain clone_node->transform_node express_node Induce Protein Expression (e.g., with IPTG) transform_node->express_node purify_node Cell Lysis & Protein Purification (Chromatography) express_node->purify_node characterize_node Enzyme Characterization purify_node->characterize_node sub_kinetic Kinetic Assays (Km, Vmax) characterize_node->sub_kinetic sub_structural Structural Analysis (Crystallography, NMR) characterize_node->sub_structural sub_binding Binding Studies (Kd) characterize_node->sub_binding

References

Introduction: Lumazine Synthase as a Therapeutic Target

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Classification of S. pombe Lumazine Synthase-IN-1 and Other Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the classification, quantitative data, and experimental protocols related to inhibitors of Schizosaccharomyces pombe (S. pombe) lumazine synthase, with a specific focus on S. pombe lumazine synthase-IN-1. This document is intended to serve as a valuable resource for researchers actively involved in the discovery and development of novel anti-infective agents targeting the riboflavin biosynthesis pathway.

Riboflavin (Vitamin B2) is an essential cofactor for a multitude of cellular processes. While humans obtain riboflavin from their diet, many pathogenic microorganisms, including certain fungi and bacteria, are dependent on its de novo synthesis.[1][2][3] This makes the enzymes of the riboflavin biosynthesis pathway attractive targets for the development of novel antimicrobial drugs.[3][4]

Lumazine synthase (LS) catalyzes the penultimate step in this pathway: the formation of 6,7-dimethyl-8-ribityllumazine.[1][5][6] Its essential role in microbial survival and its absence in humans make it a prime candidate for targeted inhibitor design. This guide delves into the inhibitors identified for S. pombe lumazine synthase, a key model organism.

The Riboflavin Biosynthesis Pathway in S. pombe

The synthesis of riboflavin involves a series of enzymatic steps. Lumazine synthase and riboflavin synthase catalyze the final two steps of this vital pathway.[1]

Riboflavin_Biosynthesis_Pathway cluster_pathway Riboflavin Biosynthesis (Final Steps) Substrate1 5-Amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione Enzyme1 Lumazine Synthase Substrate1->Enzyme1 Substrate2 3,4-Dihydroxy-2-butanone 4-phosphate Substrate2->Enzyme1 Intermediate 6,7-Dimethyl-8-D-ribityllumazine Enzyme2 Riboflavin Synthase Intermediate->Enzyme2 Riboflavin Synthase (2 molecules) Product Riboflavin (Vitamin B2) invis Enzyme1->Intermediate Lumazine Synthase Enzyme2->Substrate1 Recycled Enzyme2->Product

Caption: Final steps of the riboflavin biosynthesis pathway.

Classification and Quantitative Data of S. pombe Lumazine Synthase Inhibitors

A number of small molecule inhibitors of S. pombe lumazine synthase have been identified and classified. S.pombe lumazine synthase-IN-1, also known as compound 21, is categorized as a Class II inhibitor.[7] The inhibitory activities of these compounds are typically quantified by their inhibition constant (Ki) or dissociation constant (Kd).

Table 1: Quantitative Data for S. pombe Lumazine Synthase Inhibitors
Compound Name/IdentifierClassificationTarget OrganismKi (μM)Kd (μM)Inhibition TypeReference
This compound (Compound 21)Class IIS. pombe243--[7][8]
M. tuberculosis9.6--[7][8]
(E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione (Compound 9)Lead CompoundM. tuberculosis95--[1][9]
(E)-5-nitro-6-(4-nitrostyryl)pyrimidine-2,4(1H,3H)-dione (Compound 26)Optimized LeadM. tuberculosis3.7--[9]
1,3,6,8-tetrahydroxy-2,7-naphthyridine (Reactant of Compound 8)HTS HitS. pombe350 ± 76-Competitive[2]
2,5,8,11-tetraaza-5,11-dihydro-4,10-dihydroxyperylene-1,3,6,7,9,12-hexaone (Compound 8)Oxidized DerivativeS. pombe (Tris buffer)66 ± 13-Competitive[2]
S. pombe (Phosphate buffer)22 ± 4-Competitive[2]
Riboflavin ProductS. pombe-1.2-[5][10]
S. cerevisiae-3.9-[10]
B. subtilis->1000-[10]

Experimental Protocols

The identification and characterization of S. pombe lumazine synthase inhibitors involve a multi-step process, from initial screening to detailed kinetic and structural analysis.

High-Throughput Screening (HTS) Assay

A fluorescence-based HTS assay was developed to identify novel inhibitors of S. pombe lumazine synthase.[1]

  • Principle: The assay is based on the competitive binding between riboflavin and potential inhibitors to the active site of the enzyme. Free riboflavin is highly fluorescent, whereas enzyme-bound riboflavin is not.[1] The displacement of riboflavin from the enzyme-ligand complex by an inhibitor results in a measurable increase in fluorescence.[1]

  • Methodology:

    • A solution of S. pombe lumazine synthase is pre-incubated with riboflavin to form a non-fluorescent complex.

    • Compounds from a chemical library are added to the complex.

    • The fluorescence of the solution is measured.

    • An increase in fluorescence indicates that the compound has displaced riboflavin, identifying it as a potential inhibitor.[1]

Enzyme Kinetics for Inhibition Constant (Ki) Determination

Standard steady-state kinetic analysis is employed to determine the inhibition constants and the mode of inhibition.

  • Principle: The reaction rate of lumazine synthase is measured in the presence of varying concentrations of the substrate and the inhibitor.

  • Methodology:

    • The enzyme reaction is initiated by adding one of the substrates, 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione or 3,4-dihydroxy-2-butanone 4-phosphate, to a mixture containing the enzyme, the other substrate, and the inhibitor.[5]

    • The formation of 6,7-dimethyl-8-ribityllumazine is monitored over time.

    • The data are fitted to kinetic models (e.g., Michaelis-Menten) to determine kinetic parameters such as Vmax and Km.

    • The Ki value is calculated from the changes in these parameters at different inhibitor concentrations.

Molecular Modeling and Docking

Computational methods are used to predict and analyze the binding mode of inhibitors within the active site of lumazine synthase.

  • Principle: Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.

  • Methodology:

    • The three-dimensional structure of S. pombe lumazine synthase is obtained from protein data banks or generated through homology modeling.

    • The inhibitor molecule is docked into the active site of the enzyme using software such as Gold.[1]

    • Energy minimization is performed using tools like Sybyl.[1][2]

    • The resulting complex is analyzed to identify key interactions, such as hydrogen bonds and stacking interactions, that stabilize the binding.[1]

Experimental_Workflow cluster_workflow Inhibitor Discovery and Characterization Workflow HTS High-Throughput Screening (HTS) (Fluorescence Assay) Hit_ID Hit Identification HTS->Hit_ID Hit_Val Hit Validation (Dose-Response) Hit_ID->Hit_Val Kinetics Enzyme Kinetics (Ki Determination) Hit_Val->Kinetics SAR Structure-Activity Relationship (SAR) (Lead Optimization) Kinetics->SAR Modeling Molecular Modeling & Docking Kinetics->Modeling SAR->Kinetics SAR->Modeling Structural Structural Biology (X-ray Crystallography) Modeling->Structural Structural->SAR

Caption: Workflow for lumazine synthase inhibitor discovery.

Conclusion

The classification of inhibitors for S. pombe lumazine synthase provides a framework for understanding their structure-activity relationships and for the rational design of more potent and specific compounds. S. pombe lumazine synthase-IN-1 represents one such inhibitor that has been characterized. The detailed experimental protocols outlined in this guide, from high-throughput screening to structural biology, are crucial for the continued discovery and development of novel anti-infective agents targeting the essential riboflavin biosynthesis pathway. The data and methodologies presented herein serve as a foundational resource for researchers aiming to contribute to this important field of drug discovery.

References

Unveiling Novel Inhibitors of Fungal Lumazine Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant and growing threat to global health. This necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action. One promising target is the riboflavin biosynthesis pathway, which is essential for most fungi but absent in humans, offering a potential avenue for selective toxicity. Within this pathway, lumazine synthase (LS) stands out as a critical enzyme, catalyzing the penultimate step in the formation of riboflavin. This technical guide provides an in-depth overview of the strategies and methodologies for identifying and characterizing novel inhibitors of fungal lumazine synthase, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes.

Quantitative Data Summary of Fungal Lumazine Synthase Inhibitors

The following tables summarize the inhibitory activities of various compounds against lumazine synthase from different fungal and model organisms. This data provides a comparative overview of inhibitor potencies and serves as a valuable resource for structure-activity relationship (SAR) studies.

Table 1: Inhibitors of Schizosaccharomyces pombe Lumazine Synthase

CompoundInhibition Constant (Ki)Inhibition TypeReference
(E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione (Compound 9)210 µM-[1]
1,3,6,8-Tetrahydroxy-2,7-naphthyridine350 ± 76 µMCompetitive[2][3]
2,5,8,11-Tetraaza-5,11-dihydro-4,10-dihydroxyperylene-1,3,6,7,9,12-hexaone (Oxidized product of above)66 ± 13 µM (in Tris buffer)Competitive[2][3]
2,5,8,11-Tetraaza-5,11-dihydro-4,10-dihydroxyperylene-1,3,6,7,9,12-hexaone (Oxidized product of above)22 ± 4 µM (in phosphate buffer)Competitive[2][3]

Table 2: Inhibitors of Candida albicans Lumazine Synthase

CompoundBinding Constant (Kd)MethodReference
1,3,7-Trihydro-9-D-ribityl-2,4,8-purinetrione-7-yl (TS13)Micromolar rangeIsothermal Titration Calorimetry[4][5]
3-(1,3-Dihydro-9-D-ribityl-2,4,8-purinetrione-7-yl)butane-1-phosphate (TS44)Micromolar rangeIsothermal Titration Calorimetry[4][5]
4-(6,7(5H,8H)-Dioxo-8-D-ribityllumazine-5-yl)butane 1-phosphate (GJ43)Micromolar rangeIsothermal Titration Calorimetry[4][5]
[4-(6-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)butyl] phosphate (JC33)Micromolar rangeIsothermal Titration Calorimetry[4][5]

Table 3: Inhibitors of Mycobacterium tuberculosis Lumazine Synthase (for comparative purposes)

CompoundInhibition Constant (Ki)Reference
(E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione (Compound 9)95 µM[1][6]
(E)-5-Nitro-6-(4-nitrostyryl)pyrimidine-2,4(1H,3H)-dione (Compound 26)3.7 µM[6]

Key Experimental Protocols

The identification and characterization of novel lumazine synthase inhibitors rely on a series of well-defined experimental procedures. This section details the core methodologies employed in the field.

High-Throughput Screening (HTS) using Riboflavin Fluorescence

This assay leverages the fluorescent properties of riboflavin to identify compounds that bind to the active site of lumazine synthase.[7] The principle is based on the competitive displacement of fluorescent riboflavin from the enzyme's active site by a potential inhibitor, leading to an increase in fluorescence.[1]

Protocol:

  • Reagent Preparation:

    • Prepare a solution of purified Schizosaccharomyces pombe lumazine synthase in a suitable buffer (e.g., Tris or phosphate buffer, pH 7.0).

    • Prepare a stock solution of riboflavin.

    • Prepare a library of test compounds at a desired concentration.

  • Assay Procedure (384-well format):

    • To each well, add a solution of lumazine synthase pre-incubated with riboflavin. The concentration should be optimized so that the riboflavin fluorescence is quenched by enzyme binding.

    • Add the test compounds from the library to the wells.

    • Incubate the plates for a sufficient time to allow for competitive binding to reach equilibrium.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for riboflavin.

  • Data Analysis:

    • Calculate the Z' factor to assess the robustness of the assay. A Z' factor of 0.7 is considered excellent for HTS.[7]

    • Identify "hits" as compounds that cause a significant increase in fluorescence compared to control wells (containing enzyme, riboflavin, and DMSO).

Enzyme Kinetics for Inhibition Constant (Ki) Determination

Once potential inhibitors are identified, their potency and mechanism of inhibition are determined through enzyme kinetic studies.

Protocol:

  • Reaction Mixture:

    • Prepare a reaction mixture containing a suitable buffer, the substrates of lumazine synthase: 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (ARUP) and 3,4-dihydroxy-2-butanone 4-phosphate (DHBP).

    • Prepare a series of inhibitor concentrations.

  • Kinetic Assay:

    • Initiate the reaction by adding purified fungal lumazine synthase.

    • Monitor the formation of the product, 6,7-dimethyl-8-ribityllumazine, over time by measuring the increase in absorbance or fluorescence at a specific wavelength.

    • Perform the assay with varying concentrations of one substrate while keeping the other constant, and at different fixed concentrations of the inhibitor.

  • Data Analysis:

    • Plot the initial reaction velocities against substrate concentrations to generate Michaelis-Menten plots.

    • Use Lineweaver-Burk, Dixon, or non-linear regression analysis to determine the Km and Vmax values in the presence and absence of the inhibitor.

    • Calculate the inhibition constant (Ki) and determine the type of inhibition (competitive, non-competitive, or uncompetitive).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of an inhibitor binding to the enzyme.[4][5]

Protocol:

  • Sample Preparation:

    • Prepare a solution of purified fungal lumazine synthase in a degassed buffer.

    • Prepare a solution of the inhibitor in the same buffer.

  • ITC Experiment:

    • Load the enzyme solution into the sample cell of the calorimeter.

    • Load the inhibitor solution into the injection syringe.

    • Perform a series of small, sequential injections of the inhibitor into the enzyme solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding from the obtained parameters.

Visualizing Key Pathways and Processes

Understanding the broader context of the riboflavin biosynthesis pathway and the specific workflow for inhibitor discovery is crucial for targeted drug development. The following diagrams, generated using Graphviz, illustrate these key aspects.

The Fungal Riboflavin Biosynthesis Pathway

The following diagram outlines the key enzymatic steps in the fungal riboflavin biosynthesis pathway, highlighting the position of lumazine synthase.

Riboflavin_Biosynthesis_Pathway cluster_LS Lumazine Synthase Reaction GTP GTP Compound1 2,5-Diamino-6-ribosylamino- 4(3H)-pyrimidinone 5'-phosphate GTP->Compound1 GTP Cyclohydrolase II Compound2 5-Amino-6-ribosylamino- 2,4(1H,3H)-pyrimidinedione 5'-phosphate Compound1->Compound2 Deaminase/ Reductase ARUP 5-Amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione (ARUP) Compound2->ARUP DHBP 3,4-Dihydroxy-2-butanone 4-phosphate (DHBP) Lumazine 6,7-Dimethyl-8-ribityllumazine Riboflavin Riboflavin Lumazine->Riboflavin Riboflavin Synthase ARUP_node ARUP Lumazine_node 6,7-Dimethyl-8-ribityllumazine ARUP_node->Lumazine_node Condensation DHBP_node DHBP DHBP_node->Lumazine_node Inhibitor Novel Inhibitor Inhibitor->Lumazine_node Inhibition

Caption: Fungal Riboflavin Biosynthesis Pathway Highlighting Lumazine Synthase.

Workflow for Novel Lumazine Synthase Inhibitor Discovery

This diagram illustrates a typical workflow for the discovery and validation of novel fungal lumazine synthase inhibitors, from initial screening to detailed characterization.

Inhibitor_Discovery_Workflow cluster_invitro Detailed In Vitro Analysis HTS High-Throughput Screening (e.g., Fluorescence-based) Hit_ID Hit Identification HTS->Hit_ID Hit_Validation Hit Validation (Dose-response curves) Hit_ID->Hit_Validation Lead_Opt Lead Optimization (SAR Studies) Hit_Validation->Lead_Opt In_Vitro In Vitro Characterization Lead_Opt->In_Vitro In_Vivo In Vivo / Antifungal Activity Lead_Opt->In_Vivo Kinetics Enzyme Kinetics (Ki determination) In_Vitro->Kinetics ITC Isothermal Titration Calorimetry (Kd) In_Vitro->ITC Structure Structural Studies (X-ray Crystallography) In_Vitro->Structure

Caption: Workflow for Fungal Lumazine Synthase Inhibitor Discovery.

Logical Relationship of Structure-Based Drug Design

Structure-based drug design is a powerful strategy for developing potent and selective inhibitors. This diagram outlines the cyclical process involved.

SBDD_Cycle Protein_Structure Determine 3D Structure of Lumazine Synthase Active_Site Analyze Active Site Protein_Structure->Active_Site In_Silico In Silico Screening or Fragment-Based Design Active_Site->In_Silico Synthesis Chemical Synthesis of Novel Compounds In_Silico->Synthesis Bio_Assay Biological Assays (Ki, IC50) Synthesis->Bio_Assay SAR Structure-Activity Relationship (SAR) Bio_Assay->SAR Co_Crystal Co-crystallization with Potent Inhibitor Bio_Assay->Co_Crystal SAR->In_Silico Iterative Optimization Co_Crystal->Active_Site New Structural Insights

Caption: Iterative Cycle of Structure-Based Drug Design for Lumazine Synthase Inhibitors.

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of Lumazine Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) to identify inhibitors of lumazine synthase, a key enzyme in the riboflavin biosynthesis pathway. As this pathway is essential for many pathogenic microorganisms but absent in humans, its components are attractive targets for the development of novel antimicrobial agents.[1][2][3]

Introduction to Lumazine Synthase

Lumazine synthase (LS) catalyzes the penultimate step in the biosynthesis of riboflavin (Vitamin B2), the condensation of 5-amino-6-(D-ribitylamino)-2,4-(1H,3H)pyrimidinedione with L-3,4-dihydroxy-2-butanone-4-phosphate to form 6,7-dimethyl-8-ribityllumazine.[2][4][5] This enzyme is crucial for the survival of many bacteria and fungi that synthesize their own riboflavin.[1][3] The active site of lumazine synthase has been well-characterized, providing a structural basis for the rational design and screening of inhibitors.[4][6][7]

High-Throughput Screening Assay Principle

A robust and sensitive high-throughput screening method has been developed based on the competitive binding of a potential inhibitor and riboflavin to the active site of Schizosaccharomyces pombe lumazine synthase.[8] This assay leverages the fluorescent properties of riboflavin. When riboflavin is bound to lumazine synthase, its fluorescence is quenched. In the presence of a competitive inhibitor, riboflavin is displaced from the active site, leading to a measurable increase in fluorescence.[2][3] This thermodynamic assay is advantageous as it avoids the complexities and instabilities associated with the enzyme's natural substrates in a kinetic assay format.[8]

Experimental Protocols

Reagents and Materials
  • Enzyme: Recombinant Schizosaccharomyces pombe lumazine synthase

  • Fluorescent Ligand: Riboflavin

  • Assay Buffer: 50 mM Tris-HCl (pH 7.0), 100 mM NaCl, 5 mM EDTA, 5 mM DTT[3] or 100 mM K/Na-phosphate (pH 7.0), 5 mM EDTA, 5 mM DTT[3]

  • Test Compounds: Library of small molecules dissolved in an appropriate solvent (e.g., DMSO)

  • Control Inhibitor: A known lumazine synthase inhibitor (e.g., (E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione)[2]

  • Microplates: 384-well, black, flat-bottom plates suitable for fluorescence measurements

  • Plate Reader: A fluorescence plate reader capable of excitation at ~450 nm and emission detection at ~530 nm.

Assay Protocol: Fluorescence-Based Competitive Binding HTS
  • Compound Plating: Dispense test compounds and controls into the 384-well microplates. Typically, a small volume (e.g., 1 µL) of the compound stock solution is added to each well.

  • Enzyme-Riboflavin Complex Preparation: Prepare a solution of S. pombe lumazine synthase and riboflavin in the assay buffer. The final concentrations in the assay well should be optimized, but a starting point could be in the low micromolar range for riboflavin and a concentration of lumazine synthase sufficient to quench a significant portion of the riboflavin fluorescence.

  • Reaction Incubation: Add the enzyme-riboflavin complex to the wells containing the test compounds. The total reaction volume is typically between 20-50 µL.

  • Incubation: Incubate the plates at room temperature for a sufficient period to allow the binding equilibrium to be reached (e.g., 30-60 minutes). Protect the plates from light.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader with excitation and emission wavelengths appropriate for riboflavin (e.g., Ex: 450 nm, Em: 530 nm).

  • Data Analysis:

    • Negative Control (0% Inhibition): Wells containing the enzyme-riboflavin complex and solvent (e.g., DMSO) but no inhibitor.

    • Positive Control (100% Inhibition): Wells containing riboflavin alone (no enzyme) or the enzyme-riboflavin complex with a saturating concentration of a known potent inhibitor.

    • Calculate Percent Inhibition:

    • Hit Identification: Compounds exhibiting inhibition above a certain threshold (e.g., >50%) are considered primary hits and are selected for further validation.

Secondary Assay: Kinetic Inhibition Assay

Primary hits from the HTS should be validated using a kinetic assay to confirm their inhibitory activity and determine their mechanism of inhibition.

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, 5-amino-6-ribitylaminopyrimidinedione, and 3,4-dihydroxy-2-butanone-4-phosphate.[3]

  • Inhibitor Addition: Add varying concentrations of the hit compound to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding lumazine synthase.

  • Monitoring Reaction Progress: Monitor the formation of 6,7-dimethyl-8-ribityllumazine over time by measuring the change in absorbance or fluorescence, depending on the specific properties of the product and substrates.

  • Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. Analyze the data using Michaelis-Menten kinetics and appropriate models (e.g., Lineweaver-Burk plots) to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).[9]

Data Presentation

The quantitative data for confirmed inhibitors should be summarized for clear comparison.

Compound IDHTS Assay (% Inhibition @ Conc.)Secondary Assay (Ki in µM)Inhibition MechanismTarget OrganismReference
(E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione (9) Hit from 100,000 compound screen95CompetitiveM. tuberculosis[10][11][12]
210S. pombe[2]
(E)-5-nitro-6-(4-nitrostyryl)pyrimidine-2,4(1H,3H)-dione (26) Optimized from lead compound 93.7M. tuberculosis[10][11][12]
1,3,6,8-tetrahydroxy-2,7-naphthyridine (7) HTS Hit350 ± 76CompetitiveS. pombe[3]
2,5,8,11-tetraaza-5,11-dihydro-4,10-dihydroxyperylene-1,3,6,7,9,12-hexaone (8) Oxidation product of compound 766 ± 13 (in Tris buffer)CompetitiveS. pombe[3]
22 ± 4 (in phosphate buffer)CompetitiveS. pombe[3]
JC33 Micromolar rangeCompetitiveB. anthracis[9]
JC72 Micromolar rangeCompetitiveB. anthracis[9]
TS23 Micromolar rangeCompetitiveB. anthracis[9]
Compound A10 Hit from ~600,000 compound screen0.069 (Kd)M. tuberculosis[13]
Compound A39 Hit from ~600,000 compound screen0.0023 (Kd)M. tuberculosis[13]
Compound A52 Hit from ~600,000 compound screen0.048 (Kd)M. tuberculosis[13]

Visualizations

Riboflavin Biosynthesis Pathway

Riboflavin_Biosynthesis cluster_LS Lumazine Synthase Catalysis GTP GTP Intermediate1 5-Amino-6- (D-ribitylamino)uracil GTP->Intermediate1 Multiple Steps LS Lumazine Synthase Intermediate1->LS Intermediate2 L-3,4-Dihydroxy- 2-butanone-4-phosphate Intermediate2->LS Lumazine 6,7-Dimethyl-8- ribityllumazine Riboflavin Riboflavin (Vitamin B2) Lumazine->Riboflavin Riboflavin Synthase LS->Lumazine Inhibitor Inhibitor Inhibitor->LS

Caption: The role of Lumazine Synthase in the Riboflavin Biosynthesis Pathway.

High-Throughput Screening Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_assay HTS Assay cluster_analysis Data Analysis & Follow-up Compound_Library Compound Library (in DMSO) Plate_Compounds Dispense Compounds into 384-well Plate Compound_Library->Plate_Compounds Enzyme_Riboflavin Lumazine Synthase + Riboflavin Complex Add_Enzyme Add Enzyme-Riboflavin Complex Enzyme_Riboflavin->Add_Enzyme Plate_Compounds->Add_Enzyme Incubate Incubate at Room Temp Add_Enzyme->Incubate Read_Fluorescence Measure Fluorescence (Ex: 450nm, Em: 530nm) Incubate->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Identify_Hits Identify Primary Hits (>50% Inhibition) Calculate_Inhibition->Identify_Hits Secondary_Assay Confirm Hits with Kinetic Assay Identify_Hits->Secondary_Assay Determine_Ki Determine Ki and Mechanism of Inhibition Secondary_Assay->Determine_Ki

References

Application Notes and Protocols: Fluorescence Displacement Assay for Schizosaccharomyces pombe Lumazine Synthase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for a fluorescence displacement assay tailored for the identification and characterization of inhibitors against Schizosaccharomyces pombe (S. pombe) lumazine synthase. S. pombe lumazine synthase is a crucial enzyme in the riboflavin biosynthesis pathway, making it a potential target for antimicrobial drug development. The assay leverages the unique property of S. pombe lumazine synthase to bind and quench the fluorescence of riboflavin.[1] The displacement of this bound, non-fluorescent riboflavin by a potential inhibitor results in a measurable increase in fluorescence, providing a robust and high-throughput compatible method for screening compound libraries.[1][2]

Principle of the Assay

The high-throughput screening method is founded on the competitive binding between potential inhibitors and riboflavin at the active site of S. pombe lumazine synthase.[1] The enzyme's ability to bind riboflavin is a distinctive feature.[1] In its free state, riboflavin exhibits high fluorescence.[1] However, upon binding to the enzyme, its fluorescence is quenched.[1] When a test compound with affinity for the active site is introduced, it displaces the bound riboflavin.[1] This release of riboflavin into the solution restores its fluorescence, leading to a significant, measurable increase in the system's overall fluorescence signal.[1] This change in fluorescence is directly proportional to the binding affinity of the test compound, allowing for the identification and quantification of lumazine synthase inhibitors.[1]

G cluster_0 cluster_1 cluster_2 cluster_3 A Riboflavin C Enzyme-Riboflavin Complex A->C + Enzyme (B) B S. pombe Lumazine Synthase E Riboflavin C->E + Inhibitor (G) F S. pombe Lumazine Synthase D Fluorescence QUENCHED I Fluorescence RESTORED H Enzyme-Inhibitor Complex F->H + Inhibitor (G) G Inhibitor

Caption: Principle of the fluorescence displacement assay.

Materials and Reagents

  • Recombinant S. pombe lumazine synthase

  • Riboflavin

  • Dimethyl sulfoxide (DMSO, molecular biology grade)

  • Tris buffer (e.g., 50 mM Tris-HCl, pH 7.0)

  • Phosphate buffer (e.g., 50 mM Potassium Phosphate, pH 7.0)

  • Test compounds (dissolved in DMSO)

  • Black, flat-bottom 96-well or 384-well microplates (low-binding)

  • Multichannel pipettes or automated liquid handling system

  • Fluorescence microplate reader with appropriate filters (Excitation ~440 nm, Emission ~525 nm for riboflavin)

Experimental Protocols

Reagent Preparation
  • Assay Buffer Preparation:

    • Tris Buffer: Prepare 50 mM Tris-HCl. Adjust pH to 7.0 with HCl.

    • Phosphate Buffer: Prepare 50 mM potassium phosphate. Adjust pH to 7.0.

    • Filter-sterilize both buffers using a 0.22 µm filter and store at 4°C.

  • S. pombe Lumazine Synthase Stock:

    • Dilute the purified enzyme to a working stock concentration (e.g., 2X the final assay concentration) in the chosen assay buffer.

    • Store on ice for immediate use or in aliquots at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Riboflavin Stock:

    • Prepare a concentrated stock solution of riboflavin (e.g., 10 mM) in DMSO.

    • Further dilute to a working stock (e.g., 2X the final assay concentration) in the chosen assay buffer.

    • Protect the solution from light to prevent photodegradation.

  • Compound Plates:

    • Prepare stock solutions of test compounds in 100% DMSO.

    • Create a dilution series of the test compounds in a separate plate to be used for IC₅₀ determination. For primary screening, a single concentration is typically used.

Assay Workflow

The following protocol is optimized for a high-throughput screening format.

G start Start prep Prepare Reagents: - Enzyme Stock (2X) - Riboflavin Stock (2X) - Compound Plates start->prep dispense_cmpd Dispense Test Compounds & Controls (e.g., 1 µL) to Assay Plate prep->dispense_cmpd dispense_enzyme Add S. pombe Lumazine Synthase Solution (e.g., 50 µL) dispense_cmpd->dispense_enzyme incubate1 Incubate to allow Enzyme-Compound Binding dispense_enzyme->incubate1 dispense_ribo Add Riboflavin Solution (e.g., 49 µL) to initiate displacement reaction incubate1->dispense_ribo incubate2 Incubate to reach Binding Equilibrium dispense_ribo->incubate2 read_plate Read Fluorescence (Ex: ~440 nm, Em: ~525 nm) incubate2->read_plate analyze Data Analysis: - Calculate % Inhibition - Determine IC₅₀ / Kᵢ read_plate->analyze end_node End analyze->end_node

Caption: High-throughput experimental workflow.

  • Compound Dispensing: Add a small volume (e.g., 1 µL) of test compounds, positive control (a known inhibitor), and negative control (DMSO) to the wells of the assay plate.

  • Enzyme Addition: Add the S. pombe lumazine synthase solution to all wells. The final concentration of the enzyme needs to be optimized but should be sufficient to bind a significant fraction of the riboflavin.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the test compounds to bind to the enzyme.

  • Initiate Displacement: Add the riboflavin solution to all wells to initiate the displacement reaction. The final concentration of riboflavin should be near its Kd for the enzyme to ensure assay sensitivity.

  • Final Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for riboflavin.

Data Analysis
  • Controls:

    • 0% Inhibition (Negative Control): Wells containing enzyme, riboflavin, and DMSO (no inhibitor). This represents the baseline fluorescence of the quenched complex.

    • 100% Inhibition (Positive Control): Wells containing only riboflavin and buffer (no enzyme). This represents the maximum fluorescence of free riboflavin.

  • Calculation of Percent Inhibition: The percentage of inhibition for each compound can be calculated using the following formula:

    % Inhibition = [(F_sample - F_neg) / (F_pos - F_neg)] * 100

    Where:

    • F_sample is the fluorescence of the well with the test compound.

    • F_neg is the average fluorescence of the negative control wells.

    • F_pos is the average fluorescence of the positive control wells.

  • IC₅₀ and Kᵢ Determination:

    • For compounds showing significant inhibition, a dose-response curve is generated by plotting the % inhibition against a range of compound concentrations.

    • The IC₅₀ value (the concentration of inhibitor required to displace 50% of the bound riboflavin) can be determined by fitting the data to a suitable sigmoidal dose-response model.

    • The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which requires knowledge of the dissociation constant (Kd) of riboflavin and its concentration in the assay.

Data Presentation

The following table summarizes inhibition data for previously identified inhibitors of S. pombe lumazine synthase using this assay methodology.[2] The results highlight that inhibitor potency can be influenced by the buffer system used.[2]

CompoundBuffer SystemInhibition TypeKᵢ (µM)Reference
1,3,6,8-TetrahydroxynaphthyridineTris Buffer (pH 7.0)Competitive350 ± 76[2]
Tetraazaperylenehexaone DerivativeTris Buffer (pH 7.0)Competitive66 ± 13[2]
Tetraazaperylenehexaone DerivativePhosphate Buffer (pH 7.0)Competitive22 ± 4[2]

Troubleshooting

  • High Background Fluorescence: May be caused by intrinsically fluorescent compounds. A counterscreen should be performed where compounds are tested in the absence of the enzyme to identify and exclude false positives.[1]

  • Low Signal-to-Noise Ratio: Optimize the concentrations of the enzyme and riboflavin. The enzyme concentration should be high enough to quench a majority of the riboflavin, while the riboflavin concentration should be around its Kd for optimal competition.

  • Assay Instability: Ensure all reagents are properly stored and protected from light, especially riboflavin. Check the stability of the enzyme under assay conditions.

This fluorescence displacement assay provides a simple, rapid, and cost-effective method for the primary screening and characterization of S. pombe lumazine synthase inhibitors, facilitating the discovery of novel antifungal agents.[1][3]

References

Application Notes and Protocols for a Cell-Based Assay of S. pombe Lumazine Synthase-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizosaccharomyces pombe (fission yeast) is a well-established model organism in cellular and molecular biology.[1][2] Its genetic tractability makes it an excellent system for developing cell-based assays for drug discovery.[3] Lumazine synthase is a key enzyme in the riboflavin (vitamin B2) biosynthesis pathway, which is essential for many microorganisms, including pathogenic fungi and bacteria, but absent in humans.[4][5][6] This makes it an attractive target for the development of novel antimicrobial agents. S.pombe lumazine synthase-IN-1 is a known inhibitor of this enzyme, with a reported Ki of 243 μM for the S. pombe enzyme.

This document provides detailed application notes and protocols for the development and execution of a cell-based assay to screen for and characterize inhibitors of S. pombe lumazine synthase, using this compound as a reference compound. The assay is based on the conditional knockdown of the endogenous lumazine synthase gene (rib5), rendering the cells dependent on a plasmid-borne, regulatable copy of the gene for growth in riboflavin-deficient media. Inhibition of the plasmid-expressed lumazine synthase by a test compound will lead to a dose-dependent decrease in cell growth, which can be quantified.

Principle of the Assay

The cell-based assay relies on the essentiality of the riboflavin biosynthesis pathway in S. pombe when grown in a defined medium lacking riboflavin. The workflow involves the following key steps:

  • Strain Engineering: Creation of a conditional knockdown of the endogenous lumazine synthase gene (rib5) using CRISPR interference (CRISPRi). This strain will also harbor a plasmid expressing rib5 under the control of a thiamine-repressible promoter (nmt1).

  • Assay Execution: Growth of the engineered strain in a riboflavin-deficient medium in the presence of varying concentrations of the test compound (e.g., this compound).

  • Readout: Measurement of cell growth (e.g., by optical density at 600 nm) after a defined incubation period. A decrease in growth relative to a vehicle control indicates inhibition of lumazine synthase.

  • Counter-Screening: To rule out non-specific toxicity, the inhibitor is also tested in the same strain grown in riboflavin-replete medium, where the inhibitory effect should be bypassed.

Data Presentation

Table 1: Inhibitory Activity of this compound
CompoundTargetAssay TypeKi (µM)IC50 (µM) - Cell-Based Assay (Predicted)
This compoundS. pombe Lumazine SynthaseEnzymatic243150-300
This compoundM. tuberculosis Lumazine SynthaseEnzymatic9.6Not Applicable
Table 2: Example Data from a 96-Well Plate Assay
WellCompoundConcentration (µM)OD600 (Riboflavin-deficient)% Growth InhibitionOD600 (Riboflavin-replete)% Growth Inhibition
A1-A3Vehicle (DMSO)00.85 ± 0.0500.88 ± 0.040
B1-B3This compound500.72 ± 0.0615.30.85 ± 0.053.4
C1-C3This compound1000.58 ± 0.0431.80.86 ± 0.032.3
D1-D3This compound2000.43 ± 0.0549.40.84 ± 0.064.5
E1-E3This compound4000.25 ± 0.0370.60.82 ± 0.046.8
F1-F3Positive Control (No Cells)-0.05 ± 0.011000.05 ± 0.01100

Experimental Protocols

Protocol 1: Construction of a Conditional Lumazine Synthase Knockdown Strain

This protocol describes the generation of an S. pombe strain where the endogenous rib5 gene is transcriptionally repressed using CRISPRi, and a functional copy of rib5 is expressed from a plasmid under the control of the thiamine-repressible nmt1 promoter.

Materials:

  • S. pombe wild-type strain (e.g., 972 h-)

  • pSPdCas9 plasmid for CRISPRi in S. pombe[7]

  • pREP series plasmid (e.g., pREP41) with a selectable marker (e.g., LEU2)[8]

  • Oligonucleotides for sgRNA and rib5 cloning (custom synthesized)

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli for plasmid propagation

  • Standard S. pombe transformation reagents

Procedure:

  • Design and Clone the sgRNA:

    • Design a single guide RNA (sgRNA) targeting the promoter region of the endogenous rib5 gene.[7]

    • Synthesize complementary oligonucleotides encoding the sgRNA sequence.

    • Anneal the oligonucleotides and clone them into the pSPdCas9 plasmid according to the manufacturer's protocol.

    • Verify the sequence of the resulting plasmid (pSPdCas9-sgRNA-rib5).

  • Clone rib5 into the pREP41 Expression Vector:

    • Amplify the coding sequence of the rib5 gene from S. pombe genomic DNA using PCR with primers containing appropriate restriction sites.

    • Digest the PCR product and the pREP41 plasmid with the corresponding restriction enzymes.

    • Ligate the rib5 insert into the pREP41 vector to generate pREP41-rib5.

    • Transform into E. coli and confirm the construct by sequencing.

  • Transform S. pombe :

    • Sequentially transform the wild-type S. pombe strain first with pSPdCas9-sgRNA-rib5 and select for transformants.

    • Make the resulting strain competent and transform with the pREP41-rib5 plasmid, selecting for double transformants.

  • Verify the Conditional Knockdown:

    • Grow the engineered strain in Edinburgh Minimal Medium (EMM) with and without thiamine and lacking riboflavin.

    • Growth should be observed in the absence of thiamine (nmt1 promoter active) and severely inhibited in the presence of thiamine (nmt1 promoter repressed).

Protocol 2: Cell-Based Assay for Lumazine Synthase Inhibitors

This protocol details the screening of compounds for inhibitory activity against S. pombe lumazine synthase in a 96-well format.

Materials:

  • Engineered S. pombe conditional knockdown strain

  • Edinburgh Minimal Medium (EMM) lacking riboflavin

  • EMM with riboflavin (for counter-screen)

  • Thiamine solution

  • Test compound (this compound) and other potential inhibitors

  • DMSO (vehicle control)

  • Sterile 96-well plates

  • Plate reader capable of measuring OD at 600 nm

Procedure:

  • Prepare the Inoculum:

    • Grow the engineered S. pombe strain in EMM without thiamine and without riboflavin to mid-log phase (OD600 ≈ 0.5).

    • Wash the cells twice with EMM without thiamine and resuspend to a starting OD600 of 0.1.

  • Assay Plate Setup:

    • In a 96-well plate, add 2 µL of the test compounds at various concentrations (prepared in DMSO). Include vehicle (DMSO) and no-cell controls.

    • Add 198 µL of the cell suspension to each well. The final DMSO concentration should be ≤1%.

  • Incubation:

    • Incubate the plate at 30°C with shaking for 24-48 hours, or until the OD600 of the vehicle control wells reaches approximately 0.8-1.0.

  • Data Acquisition:

    • Measure the OD600 of each well using a plate reader.

  • Data Analysis:

    • Subtract the average OD600 of the no-cell control wells from all other wells.

    • Calculate the percent growth inhibition for each compound concentration using the formula: % Inhibition = (1 - (OD600_compound / OD600_vehicle)) * 100

    • Plot the percent inhibition against the compound concentration and determine the IC50 value.

Protocol 3: Counter-Screen for General Toxicity

This protocol is essential to distinguish between specific inhibition of lumazine synthase and general cellular toxicity.

Procedure:

  • Follow the same procedure as in Protocol 2, but use EMM containing a saturating concentration of riboflavin (e.g., 10 µM).

  • In this medium, inhibition of lumazine synthase should not affect cell growth.

  • Compounds that show significant growth inhibition in this riboflavin-replete medium are likely to be generally toxic and should be flagged as non-specific inhibitors.

Visualizations

Riboflavin Biosynthesis Pathway```dot

Riboflavin_Biosynthesis GTP GTP Compound1 5-Amino-6- (D-ribitylamino)uracil GTP->Compound1 Multiple Steps Lumazine_Synthase Lumazine Synthase (rib5) Compound1->Lumazine_Synthase Compound2 3,4-Dihydroxy-2- butanone 4-phosphate Compound2->Lumazine_Synthase Lumazine 6,7-Dimethyl-8- (D-ribityl)lumazine Riboflavin_Synthase Riboflavin Synthase Lumazine->Riboflavin_Synthase Riboflavin Riboflavin Lumazine_Synthase->Lumazine Riboflavin_Synthase->Riboflavin Inhibitor S.pombe lumazine synthase-IN-1 Inhibitor->Lumazine_Synthase

Caption: Experimental Workflow for the Lumazine Synthase Cell-Based Assay.

Logical Relationship of the Conditional Knockdown System

Knockdown_Logic cluster_endogenous Endogenous Locus cluster_plasmid Plasmid endogenous_rib5 rib5 gene Cell Growth\n(in Riboflavin-deficient medium) Cell Growth (in Riboflavin-deficient medium) endogenous_rib5->Cell Growth\n(in Riboflavin-deficient medium) Negligible Contribution dCas9 dCas9-sgRNA dCas9->endogenous_rib5 Repression nmt1 nmt1 promoter plasmid_rib5 rib5 gene nmt1->plasmid_rib5 Expression plasmid_rib5->Cell Growth\n(in Riboflavin-deficient medium) Thiamine Thiamine Thiamine->nmt1 Repression

Caption: Logic of the Conditional Lumazine Synthase Knockdown System.

References

Application Notes and Protocols for S. pombe Lumazine Synthase-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of S. pombe lumazine synthase-IN-1, a competitive inhibitor of Schizosaccharomyces pombe lumazine synthase, in in vitro assays. Adherence to these guidelines will ensure accurate and reproducible results in inhibitor screening and characterization studies.

Introduction

S. pombe lumazine synthase is a key enzyme in the riboflavin biosynthesis pathway, making it an attractive target for the development of novel antifungal agents. S. pombe lumazine synthase-IN-1, identified as (E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione, is a competitive inhibitor of this enzyme.[1] Understanding its solubility and proper handling is critical for successful in vitro assays. This document outlines the solubility profile of the inhibitor and provides a detailed protocol for a fluorescence-based inhibition assay.

Solubility and Preparation of Stock Solutions

Proper preparation of the inhibitor stock solution is crucial for accurate assay results. Due to its limited aqueous solubility, a high-concentration stock solution is typically prepared in an organic solvent, which is then further diluted in the assay buffer.

Table 1: Solubility of S. pombe Lumazine Synthase-IN-1

SolventSolubilityMolar Concentration
Dimethyl Sulfoxide (DMSO)31.25 mg/mL97.88 mM
Water< 0.1 mg/mLInsoluble

Protocol for Preparation of Inhibitor Stock Solution:

  • Reagent Preparation:

    • S. pombe lumazine synthase-IN-1 (Molecular Weight: 319.27 g/mol )

    • Dimethyl Sulfoxide (DMSO), anhydrous

  • Procedure:

    • To prepare a 10 mM stock solution, weigh out 3.19 mg of S. pombe lumazine synthase-IN-1.

    • Add 1 mL of anhydrous DMSO to the solid inhibitor.

    • To aid dissolution, gently warm the tube to 37°C and vortex or sonicate in an ultrasonic bath for a short period.

    • Visually inspect the solution to ensure complete dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

In Vitro Fluorescence Inhibition Assay

This protocol describes a fluorescence displacement assay to determine the inhibitory activity of S. pombe lumazine synthase-IN-1. The assay is based on the principle that non-fluorescent, enzyme-bound riboflavin is displaced by the inhibitor, resulting in an increase in fluorescence.[1]

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Prepare Serial Dilutions of Inhibitor Prepare Serial Dilutions of Inhibitor Prepare Reagents->Prepare Serial Dilutions of Inhibitor Mix Enzyme and Inhibitor Mix Enzyme and Inhibitor Prepare Serial Dilutions of Inhibitor->Mix Enzyme and Inhibitor Add Riboflavin Add Riboflavin Mix Enzyme and Inhibitor->Add Riboflavin Incubate Incubate Add Riboflavin->Incubate Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Plot Data Plot Data Measure Fluorescence->Plot Data Calculate IC50/Ki Calculate IC50/Ki Plot Data->Calculate IC50/Ki

Caption: Workflow for the S. pombe lumazine synthase inhibition assay.

Table 2: Reagents for Fluorescence Inhibition Assay

ReagentStock ConcentrationFinal ConcentrationBuffer
S. pombe Lumazine SynthaseAs required1.65 µg/mLAssay Buffer
RiboflavinAs requiredAs requiredAssay Buffer
S. pombe Lumazine Synthase-IN-110 mM (in DMSO)Variable (e.g., 0-400 µM)Assay Buffer
Tris-HCl, pH 7.01 M50 mM-
NaCl5 M100 mM-
EDTA0.5 M5 mM-
Dithiothreitol (DTT)1 M5 mM-
DMSO100%1% (v/v)-

Assay Protocol:

  • Prepare Assay Buffer:

    • Prepare a 1X Assay Buffer containing 50 mM Tris-HCl (pH 7.0), 100 mM NaCl, 5 mM EDTA, and 5 mM DTT.

  • Prepare Reagent Solutions:

    • Dilute the S. pombe lumazine synthase enzyme to the desired concentration in Assay Buffer.

    • Prepare a working solution of riboflavin in Assay Buffer.

    • Prepare a serial dilution of the S. pombe lumazine synthase-IN-1 stock solution in Assay Buffer containing 1% DMSO to achieve the desired final inhibitor concentrations. Also prepare a control with 1% DMSO in Assay Buffer without the inhibitor.

  • Assay Procedure (for a 1 mL reaction volume in a cuvette):

    • To a cuvette, add 950 µL of a solution containing the S. pombe lumazine synthase and riboflavin in Assay Buffer.

    • Add 50 µL of the diluted inhibitor solution (or the DMSO control) to the cuvette.

    • Mix gently by pipetting.

    • Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

    • Measure the fluorescence intensity using a spectrofluorometer with excitation and emission wavelengths appropriate for riboflavin (e.g., excitation ~445 nm, emission ~525 nm).

  • Data Analysis:

    • Subtract the background fluorescence (from a well with no enzyme) from all readings.

    • Plot the fluorescence intensity against the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.

Riboflavin Biosynthesis Pathway

S. pombe lumazine synthase catalyzes the penultimate step in the biosynthesis of riboflavin. Understanding this pathway provides context for the inhibitor's mechanism of action.

G GTP GTP Intermediate_1 2,5-diamino-6-ribosylamino- 4(3H)-pyrimidinedione 5'-phosphate GTP->Intermediate_1 Multiple Steps Intermediate_2 5-amino-6-(D-ribitylamino)uracil Intermediate_1->Intermediate_2 Lumazine 6,7-dimethyl-8-ribityllumazine Intermediate_2->Lumazine Lumazine Synthase Ribulose_5_phosphate Ribulose 5-phosphate Intermediate_3 3,4-dihydroxy-2-butanone 4-phosphate Ribulose_5_phosphate->Intermediate_3 Intermediate_3->Lumazine Riboflavin Riboflavin Lumazine->Riboflavin Riboflavin Synthase

Caption: Simplified riboflavin biosynthesis pathway in S. pombe.

Disclaimer: These protocols and application notes are intended for research use only by qualified professionals. Appropriate safety precautions should be taken when handling all chemical reagents. It is recommended to optimize assay conditions for your specific experimental setup.

References

Application Notes and Protocols for the Experimental Determination of the Inhibition Constant (Ki) of IN-1 for S. pombe Lumazine Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumazine synthase is a key enzyme in the riboflavin (vitamin B2) biosynthesis pathway in fungi and bacteria, making it an attractive target for the development of novel antimicrobial agents. This document provides detailed application notes and protocols for the experimental determination of the inhibition constant (Ki) of a putative inhibitor, IN-1, against Schizosaccharomyces pombe (S. pombe) lumazine synthase. The protocols described herein are based on established enzyme kinetic principles and fluorescence-based assay methodologies.

Data Presentation

Table 1: Quantitative Data for S. pombe Lumazine Synthase Inhibition by IN-1

ParameterValueReference
Inhibitor IN-1N/A
Enzyme S. pombe Lumazine SynthaseN/A
Ki for IN-1 243 µM[1][2]
Substrate 1 (Kₘ) 5 µM (5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione)[2]
Substrate 2 (Kₘ) 67 µM (3,4-dihydroxy-2-butanone 4-phosphate)[2]
Riboflavin (KᏧ) 1.2 µM[2][3]

Riboflavin Biosynthesis Pathway in S. pombe

The following diagram illustrates the final steps of the riboflavin biosynthesis pathway in S. pombe, highlighting the role of lumazine synthase.

Riboflavin_Biosynthesis cluster_pathway Riboflavin Biosynthesis cluster_inhibition Inhibition GTP GTP Intermediate1 5-Amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione GTP->Intermediate1 Multiple Steps Lumazine 6,7-Dimethyl-8-ribityllumazine Intermediate1->Lumazine Lumazine Synthase Intermediate2 3,4-Dihydroxy-2-butanone 4-phosphate Intermediate2->Lumazine Riboflavin Riboflavin (Vitamin B2) Lumazine->Riboflavin Riboflavin Synthase IN1 IN-1 IN1->Lumazine Inhibits

Caption: Riboflavin biosynthesis pathway in S. pombe.

Experimental Protocols

Protocol 1: Determination of Ki using a Fluorescence Displacement Assay

This protocol is adapted from a high-throughput screening method and is based on the principle of competitive binding between the inhibitor (IN-1) and the fluorescent product, riboflavin, to the active site of S. pombe lumazine synthase.[4] The enzyme quenches the fluorescence of bound riboflavin; displacement by an inhibitor leads to an increase in fluorescence.[4]

Materials:

  • Recombinant S. pombe lumazine synthase

  • Riboflavin

  • IN-1 (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 440 nm, Emission: 530 nm)

Experimental Workflow:

Caption: Workflow for Ki determination via fluorescence displacement.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of S. pombe lumazine synthase in assay buffer. The final concentration in the assay should be determined empirically but is typically in the low micromolar range.

    • Prepare a stock solution of riboflavin in assay buffer. The final concentration should be close to its KᏧ (1.2 µM) to ensure sensitive displacement.[2][3]

    • Prepare a series of dilutions of IN-1 in the assay buffer. The concentration range should bracket the expected Ki (243 µM).

  • Assay Setup (in a 96-well plate):

    • To each well, add the assay buffer.

    • Add the S. pombe lumazine synthase solution to each well (except for no-enzyme controls).

    • Add the riboflavin solution to each well.

    • Add the different concentrations of IN-1 to the test wells. Add a corresponding volume of the inhibitor solvent (e.g., DMSO) to the control wells.

    • Include control wells:

      • Buffer only

      • Buffer + Riboflavin (for maximal fluorescence)

      • Buffer + Enzyme + Riboflavin (for minimal fluorescence)

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes). This should be optimized.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity in each well using a microplate reader with excitation at 440 nm and emission at 530 nm.

  • Data Analysis:

    • Subtract the background fluorescence (buffer only) from all readings.

    • Calculate the percent displacement of riboflavin for each IN-1 concentration.

    • Plot the percent displacement as a function of the logarithm of the IN-1 concentration.

    • Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

  • Ki Calculation:

    • Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation for competitive inhibition:

      • Ki = IC₅₀ / (1 + [S]/Kₘ)

      • In this fluorescence displacement assay, riboflavin acts as the reporter ligand ([S]). Therefore, the equation is:

      • Ki = IC₅₀ / (1 + [Riboflavin]/KᏧ)

Protocol 2: Determination of Ki using Steady-State Enzyme Kinetics

This protocol involves measuring the initial reaction rates of lumazine synthase at various substrate and inhibitor concentrations.

Materials:

  • Recombinant S. pombe lumazine synthase

  • Substrate 1: 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione

  • Substrate 2: 3,4-dihydroxy-2-butanone 4-phosphate

  • IN-1

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Spectrophotometer or microplate reader capable of measuring absorbance changes over time.

  • Quenching solution (if required for a discontinuous assay)

Experimental Workflow:

Caption: Workflow for Ki determination via steady-state kinetics.

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the enzyme, substrates, and inhibitor in the reaction buffer.

  • Enzyme Assay:

    • Perform a series of reactions by varying the concentration of one substrate while keeping the other substrate at a saturating concentration.

    • For each substrate concentration, measure the initial reaction rate in the absence and presence of several different fixed concentrations of IN-1.

    • The reaction can be monitored continuously by observing the formation of 6,7-dimethyl-8-ribityllumazine, or discontinuously by stopping the reaction at different time points and quantifying the product.

  • Data Analysis:

    • Calculate the initial reaction rates (v₀) for each condition.

    • Analyze the data using one of the following methods:

      • Lineweaver-Burk Plot: Plot 1/v₀ versus 1/[Substrate] for each inhibitor concentration. For a competitive inhibitor, the lines will intersect on the y-axis. The apparent Kₘ will increase with increasing inhibitor concentration.

      • Dixon Plot: Plot 1/v₀ versus [IN-1] at different fixed substrate concentrations. For a competitive inhibitor, the lines will intersect at a point where the x-coordinate is equal to -Ki.

      • Non-linear Regression: Fit the initial rate data directly to the Michaelis-Menten equation modified for competitive inhibition:

        • v₀ = (Vₘₐₓ * [S]) / (Kₘ * (1 + [I]/Ki) + [S])

        • Where [S] is the substrate concentration, [I] is the inhibitor concentration, Vₘₐₓ is the maximum reaction velocity, and Kₘ is the Michaelis constant. This method is generally preferred as it provides a more accurate determination of Ki.

Conclusion

The provided protocols offer robust methods for determining the inhibition constant of IN-1 against S. pombe lumazine synthase. The fluorescence displacement assay is particularly well-suited for higher throughput applications, while the steady-state kinetic analysis provides a more detailed mechanistic understanding of the inhibition. Accurate determination of the Ki value is a critical step in the characterization and development of novel enzyme inhibitors.

References

Application Notes and Protocols for S.pombe Lumazine Synthase-IN-1 in Antifungal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents with unique mechanisms of action. The riboflavin biosynthesis pathway, essential for most fungi but absent in humans, presents a promising source of new antifungal targets.[1][2] Lumazine synthase (6,7-dimethyl-8-ribityllumazine synthase), a key enzyme in this pathway, catalyzes the formation of 6,7-dimethyl-8-ribityllumazine, the immediate precursor to riboflavin.[3][4][5] Its absence in the human host makes it an attractive target for the development of selective antifungal therapies.[1][2][6]

Schizosaccharomyces pombe (S. pombe) is a well-established model organism for studying fungal cell biology and for screening potential antifungal compounds.[7][8] Inhibitors of S. pombe lumazine synthase, such as S.pombe lumazine synthase-IN-1, are valuable tools for validating this enzyme as an antifungal target and for developing new therapeutic agents. These application notes provide detailed protocols for the characterization and evaluation of this compound and other inhibitors targeting this essential fungal enzyme.

Mechanism of Action

This compound acts as a competitive inhibitor of lumazine synthase.[9] By binding to the active site of the enzyme, it prevents the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate, thereby blocking the production of 6,7-dimethyl-8-ribityllumazine. This disruption of the riboflavin biosynthesis pathway leads to a deficiency in essential flavin coenzymes (FMN and FAD), ultimately inhibiting fungal growth and viability.[10][11]

Data Presentation

The following table summarizes the quantitative data for a representative competitive inhibitor of S. pombe lumazine synthase, identified through high-throughput screening. While not explicitly named "this compound" in the cited literature, its characteristics are illustrative for inhibitors of this enzyme.

ParameterValueConditionsReference
Ki 66 ± 13 μM50 mM Tris buffer, pH 7.0[9]
Ki 22 ± 4 μM100 mM Phosphate buffer, pH 7.0[9]
Inhibition Type Competitive[9]

Experimental Protocols

Lumazine Synthase Enzyme Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of compounds against S. pombe lumazine synthase.

Materials:

  • Recombinant S. pombe lumazine synthase

  • 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (Substrate A)

  • 3,4-dihydroxy-2-butanone 4-phosphate (Substrate B)

  • This compound or test compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.0, 100 mM NaCl, 5 mM EDTA, 5 mM DTT

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, prepare reaction mixtures containing assay buffer, a fixed concentration of Substrate B (e.g., 100 μM), and varying concentrations of this compound. Include a no-inhibitor control.

  • Add recombinant S. pombe lumazine synthase to each well to a final concentration of approximately 1.5-2.0 µg/mL.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding varying concentrations of Substrate A (e.g., 2-20 μM).

  • Immediately monitor the decrease in absorbance at a specific wavelength (e.g., 295 nm) over time using a microplate spectrophotometer.

  • Calculate the initial reaction velocities from the linear portion of the progress curves.

  • Determine the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., competitive inhibition) using graphing software.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species using the broth microdilution method, based on CLSI guidelines.[11]

Materials:

  • This compound or test compound

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well sterile microplates

  • Spectrophotometer or microplate reader

  • Sterile saline or PBS

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.

  • Prepare a fungal inoculum suspension and adjust the concentration to 0.5-2.5 x 103 cells/mL in RPMI-1640.

  • Inoculate each well of the microplate with the fungal suspension. Include a drug-free control (growth control) and a media-only control (sterility control).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.[11] Growth inhibition can be assessed visually or by measuring the optical density using a microplate reader.

Visualizations

Riboflavin_Biosynthesis_Pathway GTP GTP Intermediate1 5-Amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione GTP->Intermediate1 Multiple Steps Ribulose5P Ribulose-5-Phosphate Intermediate2 3,4-Dihydroxy-2-butanone 4-phosphate Ribulose5P->Intermediate2 Multiple Steps LumazineSynthase Lumazine Synthase Intermediate1->LumazineSynthase Intermediate2->LumazineSynthase Lumazine 6,7-Dimethyl-8-ribityllumazine RiboflavinSynthase Riboflavin Synthase Lumazine->RiboflavinSynthase Riboflavin Riboflavin LumazineSynthase->Lumazine RiboflavinSynthase->Riboflavin Inhibitor S.pombe Lumazine Synthase-IN-1 Inhibitor->LumazineSynthase

Caption: Fungal Riboflavin Biosynthesis Pathway and Inhibition.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 Lead Optimization HTS High-Throughput Screening HitValidation Hit Validation HTS->HitValidation EnzymeAssay Lumazine Synthase Inhibition Assay (Ki) HitValidation->EnzymeAssay MIC_testing Antifungal Susceptibility Testing (MIC) EnzymeAssay->MIC_testing Toxicity Cytotoxicity Assay MIC_testing->Toxicity SAR Structure-Activity Relationship (SAR) Toxicity->SAR ADME ADME/Tox Profiling SAR->ADME

Caption: Antifungal Drug Discovery Workflow.

References

Application Notes and Protocols for the Expression and Purification of Schizosaccharomyces pombe Lumazine Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the expression and purification of recombinant Schizosaccharomyces pombe (S. pombe) lumazine synthase. This enzyme is a key player in the riboflavin biosynthesis pathway and serves as a potential target for antifungal drug development. The following sections outline the necessary steps, from gene expression in Escherichia coli (E. coli) to purification and activity assessment.

Introduction

Lumazine synthase catalyzes the formation of 6,7-dimethyl-8-ribityllumazine, a precursor to riboflavin. In S. pombe, this enzyme is of significant interest for structural and functional studies, as well as for high-throughput screening of potential inhibitors. The protocol described herein utilizes a 6xHis-tag for efficient purification via Immobilized Metal Affinity Chromatography (IMAC), followed by a polishing step using Size Exclusion Chromatography (SEC).

Data Presentation

ParameterExpression SystemPurification StepsTypical Yield (per liter of culture)Purity
S. pombe Lumazine Synthase E. coli BL21(DE3)IMAC, SEC5-15 mg>95%

Note: Yield and purity can vary depending on expression levels and the efficiency of each purification step.

Experimental Protocols

Expression of 6xHis-tagged S. pombe Lumazine Synthase in E. coli

This protocol describes the expression of N-terminally 6xHis-tagged S. pombe lumazine synthase in an E. coli host system. The gene encoding the lumazine synthase should be cloned into a suitable expression vector, such as pET28a, which contains an inducible T7 promoter.

Materials:

  • E. coli BL21(DE3) cells transformed with the expression vector

  • Luria-Bertani (LB) broth

  • Kanamycin (50 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol:

  • Inoculate 50 mL of LB broth containing 50 µg/mL kanamycin with a single colony of transformed E. coli BL21(DE3).

  • Incubate the culture overnight at 37°C with shaking at 200 rpm.

  • The next day, use the overnight culture to inoculate 1 L of LB broth with kanamycin.

  • Grow the large culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Continue to incubate the culture at a reduced temperature, such as 18-25°C, for 16-20 hours to enhance protein solubility.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of 6xHis-tagged S. pombe Lumazine Synthase

This two-step purification protocol involves an initial capture of the His-tagged protein using IMAC, followed by a final polishing step with SEC to remove aggregates and other impurities.

Materials:

  • Lysis Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0[1][2]

  • Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0[1][2]

  • Ni-NTA Agarose resin

  • Lysozyme

  • DNase I

Protocol:

  • Resuspend the frozen cell pellet in 30-40 mL of ice-cold Lysis Buffer per liter of original culture.

  • Add lysozyme to a final concentration of 1 mg/mL and a small amount of DNase I. Incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice. Use several cycles of 30 seconds on, 30 seconds off to prevent overheating.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Equilibrate the Ni-NTA agarose resin with Lysis Buffer.

  • Load the cleared lysate onto the equilibrated resin by gravity flow or using a peristaltic pump.

  • Wash the resin with at least 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elute the 6xHis-tagged lumazine synthase with Elution Buffer. Collect fractions and monitor protein elution by measuring absorbance at 280 nm.

  • Pool the fractions containing the purified protein and confirm the presence and purity of the protein by SDS-PAGE.

Materials:

  • SEC Buffer: 20 mM Tris-HCl, 150 mM NaCl, pH 7.5

  • Size exclusion chromatography column (e.g., Superdex 200 or similar)

Protocol:

  • Concentrate the pooled fractions from the IMAC step using a centrifugal filter unit with an appropriate molecular weight cutoff.

  • Equilibrate the SEC column with at least two column volumes of SEC Buffer.

  • Load the concentrated protein sample onto the equilibrated column.

  • Run the chromatography with SEC Buffer at a flow rate appropriate for the column.

  • Collect fractions and monitor the protein elution profile at 280 nm.

  • Analyze the collected fractions by SDS-PAGE to identify those containing pure lumazine synthase.

  • Pool the pure fractions, concentrate as needed, and store at -80°C.

Activity Assay of S. pombe Lumazine Synthase

The activity of S. pombe lumazine synthase can be determined using a fluorescence-based assay based on the displacement of riboflavin from the enzyme's active site.[3] Free riboflavin is highly fluorescent, while enzyme-bound riboflavin is not.[3] The addition of a compound that binds to the active site will displace riboflavin, leading to an increase in fluorescence.

Materials:

  • Assay Buffer: 50 mM potassium phosphate, pH 7.0

  • Riboflavin solution

  • Purified S. pombe lumazine synthase

  • Fluorometer

Protocol:

  • Prepare a reaction mixture containing Assay Buffer, a known concentration of purified lumazine synthase, and a sub-saturating concentration of riboflavin.

  • Incubate the mixture to allow for the binding of riboflavin to the enzyme, resulting in a low fluorescence signal.

  • To measure the activity of a potential inhibitor, add the compound to the reaction mixture.

  • Monitor the increase in fluorescence intensity over time using a fluorometer with excitation and emission wavelengths appropriate for riboflavin (e.g., ~450 nm excitation and ~530 nm emission).

  • The rate of fluorescence increase is proportional to the displacement of riboflavin and can be used to determine the inhibitory activity of the compound.

Mandatory Visualizations

Expression_and_Purification_Workflow cluster_expression Protein Expression cluster_purification Protein Purification cluster_analysis Analysis inoculation Inoculate E. coli Culture growth Grow Culture to OD600 0.6-0.8 inoculation->growth induction Induce with IPTG growth->induction incubation Incubate at Reduced Temperature induction->incubation harvest Harvest Cells incubation->harvest lysis Cell Lysis harvest->lysis Cell Pellet clarification Clarify Lysate lysis->clarification imac IMAC Purification clarification->imac sec Size Exclusion Chromatography imac->sec sds_page SDS-PAGE Analysis imac->sds_page Purity Check sec->sds_page Final Purity Check activity_assay Activity Assay sec->activity_assay Functional Analysis

Caption: Workflow for the expression and purification of S. pombe lumazine synthase.

IMAC_Principle cluster_imac IMAC Purification Steps cluster_components Key Components load Load Lysate onto Ni-NTA Resin bind 6xHis-tag Binds to Ni2+ load->bind wash Wash Unbound Proteins bind->wash elute Elute with Imidazole wash->elute resin Ni-NTA Resin his_protein 6xHis-tagged Lumazine Synthase his_protein->bind unbound_protein Host Cell Proteins unbound_protein->wash imidazole Imidazole (Competitor) imidazole->elute

Caption: Principle of Immobilized Metal Affinity Chromatography (IMAC).

References

Troubleshooting & Optimization

troubleshooting low signal in lumazine synthase fluorescence assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing lumazine synthase fluorescence assays. The information is tailored for scientists and professionals in drug development engaged in high-throughput screening and enzymatic studies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during lumazine synthase fluorescence assays that can lead to a low signal.

Q1: What are the common causes of a weak or no signal in my lumazine synthase fluorescence assay?

A weak or absent signal can stem from several factors related to reagents, instrument settings, or the experimental procedure. Here are the primary areas to investigate:

  • Reagent Integrity:

    • Enzyme Activity: The lumazine synthase may have lost activity due to improper storage or handling.

    • Substrate Stability: The substrate, 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, is known to be unstable.[1]

    • Riboflavin Solution (Inhibitor Displacement Assay): The riboflavin solution may have degraded, or its concentration may be inaccurate.

    • Buffer Composition: The pH and ionic strength of the buffer can significantly impact enzyme activity and fluorescence.

  • Assay Conditions:

    • Incorrect Concentrations: Suboptimal concentrations of the enzyme, substrates, or riboflavin can lead to a low signal.

    • Incubation Times: Insufficient incubation times may not allow the reaction to proceed adequately or for binding equilibrium to be reached.

  • Instrumentation:

    • Incorrect Wavelengths: Excitation and emission wavelengths must be set appropriately for the fluorophore being measured (displaced riboflavin or 6,7-dimethyl-8-ribityllumazine).

    • Gain Settings: An inappropriate gain setting on the fluorometer can lead to either saturation or a signal that is too low to be detected accurately.

    • Plate Type: Using an incorrect type of microplate (e.g., clear plates for fluorescence) can increase background and reduce the signal-to-noise ratio.

Q2: My signal is very noisy and inconsistent between wells. What could be the cause?

High variability between replicates is a common issue. Here are some potential causes and solutions:

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variations. Ensure pipettes are calibrated and use a master mix for reagents where possible.

  • Incomplete Mixing: Inadequate mixing of reagents in the wells can result in a heterogeneous reaction mixture. Gently mix the plate after adding all components.

  • Temperature Gradients: Temperature fluctuations across the microplate can affect enzyme kinetics. Ensure the plate is at a uniform temperature before reading.

  • Air Bubbles: Bubbles in the wells can interfere with the light path and cause erroneous readings. Centrifuge the plate briefly to remove bubbles.

Q3: I am performing an inhibitor displacement assay and see high background fluorescence. How can I reduce it?

High background in a riboflavin displacement assay can obscure the signal from displaced riboflavin.

  • Free Riboflavin: The lumazine synthase preparation may contain traces of free riboflavin, leading to a high initial background.[1] Ensure the enzyme is highly purified.

  • Autofluorescence: Components of the assay buffer or the test compounds themselves may be fluorescent at the measurement wavelengths. Run appropriate controls to identify the source of autofluorescence.

  • Light Scattering: Particulate matter in the solutions can cause light scattering. Filter all buffers and reagent solutions before use.

Experimental Protocols & Data

This section provides detailed methodologies for the two primary types of lumazine synthase fluorescence assays and summarizes key quantitative data.

Riboflavin Biosynthesis Pathway

Lumazine synthase catalyzes the penultimate step in the biosynthesis of riboflavin. Understanding this pathway is crucial for designing and interpreting assay results.

Riboflavin Biosynthesis cluster_pathway Riboflavin Biosynthesis GTP GTP Precursor_1 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione GTP->Precursor_1 Multiple Steps Lumazine 6,7-dimethyl-8-ribityllumazine Precursor_1->Lumazine Lumazine Synthase Precursor_2 3,4-dihydroxy-2-butanone 4-phosphate Precursor_2->Lumazine Riboflavin Riboflavin Lumazine->Riboflavin Riboflavin Synthase

Fig 1. Simplified Riboflavin Biosynthesis Pathway.
Method 1: Inhibitor Displacement Assay

This assay relies on the displacement of non-fluorescent, enzyme-bound riboflavin by a potential inhibitor, leading to an increase in fluorescence.[1]

Inhibitor Displacement Assay Workflow cluster_workflow Inhibitor Displacement Assay Step1 Prepare Lumazine Synthase-Riboflavin Complex Step2 Add Test Compound (Inhibitor) Step1->Step2 Step3 Incubate to Reach Equilibrium Step2->Step3 Step4 Measure Fluorescence Step3->Step4 Step5 Analyze Data (Signal Increase) Step4->Step5

Fig 2. Workflow for the Lumazine Synthase Inhibitor Displacement Assay.
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.0-8.0, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT.

    • Lumazine Synthase Stock: Prepare a stock solution of purified lumazine synthase in assay buffer.

    • Riboflavin Stock: Prepare a stock solution of riboflavin in assay buffer. Protect from light.

    • Test Compounds: Dissolve test compounds in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Assay Procedure (96-well format):

    • To each well of a black, flat-bottom microplate, add assay buffer.

    • Add lumazine synthase to a final concentration of 0.1-1 µM.

    • Add riboflavin to a final concentration of 1-5 µM.

    • Incubate for 15-30 minutes at room temperature to allow for the formation of the non-fluorescent complex.

    • Add test compounds to the desired final concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

    • Incubate for 30-60 minutes at room temperature to allow for inhibitor binding and riboflavin displacement.

    • Measure fluorescence intensity using a plate reader with excitation at ~450 nm and emission at ~530 nm.

ParameterRecommended Range/ValueNotes
Lumazine Synthase0.1 - 1 µMOptimal concentration should be determined empirically.
Riboflavin1 - 5 µMShould be in excess of the enzyme concentration.
Test CompoundVariesTypically screened at 1-10 µM.
DMSO Tolerance< 1% (v/v)High concentrations of DMSO can affect enzyme stability.
Excitation Wavelength~450 nm
Emission Wavelength~530 nm
Positive ControlKnown lumazine synthase inhibitors (e.g., purinetrione derivatives)
Method 2: Kinetic Fluorescence Assay

This assay directly measures the enzymatic activity of lumazine synthase by monitoring the increase in fluorescence due to the formation of the product, 6,7-dimethyl-8-ribityllumazine.

Kinetic Assay Workflow cluster_workflow Kinetic Fluorescence Assay Step1 Prepare Reaction Mix (Buffer, Substrates) Step2 Add Lumazine Synthase to Initiate Reaction Step1->Step2 Step3 Monitor Fluorescence Increase Over Time Step2->Step3 Step4 Calculate Initial Reaction Velocity Step3->Step4

Fig 3. Workflow for the Lumazine Synthase Kinetic Fluorescence Assay.
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.0-8.0, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT.

    • Lumazine Synthase Stock: Prepare a stock solution of purified lumazine synthase in assay buffer.

    • Substrate 1 Stock: Prepare a stock solution of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione in assay buffer. Prepare fresh due to instability.

    • Substrate 2 Stock: Prepare a stock solution of 3,4-dihydroxy-2-butanone 4-phosphate in assay buffer.

  • Assay Procedure (96-well format):

    • To each well of a black, flat-bottom microplate, add assay buffer.

    • Add Substrate 1 to a final concentration of 10-100 µM.

    • Add Substrate 2 to a final concentration of 10-100 µM.

    • If screening for inhibitors, add test compounds at this stage.

    • Initiate the reaction by adding lumazine synthase to a final concentration of 10-100 nM.

    • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time (e.g., every 30-60 seconds for 15-30 minutes) with excitation at ~410 nm and emission at ~490 nm.

ParameterRecommended Range/ValueNotes
Lumazine Synthase10 - 100 nMLower concentrations are used for kinetic assays.
Substrate 110 - 100 µMConcentration can be varied for Km determination.
Substrate 210 - 100 µMTypically used at a saturating concentration.
Excitation Wavelength~410 nmFor 6,7-dimethyl-8-ribityllumazine.[2]
Emission Wavelength~490 nmFor 6,7-dimethyl-8-ribityllumazine.
Expected SignalLinear increase in RFU over time

Troubleshooting Decision Tree

This decision tree provides a logical workflow for diagnosing and resolving low signal issues in your lumazine synthase fluorescence assay.

Troubleshooting Decision Tree Start Low or No Signal Check_Controls Are Controls (Positive & Negative) Working? Start->Check_Controls Controls_OK Yes Check_Controls->Controls_OK Yes Controls_Fail No Check_Controls->Controls_Fail No Check_Instrument Are Instrument Settings Correct? (Wavelengths, Gain) Controls_OK->Check_Instrument Check_Reagents Problem with a Core Reagent. Check Enzyme, Substrates/Riboflavin, Buffer. Controls_Fail->Check_Reagents Instrument_OK Yes Check_Instrument->Instrument_OK Yes Instrument_Fail No Check_Instrument->Instrument_Fail No Check_Assay_Setup Is the Assay Setup Correct? (Concentrations, Incubation Times) Instrument_OK->Check_Assay_Setup Correct_Settings Correct Instrument Settings and Rerun. Instrument_Fail->Correct_Settings Setup_OK Yes Check_Assay_Setup->Setup_OK Yes Setup_Fail No Check_Assay_Setup->Setup_Fail No Possible_Inhibitor Test Compound May Be a Potent Inhibitor (Kinetic Assay) or a Non-displacing Binder (Displacement Assay). Consider Secondary Assays. Setup_OK->Possible_Inhibitor Optimize_Setup Optimize Assay Conditions and Rerun. Setup_Fail->Optimize_Setup

Fig 4. Decision Tree for Troubleshooting Low Signal.

References

S.pombe lumazine synthase-IN-1 stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S.pombe lumazine synthase-IN-1. The information is designed to address common stability and degradation issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low yield when expressing this compound?

Low yields of recombinant protein can be attributed to several factors, including issues with the expression vector, the host strain, or suboptimal growth and induction conditions. It is crucial to verify the integrity of your expression construct by sequencing to ensure the coding sequence is in frame and free of mutations. Additionally, using a host strain optimized for the expression of your specific protein and fine-tuning culture conditions such as temperature and induction time can significantly enhance protein yield.

Q2: My purified this compound is unstable and precipitates over time. How can I improve its stability?

Protein instability and precipitation can be mitigated by optimizing buffer conditions. Key parameters to consider are pH and the inclusion of stabilizing agents. For instance, some lumazine synthase inhibitors have shown increased potency and stability in phosphate buffer compared to Tris buffer. Experimenting with different buffer systems and including additives like glycerol or specific salts can help maintain the protein's folded state and prevent aggregation. Proper storage at low temperatures is also critical for long-term stability.[1][2]

Q3: I am observing degradation of my this compound. What are the likely degradation pathways and how can I prevent them?

Degradation is often mediated by proteases. In S. pombe, protein degradation can be linked to the ubiquitin-proteasome pathway. The stability of certain proteins can be influenced by post-translational modifications like methylation, which may compete with ubiquitination and protect the protein from degradation.[3] To minimize degradation, it is advisable to work at low temperatures and add protease inhibitors to your lysis and purification buffers.

Q4: Are there known issues with the stability of inhibitors for S.pombe lumazine synthase?

Yes, the stability of lumazine synthase inhibitors can be a concern. For example, some inhibitors may be less potent or show increased potency upon storage in solution, suggesting potential instability or conversion to a more active form.[1] It is important to consider the stability of the inhibitor itself during your experiments and how buffer conditions, such as the presence of phosphate, might affect its binding and efficacy.[1]

Troubleshooting Guides

Problem: Low or No Expression of this compound
Possible Cause Recommended Solution
Incorrect vector construct Sequence the expression plasmid to confirm the insert is in the correct reading frame and free of mutations.[4]
Suboptimal host strain Try different S. pombe host strains. Some strains may be better suited for expressing your specific protein. Consider strains engineered to reduce protease activity.
Inefficient transformation Ensure competent cells are freshly prepared and harvested during the log-phase of growth. Optimize transformation parameters such as the amount of DNA and incubation times.[5]
"Leaky" basal expression For inducible systems, high basal expression can be toxic to the cells. Use a host strain or vector system with tighter regulation of expression, such as those containing repressors like the pLysS plasmid for T7-based systems.[4]
Rare codon usage Analyze the codon usage of your gene. Long stretches of rare codons can lead to truncated or non-functional protein. Consider codon optimization for S. pombe.[4]
Suboptimal induction conditions Optimize inducer concentration, induction time, and temperature. Lowering the induction temperature can sometimes improve protein folding and solubility.[2]
Problem: this compound Degradation
Possible Cause Recommended Solution
Proteolytic degradation Add a cocktail of protease inhibitors to your lysis and purification buffers. Perform all purification steps at 4°C.
Ubiquitin-proteasome pathway Investigate if your protein is a target for ubiquitination. The stability of some proteins in S. pombe is regulated by methylation, which can prevent ubiquitination.[3]
Sample warming during cell lysis Ensure samples are kept cold during mechanical disruption (e.g., bead beating). Use pre-cooled equipment and perform lysis in a cold room.[6]
Instability in specific buffer Test different buffer systems (e.g., phosphate vs. Tris) and pH ranges to find the optimal conditions for your protein's stability.
Problem: this compound Instability and Aggregation
Possible Cause Recommended Solution
Incorrect protein folding Express the protein at a lower temperature to slow down protein synthesis and allow for proper folding. Co-express with molecular chaperones.
Formation of inclusion bodies Optimize expression conditions by reducing the induction temperature. Use solubility-enhancing fusion tags. Employ refolding protocols to solubilize inclusion bodies.[2]
Suboptimal buffer conditions Add stabilizing agents such as glycerol, low concentrations of detergents, or specific salts to your storage buffer.[2]
High protein concentration Determine the maximum soluble concentration of your protein and avoid exceeding it during purification and storage.

Experimental Protocols

Protocol 1: Total Protein Extraction from S.pombe using Trichloroacetic Acid (TCA) Precipitation

This method is suitable for obtaining total protein extracts for analysis by SDS-PAGE and Western blotting.

Materials:

  • S. pombe cell culture

  • 20% Trichloroacetic Acid (TCA), ice-cold

  • 5% Trichloroacetic Acid (TCA), ice-cold

  • Glass beads (0.5 mm diameter), acid-washed and chilled

  • 1x SDS loading buffer

  • STOP buffer (if needed for specific applications)

  • Liquid nitrogen

Procedure:

  • Harvest approximately 5x10^7 cells by centrifugation.

  • Wash the cell pellet with ultrapure water.

  • For rapid quenching of cellular processes, resuspend the pellet in STOP buffer and freeze in liquid nitrogen. Store at -80°C.

  • To the frozen cell pellet, add 200 µL of cold 20% TCA and 0.5 mL of cold glass beads.

  • Disrupt the cells using a cell disrupter (e.g., bead beater) in a cold room.

  • Transfer the lysate to a new microcentrifuge tube and wash the beads with 400 µL of 5% TCA. Pool the wash with the lysate.

  • Centrifuge at 16,000 x g to pellet the protein precipitate.

  • Carefully remove the supernatant.

  • Wash the pellet with an appropriate solvent (e.g., acetone) to remove residual TCA.

  • Air dry the pellet briefly.

  • Resuspend the pellet in 70 µL of 1x SDS loading buffer. The pH should be between 7.0 and 7.5.

  • Denature the sample by heating at 100°C for 2 minutes for general SDS-PAGE and Western blotting applications.[6]

Protocol 2: Kinetic Assay for Lumazine Synthase Inhibitors

This protocol is adapted from studies on Bacillus anthracis lumazine synthase and can be modified for S. pombe.

Materials:

  • Recombinant S. pombe lumazine synthase

  • Substrate 1: 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione

  • Substrate 2: 3,4-dihydroxybutanone 4-phosphate

  • Inhibitor compound

  • Assay buffer: 100 mM Tris-HCl pH 7.0, 100 mM NaCl, 5 mM DTT

  • Spectrophotometer or plate reader

Procedure:

  • Prepare reaction mixtures containing 100 mM Tris-HCl pH 7.0, 100 mM NaCl, and 5 mM DTT.

  • Add the lumazine synthase enzyme to the reaction mixture.

  • Add the inhibitor at various concentrations.

  • Keep the concentration of one substrate (e.g., substrate 2) constant while varying the concentration of the other substrate (e.g., substrate 1).

  • Initiate the reaction by adding the varied substrate.

  • Monitor the reaction kinetics by measuring the change in absorbance or fluorescence over time, depending on the specific properties of the substrates and products.

  • Determine the inhibition constants (Ki) and the mechanism of inhibition by analyzing the kinetic data.[7]

Visualizations

experimental_workflow cluster_expression Protein Expression cluster_purification Purification & Analysis cluster_stability Stability & Degradation Troubleshooting start Transform S. pombe with Expression Vector culture Culture Transformed Cells start->culture induce Induce Protein Expression culture->induce harvest Harvest Cells induce->harvest lyse Cell Lysis (with protease inhibitors) harvest->lyse clarify Clarify Lysate (Centrifugation) lyse->clarify purify Protein Purification (e.g., Affinity Chromatography) clarify->purify analyze Analyze Purity & Yield (SDS-PAGE, Western Blot) purify->analyze check_degradation Check for Degradation analyze->check_degradation optimize_buffer Optimize Buffer Conditions (pH, additives) check_degradation->optimize_buffer If degraded storage_test Test Storage Conditions (Temperature, Concentration) optimize_buffer->storage_test degradation_pathway cluster_protein Lumazine Synthase-IN-1 cluster_degradation Potential Degradation Pathways cluster_protection Protective Mechanisms protein S. pombe Lumazine Synthase-IN-1 ubiquitin Ubiquitination protein->ubiquitin proteasome 26S Proteasome ubiquitin->proteasome Targets for degraded Degraded Peptides proteasome->degraded Leads to methylation Methylation methylation->ubiquitin May compete with inhibitors Protease Inhibitors inhibitors->proteasome Inhibit

References

Technical Support Center: Minimizing Off-Target Effects of S. pombe Lumazine Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of inhibitors targeting Schizosaccharomyces pombe lumazine synthase. The focus is on minimizing and troubleshooting potential off-target effects to ensure data integrity and accurate interpretation of experimental results.

Compound Profile: Lumazine Synthase Inhibitor

The information provided here is based on a known competitive inhibitor of S. pombe lumazine synthase, which will be referred to as LS-IN-1 for the purpose of this guide. LS-IN-1 is derived from the oxidation of 1,3,6,8-tetrahydroxy-2,7-naphthyridine.[1]

Quantitative Data Summary

InhibitorTargetOrganismInhibition TypeKi (Tris Buffer, pH 7.0)Ki (Phosphate Buffer, pH 7.0)
LS-IN-1Lumazine SynthaseS. pombeCompetitive66 ± 13 µM22 ± 4 µM
LS-IN-1 PrecursorLumazine SynthaseS. pombeCompetitive350 ± 76 µMNot Reported

Frequently Asked Questions (FAQs)

Q1: What is S. pombe lumazine synthase and why is it a target?

S. pombe lumazine synthase is an enzyme that catalyzes the penultimate step in the biosynthesis of riboflavin (vitamin B2).[2] Microorganisms like yeast are dependent on this pathway for riboflavin production.[2] As such, inhibitors of this enzyme can be used to study the effects of riboflavin deficiency or as potential antifungal agents.

Q2: What are off-target effects and why are they a concern?

Off-target effects are unintended interactions of a chemical inhibitor with proteins other than the intended target. These interactions can lead to misleading experimental results, where an observed phenotype is incorrectly attributed to the inhibition of the primary target.[3] Minimizing off-target effects is crucial for the accurate interpretation of cellular responses and for the development of specific therapeutic agents.[4]

Q3: How can I minimize off-target effects when using LS-IN-1?

Several strategies can be employed:

  • Use the lowest effective concentration: Perform a dose-response experiment to determine the minimal concentration of LS-IN-1 that produces the desired on-target effect.

  • Use structurally unrelated inhibitors: If possible, use another inhibitor with a different chemical scaffold that targets lumazine synthase to see if it recapitulates the same phenotype.

  • Perform rescue experiments: Since LS-IN-1 targets riboflavin biosynthesis, the on-target effects should be reversible by supplementing the growth medium with exogenous riboflavin.

  • Employ genetic controls: Use S. pombe strains with mutations in the lumazine synthase gene (if available) to mimic the effect of the inhibitor. A similar phenotype between the genetic mutant and the inhibitor-treated wild-type cells would support on-target activity.

Q4: How do I determine if my observed phenotype is due to an off-target effect?

A combination of experimental and computational approaches is recommended.[5]

  • Orthogonal Assays: Confirm the phenotype with a different method, such as a genetic knockdown of the target.

  • Target Engagement Assays: Verify that LS-IN-1 is binding to lumazine synthase in your experimental system using techniques like Cellular Thermal Shift Assay (CETSA).

  • In Silico Profiling: Use computational tools to predict potential off-target interactions of LS-IN-1 based on its chemical structure.[4]

  • Proteome-wide analysis: Techniques like chemical proteomics can be used to identify the full spectrum of proteins that interact with the inhibitor in an unbiased manner.

Troubleshooting Guide

Problem: I am observing a more severe or different phenotype than expected after treating S. pombe with LS-IN-1.

  • Possible Cause: The concentration of LS-IN-1 may be too high, leading to off-target effects. Even if a compound inhibits several targets in vitro, it may appear specific in a cellular context if other targets are expressed at low levels.[3]

  • Troubleshooting Steps:

    • Verify Inhibitor Concentration and Stability: Ensure the inhibitor stock solution is at the correct concentration and has not degraded. The potency of a related compound was observed to increase upon storage in solution.[1]

    • Perform a Dose-Response Curve: Determine the EC50 for the expected phenotype and use the lowest concentration that gives a robust on-target effect.

    • Conduct a Riboflavin Rescue Experiment: Add exogenous riboflavin to the media. If the phenotype is reversed, it is likely due to the on-target inhibition of lumazine synthase. If the phenotype persists, it is more likely an off-target effect.

    • Check for Buffer Effects: The inhibitory potency of LS-IN-1 is affected by the buffer composition (e.g., Tris vs. Phosphate).[1] Ensure consistent buffer conditions across experiments.

Problem: My experimental results with LS-IN-1 are inconsistent.

  • Possible Cause: Variability in experimental conditions can affect inhibitor potency and cellular response.

  • Troubleshooting Steps:

    • Standardize Cell Culture Conditions: Ensure that the growth phase, cell density, and media composition are consistent for all experiments. S. pombe growth and drug sensitivity can be influenced by these factors.[6]

    • Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is the same across all conditions, including the vehicle control.

    • Monitor Inhibitor Stability: Prepare fresh dilutions of LS-IN-1 for each experiment from a frozen stock to avoid degradation.

Problem: How can I be sure that LS-IN-1 is actually inhibiting lumazine synthase inside the cells?

  • Possible Cause: The inhibitor may have poor cell permeability, or it might be actively removed from the cell by efflux pumps.[7]

  • Troubleshooting Steps:

    • Perform a Target Engagement Assay: A Cellular Thermal Shift Assay (CETSA) can be used to demonstrate that LS-IN-1 binds to and stabilizes lumazine synthase in intact cells.

    • Measure Riboflavin Levels: Directly measure the intracellular concentration of riboflavin or its downstream products after inhibitor treatment. A decrease would indicate on-target activity.

    • Use Efflux Pump Mutants: If available, test the effect of LS-IN-1 in S. pombe strains lacking major drug efflux pumps to see if this enhances its potency.[7]

Experimental Protocols

Protocol 1: Dose-Response Curve for LS-IN-1 in S. pombe

  • Prepare S. pombe Culture: Inoculate a starter culture of wild-type S. pombe in a suitable liquid medium (e.g., YES) and grow overnight at 25-30°C with shaking.

  • Subculture: Dilute the overnight culture to an optical density at 595 nm (OD595) of ~0.1 in fresh medium.

  • Prepare Inhibitor Dilutions: Create a serial dilution of LS-IN-1 in the growth medium. A typical range might be from 0.1 µM to 500 µM. Include a vehicle-only control (e.g., DMSO).

  • Incubate: Add the diluted inhibitor and the control to a 96-well microplate. Add the S. pombe culture to each well.

  • Measure Growth: Incubate the plate at the appropriate temperature and measure the OD595 at regular intervals (e.g., every 2-4 hours) for 24-48 hours.

  • Analyze Data: Plot the growth rate or final OD595 against the inhibitor concentration. Determine the concentration that inhibits growth by 50% (IC50).

Protocol 2: Riboflavin Rescue Experiment

  • Prepare Media: Prepare two sets of growth media: one standard medium and one supplemented with a saturating concentration of riboflavin (e.g., 100 µM).

  • Set up Cultures: In a 96-well plate, set up the following conditions in both types of media:

    • No treatment control

    • Vehicle control

    • LS-IN-1 at 1x, 2x, and 5x the determined IC50.

  • Inoculate and Incubate: Inoculate with S. pombe at a low OD595 and incubate, measuring growth as described above.

  • Analyze Results: Compare the growth curves. If LS-IN-1's inhibitory effect is reduced or eliminated in the riboflavin-supplemented medium, this supports an on-target mechanism.

Visualizations

riboflavin_pathway GTP GTP Intermediate1 5-amino-6-(D-ribitylamino)uracil GTP->Intermediate1 Multiple Steps LS Lumazine Synthase Intermediate1->LS Intermediate2 l-3,4-dihydroxy-2-butanone phosphate Intermediate2->LS Lumazine 6,7-dimethyl-8-ribityllumazine RS Riboflavin Synthase Lumazine->RS Riboflavin Riboflavin (Vitamin B2) LS->Lumazine RS->Riboflavin Inhibitor LS-IN-1 Inhibitor->LS

Caption: Riboflavin biosynthesis pathway in S. pombe.

off_target_workflow start Start: Observe Phenotype with LS-IN-1 dose_response 1. Determine IC50 (Dose-Response Curve) start->dose_response rescue 2. Perform Rescue Experiment (Exogenous Riboflavin) dose_response->rescue phenotype_rescued Phenotype Rescued? rescue->phenotype_rescued on_target Likely On-Target Effect phenotype_rescued->on_target Yes off_target_investigation 3. Investigate Off-Targets phenotype_rescued->off_target_investigation No orthogonal 4a. Orthogonal Approaches (e.g., Genetic Mutant, Unrelated Inhibitor) off_target_investigation->orthogonal target_engagement 4b. Target Engagement (e.g., CETSA) off_target_investigation->target_engagement proteomics 4c. Unbiased Screening (e.g., Chemical Proteomics) off_target_investigation->proteomics conclusion Conclude: On-Target vs. Off-Target orthogonal->conclusion target_engagement->conclusion proteomics->conclusion

Caption: Workflow for identifying and validating off-target effects.

troubleshooting_tree start Unexpected or Inconsistent Phenotype Observed q1 Is the inhibitor concentration optimized? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the phenotype rescued by exogenous riboflavin? a1_yes->q2 s1 Perform Dose-Response Curve Use lowest effective concentration a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Phenotype is likely on-target. Check for experimental variability (e.g., media, cell density). a2_yes->s2 q3 Does an unrelated lumazine synthase inhibitor produce the same phenotype? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Phenotype is likely on-target. a3_yes->s3 s4 Phenotype is likely due to an off-target effect of LS-IN-1. Consider proteomic profiling. a3_no->s4

Caption: Troubleshooting decision tree for unexpected results.

References

dealing with S.pombe lumazine synthase-IN-1 precipitation in buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of S. pombe lumazine synthase-IN-1 precipitation in buffer. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is S. pombe lumazine synthase-IN-1?

S. pombe lumazine synthase-IN-1 is a chemical inhibitor of the enzyme lumazine synthase.[1] Lumazine synthase is a key enzyme in the biosynthesis pathway of riboflavin (vitamin B2) in many microorganisms, including the fission yeast Schizosaccharomyces pombe.[2][3][4] The inhibitor, IN-1, demonstrates competitive inhibition and is a valuable tool for studying the enzyme's function and for potential anti-infective therapy development.[3][5]

Q2: Why is my S. pombe lumazine synthase-IN-1 complex precipitating in the buffer?

Protein precipitation, especially of a protein-inhibitor complex, can be triggered by a variety of factors that disrupt the delicate balance of forces keeping the molecules in solution. Common causes include:

  • Buffer pH close to the protein's Isoelectric Point (pI): At its pI, a protein has a net neutral charge, minimizing electrostatic repulsion between molecules and leading to aggregation and precipitation.[6][7]

  • Inappropriate Salt Concentration: Too low salt concentration can fail to shield surface charges, while excessively high salt concentrations can lead to "salting out" by competing for water molecules, both causing precipitation.[6][7]

  • High Protein or Inhibitor Concentration: Overly concentrated solutions increase the likelihood of intermolecular interactions that lead to aggregation.[6][8]

  • Inhibitor Solubility: The inhibitor itself may have limited solubility in aqueous buffers. S. pombe lumazine synthase-IN-1 is typically dissolved in an organic solvent like DMSO, and improper mixing can cause it to crash out of solution.[1]

  • Temperature Fluctuations: Changes in temperature can affect protein stability and solubility.[9]

  • Presence of Contaminants: Residual reagents from purification steps, such as imidazole, can sometimes induce precipitation.[8]

Q3: What are the key properties and recommended storage conditions for S. pombe lumazine synthase-IN-1?

Understanding the inhibitor's properties is crucial for designing experiments. Key quantitative data is summarized below.

PropertyValueReference
Inhibition Constant (Ki) 243 μM (for S. pombe lumazine synthase) 9.6 μM (for M. tuberculosis lumazine synthase)[1][10]
Primary Solvent DMSO (Dimethyl sulfoxide). It is recommended to use newly opened, non-hygroscopic DMSO for best results.[1]
Stock Solution Storage Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Troubleshooting Guide

This guide provides structured advice for specific precipitation scenarios.

Scenario 1: Precipitation Occurs Immediately After Adding IN-1 to the Protein Solution

This issue often points to problems with the inhibitor's solubility or the method of addition.

Troubleshooting Steps:

  • Verify Inhibitor Stock: Ensure the IN-1 stock solution in DMSO is fully dissolved. If necessary, use gentle warming or sonication.[1]

  • Optimize Addition Method: Avoid adding the concentrated DMSO stock directly to the protein solution. Instead, add it dropwise while gently vortexing or stirring the protein buffer to prevent localized high concentrations.

  • Pre-mix with Buffer: First, dilute the inhibitor into a small volume of the experimental buffer before adding it to the bulk protein solution. This can help mitigate solvent shock.

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental buffer is low (typically <5%) and compatible with your protein's stability.

start Precipitation Observed Immediately After Adding IN-1 check_stock Is IN-1 stock fully dissolved in DMSO? start->check_stock dissolve Use ultrasonic bath or gentle warming to dissolve check_stock->dissolve No check_method How was IN-1 added? check_stock->check_method Yes dissolve->check_stock direct_add Directly to protein solution check_method->direct_add check_dmso Is final DMSO concentration >5%? check_method->check_dmso Slowly/Premixed slow_add Add dropwise while stirring direct_add->slow_add premix Premix IN-1 with a small volume of buffer first direct_add->premix success Problem Resolved slow_add->success premix->success reduce_dmso Reduce stock concentration to lower final DMSO % check_dmso->reduce_dmso Yes check_dmso->success No reduce_dmso->check_method

Figure 1. Troubleshooting workflow for immediate precipitation of the S. pombe lumazine synthase-IN-1 complex.
Scenario 2: Precipitation Occurs During Dialysis, Buffer Exchange, or Storage

Precipitation under these conditions typically indicates an issue with the buffer formulation. The goal is to find a buffer that maintains the stability and solubility of the protein-inhibitor complex.

Troubleshooting Steps:

  • Adjust pH: Ensure the buffer pH is at least 1-1.5 units away from the theoretical pI of S. pombe lumazine synthase.

  • Optimize Salt Concentration: The ionic strength of the buffer is critical. Start with a moderate salt concentration (e.g., 150-350 mM NaCl or KCl) and test higher or lower concentrations if precipitation persists.[6]

  • Include Stabilizing Additives: Small molecules can significantly enhance protein solubility.[8] Systematically test the inclusion of additives.

  • Remove Purification Artifacts: If using His-tagged protein, ensure all imidazole has been removed via thorough dialysis or a desalting column, as it can cause precipitation.[8]

precip Protein-Inhibitor Precipitation ph pH near pI precip->ph salt Incorrect Ionic Strength precip->salt conc High Concentration precip->conc hydro Hydrophobic Interactions precip->hydro temp Low Temperature precip->temp sol_ph Adjust pH +/- 1.5 from pI ph->sol_ph sol_salt Optimize Salt (e.g., 150-500 mM NaCl) salt->sol_salt sol_conc Work with lower protein concentration conc->sol_conc sol_hydro Add Glycerol (5-20%) or mild detergent hydro->sol_hydro sol_temp Perform purification at room temperature temp->sol_temp

Figure 2. Key factors contributing to protein precipitation and their corresponding solutions.
ComponentRecommended Concentration RangePurposeReference
Buffering Agent 20-100 mM (e.g., Tris, HEPES)Maintain a stable pH environment. Tris is commonly used for S. pombe protein work.[5][8]
Salt 150-500 mM (e.g., NaCl, KCl)Increase ionic strength to prevent non-specific electrostatic interactions and aggregation.[6][8]
Glycerol 5-20% (v/v)Acts as an osmolyte to stabilize protein structure and increase solvent viscosity, reducing aggregation.[6][8]
Reducing Agent 1-10 mM (e.g., DTT, β-ME)Prevent oxidation of cysteine residues and the formation of intermolecular disulfide bonds.[8][9]
Detergent 0.01-0.1% (e.g., Tween-20)For highly hydrophobic proteins, can help solubilize by shielding hydrophobic patches (use with caution).[9]

Experimental Protocols

Protocol 1: Preparation and Addition of S. pombe Lumazine Synthase-IN-1

This protocol minimizes the risk of precipitation upon initial mixing.

  • Prepare Stock Solution: Dissolve S. pombe lumazine synthase-IN-1 in 100% new, high-quality DMSO to create a concentrated stock (e.g., 10-50 mM).[1] Ensure it is fully dissolved.

  • Prepare Protein Solution: Have your purified S. pombe lumazine synthase in its optimal, pre-determined buffer.

  • Perform Serial Dilution (Optional but Recommended): a. Create an intermediate dilution of the IN-1 stock in the final experimental buffer. b. For example, dilute the 50 mM DMSO stock 1:10 into the buffer to get a 5 mM solution in 10% DMSO.

  • Add Inhibitor to Protein: While gently stirring the protein solution, add the inhibitor (either the intermediate dilution or the stock) slowly and dropwise to the desired final concentration.

  • Incubate: Allow the complex to form by incubating under appropriate conditions (e.g., 30 minutes on ice or at room temperature).

  • Clarify: Before any downstream application, centrifuge the sample at high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C to pellet any small aggregates that may have formed. Use the supernatant for your experiment.

Protocol 2: Buffer Screen to Enhance Complex Stability

This protocol outlines a method to systematically find an optimal buffer for your complex.

  • Design Buffer Matrix: Create a matrix of buffers varying one component at a time. For example:

    • pH Screen: Prepare your base buffer (e.g., 50 mM Tris, 150 mM NaCl, 5% Glycerol) at a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).

    • Salt Screen: Using the optimal pH from the first screen, prepare buffers with varying NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM).

    • Additive Screen: Using the optimal pH and salt conditions, prepare buffers with and without 10% glycerol or 5 mM DTT.

  • Buffer Exchange: Aliquot your protein-inhibitor complex and exchange each aliquot into a different buffer from your matrix using a small-scale desalting column or dialysis.

  • Assess Stability: Monitor the samples for precipitation visually over time (e.g., 1h, 4h, 24h) at the intended storage temperature (e.g., 4°C).

  • Quantify Soluble Protein: After incubation, centrifuge all samples and measure the protein concentration in the supernatant (e.g., via Bradford assay or A280) to quantify the amount of soluble complex in each condition.

  • Select Optimal Buffer: The buffer that results in the least visual precipitation and the highest concentration of soluble protein is the optimal choice for your experiments.

References

addressing background fluorescence in S. pombe lumazine synthase assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Schizosaccharomyces pombe lumazine synthase assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during their experiments, with a specific focus on managing background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the fluorescence-based S. pombe lumazine synthase assay?

The assay is based on the principle of fluorescence quenching. Free riboflavin is a fluorescent molecule. S. pombe lumazine synthase has a binding site for riboflavin, and when riboflavin is bound to the enzyme, its fluorescence is quenched (diminished). The assay is typically used to screen for inhibitors of lumazine synthase. A potential inhibitor will compete with riboflavin for the same binding site. If the compound is an effective inhibitor, it will displace riboflavin from the enzyme, causing an increase in the overall fluorescence of the solution.[1][2]

Q2: What are the common sources of high background fluorescence in my S. pombe lumazine synthase assay?

High background fluorescence can originate from several sources:

  • S. pombe Autofluorescence: Fission yeast, like many other cell types, exhibits natural fluorescence, often referred to as autofluorescence. This can be caused by endogenous fluorophores such as NADH, flavins, and certain amino acids.[3][4] In S. pombe, strains with mutations in the ade6 gene are known to accumulate a fluorescent pigment in their vacuoles, which can significantly contribute to background signal.[5]

  • Growth Media Components: Rich growth media, such as those containing yeast extract, are a major source of autofluorescence.[6] Phenol red, a common pH indicator in culture media, is also fluorescent.

  • Assay Reagents: The substrate, buffer components, or the test compounds themselves can be fluorescent.

  • Contamination: Bacterial or fungal contamination can introduce fluorescent compounds into the assay.

  • Plasticware: Some types of plastic microplates can exhibit background fluorescence.

Q3: How can I minimize background fluorescence from my S. pombe cells and the growth medium?

To reduce background fluorescence from your yeast culture, consider the following:

  • Choice of Growth Medium: Whenever possible, use a defined minimal medium (e.g., Edinburgh Minimal Medium, EMM) instead of a rich, yeast extract-based medium. If a rich medium is necessary, prepare it without phenol red.[6]

  • Cell Preparation: Wash the S. pombe cells thoroughly with a non-fluorescent buffer (e.g., Phosphate-Buffered Saline, PBS) before lysing them or using them in the assay. This will help remove fluorescent components from the growth medium.

  • Use of Prototrophic Strains: If possible, use prototrophic strains of S. pombe that do not require amino acid supplements, as these can sometimes contribute to background fluorescence.

  • Check for ade6 Mutation: If you are using a strain with an adenine auxotrophy, be aware that mutations in ade6 can cause the accumulation of a fluorescent intermediate.[5] If high background is a persistent issue, consider using a different strain.

Troubleshooting Guides

Problem: High Background Fluorescence in the "No Enzyme" Control

This indicates that a component of your assay mixture, other than the enzyme, is fluorescent.

Troubleshooting Workflow:

A High background in 'no enzyme' control B Test individual components for fluorescence: - Assay buffer - Riboflavin solution - Test compound solution A->B C Identify fluorescent component B->C D Is the test compound fluorescent? C->D E Yes D->E Yes F No D->F No G Subtract background from compound wells or use a different assay E->G H Is the buffer or riboflavin solution the source? F->H I Yes H->I Yes J No H->J No K Prepare fresh solutions with high-purity reagents I->K L Check for contamination (e.g., microbial growth) J->L

Caption: Troubleshooting high background in the absence of enzyme.

Suggested Actions:

  • Component Check: Measure the fluorescence of each individual component of your assay (buffer, riboflavin solution, and a solution of your test compound) at the excitation and emission wavelengths used in your assay.

  • Compound Fluorescence: If your test compound is fluorescent, you will need to subtract its intrinsic fluorescence from the assay signal. This can be done by running a parallel control plate without the enzyme and riboflavin.

  • Reagent Purity: If the buffer or riboflavin solution is the source of the high background, prepare fresh solutions using high-purity water and reagents.

  • Contamination: Visually inspect your solutions for any signs of microbial contamination. If contamination is suspected, discard the solutions and prepare fresh, sterile stocks.

Problem: High Background Fluorescence in the "Enzyme Only" Control (without Riboflavin)

This suggests that the S. pombe cell lysate or the purified enzyme preparation contains autofluorescent components.

Troubleshooting Workflow:

A High background in 'enzyme only' control B Review cell culture and lysis protocol A->B C Were cells grown in minimal medium? B->C D No C->D No E Yes C->E Yes F Switch to a minimal medium (e.g., EMM) D->F G Were cells washed thoroughly before lysis? E->G H No G->H No I Yes G->I Yes J Implement a cell washing step with PBS H->J L Is the S. pombe strain an ade6 mutant? I->L K Consider further purification of the enzyme P Proceed with assay and subtract background K->P M Yes L->M Yes N No L->N No O Be aware of potential fluorescent metabolite accumulation. Consider using a different strain. M->O N->K

Caption: Troubleshooting high background from the enzyme preparation.

Suggested Actions:

  • Optimize Cell Culture Conditions: As mentioned in the FAQs, grow S. pombe in a minimal medium to reduce the uptake of fluorescent compounds.

  • Thorough Washing: Ensure that the cell pellet is washed multiple times with a non-fluorescent buffer before cell lysis to remove any residual media components.

  • Enzyme Purification: If you are using a crude cell lysate, consider performing additional purification steps (e.g., affinity chromatography) to remove autofluorescent contaminants.

  • Strain Background: Be mindful of the genetic background of your S. pombe strain. If you are using an ade6 mutant, the accumulation of a fluorescent intermediate is a likely cause of high background.[5]

Experimental Protocols

Protocol: Preparation of S. pombe Cell Lysate
  • Cell Culture: Inoculate a single colony of S. pombe into 50 mL of Edinburgh Minimal Medium (EMM) and grow at 30°C with shaking until the culture reaches mid-log phase (OD600 of 0.5-0.8).

  • Harvesting: Centrifuge the cell culture at 3,000 x g for 5 minutes at 4°C.

  • Washing: Discard the supernatant and resuspend the cell pellet in 25 mL of ice-cold PBS. Repeat the centrifugation and washing steps two more times.

  • Lysis: Resuspend the final cell pellet in 1 mL of ice-cold lysis buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM PMSF, and a protease inhibitor cocktail).

  • Homogenization: Lyse the cells by mechanical disruption, for example, by bead beating with glass beads or by using a French press.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins, including lumazine synthase. Determine the protein concentration using a standard method like the Bradford assay.

Protocol: S. pombe Lumazine Synthase Fluorescence Quenching Assay

This protocol is adapted from high-throughput screening assays for lumazine synthase inhibitors.[2]

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2

Reagents:

  • Purified S. pombe lumazine synthase or clarified cell lysate

  • Riboflavin stock solution (e.g., 1 mM in water, protected from light)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Assay Plate Preparation: Use a black, clear-bottom 96-well or 384-well microplate to minimize background fluorescence and allow for bottom reading.

  • Reagent Addition:

    • Add your test compound to the desired final concentration. Include a vehicle control (e.g., DMSO).

    • Add the S. pombe lumazine synthase preparation to a final concentration that gives a measurable quenching of the riboflavin signal (this will need to be determined empirically).

    • Include "no enzyme" and "enzyme only" controls.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds and enzyme to interact.

  • Riboflavin Addition: Add riboflavin to a final concentration that is at or near its Kd for lumazine synthase (approximately 1.2 µM for S. pombe lumazine synthase).[7]

  • Final Incubation: Incubate the plate for a further 15-30 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Read the fluorescence on a plate reader.

Data Presentation

Table 1: Recommended Wavelengths for Riboflavin-Based Assays

FluorophoreExcitation Wavelength (nm)Emission Wavelength (nm)Notes
Riboflavin~450~525The exact wavelengths may vary slightly depending on the buffer conditions and the specific instrument used. It is recommended to perform a spectral scan to determine the optimal settings for your assay.

Table 2: Common Sources of Autofluorescence in Yeast and their Approximate Spectral Properties

SourceExcitation Max (nm)Emission Max (nm)Notes
NADH~340~460A key metabolic coenzyme.
Flavins (e.g., FAD)~450~530Can be a significant source of background in riboflavin-based assays.
Aromatic Amino Acids (Trp, Tyr)~280~350Generally less of an issue with visible light excitation.
Yeast Extract MediaBroadBroadExhibits broad fluorescence across the visible spectrum.
ade6 MetaboliteNot well-defined in literatureEmits in the red spectrumAccumulates in the vacuole of ade6 mutant strains.

Note: The spectral properties listed above are approximate and can be influenced by the local environment (e.g., pH, solvent polarity). It is always advisable to run appropriate controls, including unstained cells and media-only wells, to determine the level and spectral characteristics of the background fluorescence in your specific experiment.

References

Technical Support Center: Overcoming Resistance to Lumazine Synthase Inhibitors in Yeast

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lumazine synthase inhibitors in yeast.

Frequently Asked Questions (FAQs)

Q1: What is lumazine synthase and why is it a target for antifungal drug development?

A1: Lumazine synthase is a key enzyme in the riboflavin (vitamin B2) biosynthesis pathway.[1][2][3] This pathway is essential for most fungi and bacteria but is absent in humans, who obtain riboflavin from their diet.[4][5][6][7] This makes lumazine synthase an attractive target for the development of selective antifungal agents with potentially low host toxicity. The gene encoding lumazine synthase is generally referred to as RIB4 in Candida albicans and RIB5 in Saccharomyces cerevisiae.[4]

Q2: What are the known mechanisms of resistance to antifungal drugs in yeast?

A2: Yeast can develop resistance to antifungal drugs through several mechanisms:

  • Target Modification: Mutations in the drug's target protein can reduce the binding affinity of the inhibitor.[8][9]

  • Overexpression of the Target: Increasing the cellular concentration of the target enzyme can titrate out the inhibitor, requiring higher concentrations to achieve the same effect.

  • Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as Pdr5p and Snq2p in S. cerevisiae, can actively pump the drug out of the cell, reducing its intracellular concentration.[10][11][12][13][14]

  • Pathway Upregulation/Bypass: Cells may upregulate the metabolic pathway that the drug targets to compensate for the inhibition, or utilize alternative pathways if available.

  • Biofilm Formation: The extracellular matrix of biofilms can prevent drugs from reaching their target cells.[8]

Q3: Have specific resistance mechanisms to lumazine synthase inhibitors been identified in yeast?

A3: While lumazine synthase is a promising target, research into specific resistance mechanisms is still an emerging field. However, based on known antifungal resistance patterns, we can anticipate the following:

  • Target Gene Mutations: Although no specific resistance-conferring mutations in yeast RIB4 or RIB5 have been widely reported in the literature, this remains a highly probable mechanism of resistance. Researchers can identify such mutations by sequencing the lumazine synthase gene from resistant yeast strains.[15][16]

  • Drug Efflux: It is highly probable that broad-spectrum ABC transporters like Pdr5p and Snq2p are capable of effluxing lumazine synthase inhibitors. Overexpression of these transporters is a common mechanism of pleiotropic drug resistance in yeast.[12][14][17]

  • Upregulation of the Riboflavin Pathway: Yeast may respond to the inhibition of lumazine synthase by upregulating the expression of genes in the riboflavin biosynthesis pathway to overcome the metabolic block. The High Osmolarity Glycerol (HOG) pathway has been implicated in the regulation of this pathway.[4]

Q4: Are there known inhibitors of yeast lumazine synthase?

A4: Yes, several inhibitors have been developed and tested, primarily against lumazine synthase from Candida albicans and Schizosaccharomyces pombe. These are often substrate analogs.[4][6][7][18][19] The inhibitory activity is typically measured as the inhibition constant (Kᵢ).

Troubleshooting Guides

Problem: My lumazine synthase inhibitor shows high potency in enzymatic assays but low efficacy in whole-cell yeast assays.
  • Possible Cause 1: Poor Cell Penetration.

    • Solution: The chemical properties of your compound may prevent it from efficiently crossing the yeast cell wall and membrane. Consider structure-activity relationship (SAR) studies to modify the compound for better bioavailability.

  • Possible Cause 2: Drug Efflux.

    • Solution: The inhibitor may be actively removed from the cell by ABC transporters. To test this, use a yeast strain with deletions in major efflux pump genes (e.g., a pdr5Δ snq2Δ double mutant). If your inhibitor is more effective in this mutant strain, efflux is a likely cause of resistance.[11][12]

  • Possible Cause 3: Inhibitor Instability.

    • Solution: The compound may be unstable in the growth medium or metabolized by the yeast. Assess the stability of your compound under experimental conditions using analytical methods like HPLC.

Problem: I have developed a yeast strain with resistance to my lumazine synthase inhibitor, how do I identify the resistance mechanism?
  • Step 1: Sequence the Target Gene.

    • Amplify and sequence the lumazine synthase gene (RIB4 or RIB5) from both the resistant and the parental (sensitive) strain. Compare the sequences to identify any mutations that could alter the protein structure and inhibitor binding.

  • Step 2: Assess Target Expression Levels.

    • Use quantitative PCR (qPCR) to measure the mRNA expression levels of the lumazine synthase gene in the resistant and sensitive strains. A significant increase in expression in the resistant strain suggests target overexpression as a resistance mechanism.

  • Step 3: Evaluate Efflux Pump Involvement.

    • Measure the expression of major efflux pump genes (e.g., PDR5, SNQ2) using qPCR.[14]

    • Perform a drug efflux assay. This can be done by pre-loading cells with a fluorescent substrate of the efflux pumps (like rhodamine 6G) and measuring its retention over time in the presence and absence of your inhibitor.[12] If your inhibitor is also a substrate, it will compete with the fluorescent probe.

Problem: My inhibitor appears to be a competitive inhibitor in some assays but non-competitive in others.
  • Possible Cause: Assay Conditions.

    • Solution: The apparent mechanism of inhibition can be influenced by assay conditions. For example, the presence of phosphate in the buffer has been shown to affect the binding of some lumazine synthase inhibitors.[18] Ensure that your assay buffer composition is consistent across all experiments.

Quantitative Data

Table 1: Inhibition Constants (Kᵢ) of Selected Lumazine Synthase Inhibitors
Compound Name/ClassTarget OrganismKᵢ (µM)Inhibition TypeReference
Tetraazaperylenehexaone derivativeSchizosaccharomyces pombe66 ± 13 (in Tris buffer)Competitive[18]
Tetraazaperylenehexaone derivativeSchizosaccharomyces pombe22 ± 4 (in phosphate buffer)Competitive[18]
1,3,6,8-Tetrahydroxy-2,7-naphthyridineSchizosaccharomyces pombe350 ± 76Competitive[18]
(E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dioneMycobacterium tuberculosis95-[19]
(E)-5-Nitro-6-(4-nitrostyryl)pyrimidine-2,4(1H,3H)-dioneMycobacterium tuberculosis3.7-[19]
Various substrate-analogous inhibitorsCandida albicansIn the micromolar range-[6][7]

Experimental Protocols

Protocol 1: Lumazine Synthase Inhibition Assay (Kinetic)

This protocol is adapted from studies on S. pombe and B. anthracis lumazine synthase.[18][20]

  • Reagents and Buffers:

    • Assay Buffer: 100 mM Tris-HCl pH 7.0, 100 mM NaCl, 5 mM DTT.

    • Substrate 1: 5-amino-6-(D-ribitylamino)uracil (stock solution in DMSO).

    • Substrate 2: 3,4-dihydroxy-2-butanone 4-phosphate (stock solution in water).

    • Recombinant lumazine synthase.

    • Inhibitor compound (stock solution in DMSO).

  • Procedure:

    • Prepare reaction mixtures in a 96-well plate or cuvettes. Each reaction should contain the assay buffer, a fixed concentration of Substrate 2 (e.g., 100 µM), and varying concentrations of Substrate 1.

    • Add the inhibitor compound at several different fixed concentrations to different sets of reactions. Include a control set with no inhibitor (DMSO only).

    • Pre-incubate the enzyme with the inhibitor in the reaction mixture for 5-10 minutes at the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding Substrate 1.

    • Monitor the formation of 6,7-dimethyl-8-ribityllumazine by measuring the increase in fluorescence (Excitation: ~408 nm, Emission: ~490 nm) or absorbance over time.

    • Calculate the initial reaction velocities for each substrate and inhibitor concentration.

    • Determine the mode of inhibition and the Kᵢ value by generating Lineweaver-Burk or other suitable kinetic plots.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This is a standard broth microdilution method.

  • Materials:

    • Yeast strain of interest.

    • YPD or appropriate synthetic defined medium.

    • Inhibitor compound.

    • Sterile 96-well microtiter plates.

  • Procedure:

    • Prepare a 2-fold serial dilution of the inhibitor compound in the growth medium directly in the 96-well plate.

    • Grow the yeast strain overnight in the same medium.

    • Dilute the overnight culture to a final concentration of ~1 x 10⁶ CFU/mL.

    • Inoculate each well of the 96-well plate (containing the serially diluted inhibitor) with the yeast suspension.

    • Include a positive control (yeast with no inhibitor) and a negative control (medium only).

    • Incubate the plate at 30°C for 24-48 hours.

    • The MIC is the lowest concentration of the inhibitor that prevents visible growth of the yeast.

Protocol 3: Rhodamine 6G Efflux Assay

This protocol assesses the function of efflux pumps and can indicate if a compound is a substrate or inhibitor of these pumps.[12]

  • Materials:

    • Yeast cells (wild-type and efflux pump deletion mutants).

    • Glucose-free buffer (e.g., PBS).

    • Rhodamine 6G (R6G).

    • Glucose.

    • Inhibitor compound.

  • Procedure:

    • Grow yeast cells to mid-log phase, then harvest and wash them with glucose-free buffer.

    • Resuspend the cells in glucose-free buffer and incubate with R6G for 30-60 minutes to allow for passive uptake.

    • Wash the cells to remove extracellular R6G.

    • Resuspend the R6G-loaded cells in buffer containing your inhibitor compound at various concentrations.

    • Initiate efflux by adding glucose to the cell suspension (this provides the energy for the ABC transporters).

    • Take samples at different time points and centrifuge to pellet the cells.

    • Measure the fluorescence of the supernatant (representing effluxed R6G).

    • A decrease in R6G efflux in the presence of your inhibitor suggests it may be a competitive substrate or an inhibitor of the efflux pumps.

Visualizations

Riboflavin_Biosynthesis_Pathway cluster_target Target of Inhibition GTP GTP DARPP 2,5-diamino-6-ribosylamino- 4(3H)-pyrimidinone-5'-phosphate GTP->DARPP GTP Cyclohydrolase II (RIB1) Ribulose_5P Ribulose-5-Phosphate DHBP 3,4-dihydroxy-2-butanone 4-phosphate Ribulose_5P->DHBP DHBP Synthase (RIB3) ArPP 5-amino-6-ribitylamino- 2,4-(1H,3H)-pyrimidinedione-5'-phosphate DARPP->ArPP Series of enzymatic steps Lumazine_Synthase Lumazine Synthase (RIB4/RIB5) Lumazine 6,7-dimethyl-8-ribityllumazine Riboflavin Riboflavin Lumazine->Riboflavin Riboflavin Synthase (RIB2/RIB7) Lumazine_Synthase->Lumazine

Caption: The Riboflavin Biosynthesis Pathway in Yeast.

Resistance_Mechanism_Workflow Start Resistant Yeast Strain Obtained Seq_Target Sequence Lumazine Synthase Gene (RIB4/5) Start->Seq_Target Check_Mutation Mutation Found? Seq_Target->Check_Mutation Confirm_Mutation Confirm role of mutation (e.g., site-directed mutagenesis) Check_Mutation->Confirm_Mutation Yes qPCR_Target qPCR for Lumazine Synthase Gene Check_Mutation->qPCR_Target No Target_Mutation Resistance Mechanism: Target Site Mutation Confirm_Mutation->Target_Mutation Check_Overexpression Overexpression? qPCR_Target->Check_Overexpression Target_Overexpression Resistance Mechanism: Target Overexpression Check_Overexpression->Target_Overexpression Yes qPCR_Pumps qPCR for Efflux Pumps (PDR5, SNQ2) Check_Overexpression->qPCR_Pumps No Check_Pump_Overexpression Overexpression? qPCR_Pumps->Check_Pump_Overexpression Efflux_Assay Perform Drug Efflux Assay Check_Pump_Overexpression->Efflux_Assay Yes Check_Pump_Overexpression->Efflux_Assay No, but check functional changes Drug_Efflux Resistance Mechanism: Drug Efflux Efflux_Assay->Drug_Efflux

Caption: Workflow for Identifying Resistance Mechanisms.

PDR_Signaling_Pathway Inhibitor Lumazine Synthase Inhibitor (Xenobiotic) Pdr1_3_inactive Pdr1p / Pdr3p (Inactive) Inhibitor->Pdr1_3_inactive Stress Signal Efflux Inhibitor Efflux Inhibitor->Efflux Pdr1_3_active Pdr1p / Pdr3p (Active) Pdr1_3_inactive->Pdr1_3_active Activation PDRE Pleiotropic Drug Resistance Element (PDRE) (in Promoter) Pdr1_3_active->PDRE Binds to PDR5_gene PDR5 Gene PDRE->PDR5_gene Activates Transcription SNQ2_gene SNQ2 Gene PDRE->SNQ2_gene Activates Transcription Pdr5_protein Pdr5p Efflux Pump PDR5_gene->Pdr5_protein Translation Snq2_protein Snq2p Efflux Pump SNQ2_gene->Snq2_protein Translation Pdr5_protein->Efflux Snq2_protein->Efflux

References

Technical Support Center: Optimizing Buffer Conditions for S. pombe Lumazine Synthase-IN-1 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with Schizosaccharomyces pombe (S. pombe) lumazine synthase and its inhibitor, IN-1.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting buffer for S. pombe lumazine synthase activity assays?

A standard and effective starting buffer for S. pombe lumazine synthase activity assays is a Tris-based buffer. A commonly used composition is 50 mM Tris-HCl, pH 7.0, supplemented with 100 mM NaCl and 5 mM dithiothreitol (DTT)[1].

Q2: My enzyme shows low activity. What are the potential causes and solutions?

Low enzyme activity can stem from several factors. Here’s a troubleshooting guide to address this issue:

  • Suboptimal pH: While pH 7.0 is a good starting point, the optimal pH for S. pombe lumazine synthase may vary slightly. It is advisable to perform a pH profile experiment, testing a range of pH values (e.g., 6.0 to 8.0) to determine the optimal condition for your specific assay.

  • Enzyme Instability: Lumazine synthases can be prone to instability. Ensure the presence of a reducing agent like DTT in your buffer to prevent oxidation. If instability persists, consider performing a thermal shift assay to assess the melting temperature (Tm) of the enzyme in different buffer formulations to identify more stabilizing conditions.

  • Incorrect Substrate Concentration: Ensure that the concentrations of the substrates, 5-amino-6-(D-ribitylamino)uracil and 3,4-dihydroxy-2-butanone 4-phosphate, are at or above their Michaelis constant (Km) values for the enzyme.

  • Improper Enzyme Storage: Store the purified enzyme at -80°C in a suitable storage buffer, for example, 20mM phosphate, 5 mM EDTA, 0.1 M NaCl, pH 7.0[2]. Avoid repeated freeze-thaw cycles.

Q3: I am observing precipitation of the inhibitor IN-1 in my assay. How can I resolve this?

S. pombe lumazine synthase-IN-1 is known to be soluble in DMSO but has poor aqueous solubility. To avoid precipitation:

  • Use DMSO for Stock Solution: Prepare a high-concentration stock solution of IN-1 in 100% DMSO.

  • Minimize Final DMSO Concentration: When adding the inhibitor to your aqueous assay buffer, ensure the final concentration of DMSO is low (typically ≤ 1-2%) to avoid affecting enzyme activity.

  • Pre-dilution Series: Prepare a serial dilution of your inhibitor in DMSO before adding it to the final assay mixture. This helps in achieving the desired final concentration without causing immediate precipitation.

Q4: Does the choice of buffer system (e.g., Tris vs. Phosphate) affect the experiment?

Yes, the buffer system can significantly impact the results, particularly the potency of inhibitors. For some lumazine synthase inhibitors, a greater potency has been observed in phosphate buffer compared to Tris buffer[3]. Specifically, one study on a novel inhibitor of S. pombe lumazine synthase reported a Ki of 66 ± 13 μM in Tris buffer and a more potent Ki of 22 ± 4 μM in phosphate buffer, both at pH 7.0[3]. It is recommended to test both buffer systems to determine the most suitable one for your specific inhibitor and experimental goals.

Q5: My protein is aggregating. What steps can I take to prevent this?

Protein aggregation can be a significant issue. Here are some strategies to mitigate it:

  • Optimize Buffer Composition: Screen different buffer conditions, including pH and ionic strength, to find the most stabilizing environment for the enzyme. A storage buffer containing 20mM phosphate, 5 mM EDTA, and 0.1 M NaCl at pH 7.0 has been used for a similar lumazine synthase and showed good stability[2].

  • Include Additives: Consider the addition of stabilizing agents to your buffer. For some enzymes, trehalose has been shown to increase thermal stability[4].

  • Control Protein Concentration: Work with the lowest protein concentration that still provides a robust signal in your assay to minimize the chances of aggregation.

  • Storage Conditions: Ensure proper storage at low temperatures (-80°C) and avoid repeated freeze-thaw cycles.

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data related to S. pombe lumazine synthase and its inhibitor IN-1.

Table 1: Inhibitor IN-1 Properties

ParameterValueReference
Solubility Soluble in DMSO; Insoluble in waterN/A
Ki (S. pombe) 243 µMN/A
Ki (M. tuberculosis) 9.6 µMN/A

Table 2: Recommended Buffer Components for S. pombe Lumazine Synthase Assays

ComponentConcentration RangePurposeReference
Buffer 50 mM Tris-HCl or PhosphateMaintain pH[1][3]
pH 7.0 (starting point)Optimal enzyme activity[1][3]
NaCl 100 mMIonic strength[1]
DTT 5 mMReducing agent to prevent oxidation[1]
DMSO ≤ 2% (v/v)Solvent for inhibitorN/A

Table 3: Effect of Buffer Type on Inhibitor Potency (Example with a different inhibitor)

Buffer System (pH 7.0)Inhibitor Ki (µM)Reference
Tris Buffer66 ± 13[3]
Phosphate Buffer22 ± 4[3]

Experimental Protocols

1. Enzyme Kinetics Assay for S. pombe Lumazine Synthase

This protocol is adapted from established methods for lumazine synthase assays[1].

Materials:

  • Purified S. pombe lumazine synthase

  • 5-amino-6-(D-ribitylamino)uracil (Substrate A)

  • 3,4-dihydroxy-2-butanone 4-phosphate (Substrate B)

  • S. pombe lumazine synthase-IN-1

  • Assay Buffer: 50 mM Tris-HCl, pH 7.0, 100 mM NaCl, 5 mM DTT

  • DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance or fluorescence changes

Procedure:

  • Prepare Reagents:

    • Dissolve substrates A and B in the assay buffer to desired stock concentrations.

    • Prepare a stock solution of IN-1 in 100% DMSO. Create a serial dilution of the inhibitor in DMSO.

  • Set up the Assay Plate:

    • To each well, add the assay buffer.

    • Add the desired concentration of S. pombe lumazine synthase.

    • Add the inhibitor (or DMSO as a vehicle control) to the respective wells. The final DMSO concentration should not exceed 2%.

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.

  • Initiate the Reaction:

    • Start the reaction by adding a mixture of substrates A and B to each well.

  • Measure Activity:

    • Immediately measure the change in absorbance or fluorescence over time using a microplate reader. The formation of the product, 6,7-dimethyl-8-ribityllumazine, can be monitored.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the progress curves.

    • Determine the IC50 or Ki values for the inhibitor by plotting the reaction rates against the inhibitor concentrations.

2. Thermal Shift Assay (Differential Scanning Fluorimetry)

This protocol outlines a general procedure to assess the thermal stability of S. pombe lumazine synthase in different buffer conditions.

Materials:

  • Purified S. pombe lumazine synthase

  • SYPRO Orange dye (or equivalent)

  • A panel of different buffers to be tested (e.g., varying pH, salt concentrations, and additives)

  • Real-time PCR instrument

  • PCR plates

Procedure:

  • Prepare Protein-Dye Mixture:

    • Dilute the SYPRO Orange dye according to the manufacturer's instructions.

    • Prepare a master mix of the purified S. pombe lumazine synthase and the diluted dye in a base buffer.

  • Set up the Assay Plate:

    • Aliquot the protein-dye mixture into the wells of a PCR plate.

    • Add the different buffer components to be tested to the respective wells. Include a control with only the base buffer.

  • Perform the Melt Curve Experiment:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment, typically ramping the temperature from 25°C to 95°C with a slow ramp rate (e.g., 1°C/minute).

    • Monitor the fluorescence of the SYPRO Orange dye during the temperature ramp.

  • Data Analysis:

    • The instrument software will generate a melt curve (fluorescence vs. temperature).

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the sigmoidal curve.

    • Compare the Tm values across the different buffer conditions. A higher Tm indicates greater protein stability.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_measurement 3. Measurement & Analysis prep_enzyme Prepare S. pombe Lumazine Synthase add_reagents Add Buffer, Enzyme, and Inhibitor/DMSO to Plate prep_enzyme->add_reagents prep_inhibitor Prepare IN-1 Stock (in 100% DMSO) prep_inhibitor->add_reagents prep_buffer Prepare Assay Buffer (e.g., 50mM Tris pH 7.0, 100mM NaCl, 5mM DTT) prep_buffer->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate start_reaction Add Substrates pre_incubate->start_reaction measure_activity Measure Kinetic Activity (Absorbance/Fluorescence) start_reaction->measure_activity analyze_data Calculate Rates, IC50/Ki measure_activity->analyze_data

Caption: Workflow for a typical S. pombe lumazine synthase inhibition assay.

troubleshooting_workflow cluster_checks Initial Checks cluster_optimization Further Optimization start Low Enzyme Activity Observed check_pH Is the buffer pH optimal? (Test pH 6.0-8.0) start->check_pH check_reducing Is a reducing agent present? (e.g., 5mM DTT) start->check_reducing check_storage Was the enzyme stored properly? (-80°C, no repeated freeze-thaw) start->check_storage thermal_shift Perform Thermal Shift Assay to find optimal buffer check_pH->thermal_shift check_reducing->thermal_shift check_storage->thermal_shift check_concentration Are substrate concentrations adequate? thermal_shift->check_concentration solution Improved Enzyme Activity check_concentration->solution

Caption: Troubleshooting guide for low enzyme activity in S. pombe lumazine synthase experiments.

References

Validation & Comparative

A Comparative Guide to Lumazine Synthase Inhibitors: Benchmarking S.pombe Lumazine Synthase-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lumazine synthase, a key enzyme in the riboflavin (vitamin B2) biosynthesis pathway, represents a compelling target for the development of novel anti-infective agents. This is due to its essential role in many pathogens and its absence in humans, which minimizes the potential for target-related toxicity. This guide provides a comparative analysis of S.pombe lumazine synthase-IN-1 and other known inhibitors, supported by quantitative data and detailed experimental methodologies.

Quantitative Comparison of Lumazine Synthase Inhibitors

The inhibitory activities of various compounds against lumazine synthase from different organisms are summarized in the table below. This data facilitates a direct comparison of their potencies.

InhibitorTarget EnzymeInhibition Constant (Kᵢ)Dissociation Constant (K d)Comments
This compound Schizosaccharomyces pombe lumazine synthase243 µM[1][2]-
Mycobacterium tuberculosis lumazine synthase9.6 µM[1][2]-
Tetraazaperylenehexaone derivativeSchizosaccharomyces pombe lumazine synthase22 ± 4 µM[3][4][5][6]-In phosphate buffer.
66 ± 13 µM[3][4][5][6]-In Tris buffer.
1,3,6,8-Tetrahydroxy-2,7-naphthyridineSchizosaccharomyces pombe lumazine synthase350 ± 76 µM[4][6]-Reactant for the tetraazaperylenehexaone derivative.
(E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione (Compound 9)Mycobacterium tuberculosis lumazine synthase95 µM[7][8]-Identified via high-throughput screening.
(E)-5-Nitro-6-(4-nitrostyryl)pyrimidine-2,4(1H,3H)-dione (Compound 26)Mycobacterium tuberculosis lumazine synthase3.7 µM[8][9]-Optimized analog of Compound 9.
Pyrimidine Derivative JC33Bacillus anthracis lumazine synthase1.8 ± 0.2 µM1.5 ± 0.1 µMCompetitive inhibitor.[10]
Pyrimidine Derivative JC72Bacillus anthracis lumazine synthase2.5 ± 0.3 µM2.1 ± 0.1 µMCompetitive inhibitor.[10]
Pyrimidine Derivative TS23Bacillus anthracis lumazine synthase4.9 ± 0.5 µM4.2 ± 0.2 µMCompetitive inhibitor.[10]
N-substituted oxalamic acid derivative 1Mycobacterium tuberculosis lumazine synthase1.1 ± 0.1 µM-Metabolically stable intermediate analogue.[11]
Bacillus subtilis lumazine synthase2.5 ± 0.2 µM-[11]
Schizosaccharomyces pombe lumazine synthase> 100 µM-[11]
N-substituted oxalamic acid derivative 2Mycobacterium tuberculosis lumazine synthase0.9 ± 0.1 µM-Metabolically stable intermediate analogue.[11]
Bacillus subtilis lumazine synthase1.8 ± 0.2 µM-[11]
Schizosaccharomyces pombe lumazine synthase> 100 µM-[11]
N-substituted oxalamic acid derivative 3Mycobacterium tuberculosis lumazine synthase0.5 ± 0.1 µM-Metabolically stable intermediate analogue.[11]
Bacillus subtilis lumazine synthase1.2 ± 0.1 µM-[11]
Schizosaccharomyces pombe lumazine synthase> 100 µM-[11]
Escherichia coli riboflavin synthase1.3 ± 0.2 nM-Also inhibits the subsequent enzyme in the pathway.[11]
Compound A10Mycobacterium tuberculosis lumazine synthase-69 nMIdentified via high-throughput molecular docking.[12]
Compound A39Mycobacterium tuberculosis lumazine synthase-2.3 nMIdentified via high-throughput molecular docking.[12]
Compound A52Mycobacterium tuberculosis lumazine synthase-48 nMIdentified via high-throughput molecular docking.[12]

Experimental Protocols

A generalized workflow for determining the inhibitory activity of compounds against lumazine synthase is outlined below. Specific details from cited studies are incorporated to provide a clearer picture of the methodologies employed.

High-Throughput Screening (HTS) for Inhibitor Discovery

A fluorescence-based displacement assay is a common initial step for identifying potential inhibitors from large compound libraries.[6][8]

  • Principle: This method leverages the unique ability of S. pombe lumazine synthase to bind riboflavin, which quenches its natural fluorescence. When a compound displaces riboflavin from the enzyme's active site, the fluorescence of the solution increases, indicating a potential inhibitor.

  • Workflow:

    • A non-fluorescent complex of S. pombe lumazine synthase and riboflavin is prepared.

    • Test compounds from a library are added to the complex.

    • An increase in fluorescence intensity is measured, signifying the displacement of riboflavin and thus, a potential inhibitory compound.

HTS_Workflow cluster_prep Complex Preparation cluster_screen Screening cluster_detection Detection cluster_result Result LS Lumazine Synthase Complex Non-fluorescent LS-Riboflavin Complex LS->Complex Riboflavin Riboflavin Riboflavin->Complex Incubation Incubation Complex->Incubation Compound Test Compound Compound->Incubation Fluorescence Measure Fluorescence Incubation->Fluorescence Displacement Riboflavin Displaced Fluorescence->Displacement Fluorescence Increase NoDisplacement No Displacement Fluorescence->NoDisplacement No Change Hit Potential Inhibitor (Hit Compound) Displacement->Hit NonHit Inactive Compound NoDisplacement->NonHit

High-throughput screening workflow for lumazine synthase inhibitors.
Enzyme Kinetics for Inhibition Constant (Kᵢ) Determination

Once potential inhibitors are identified, their potency is quantified by determining the inhibition constant (Kᵢ).

  • Enzyme and Substrates: Recombinant lumazine synthase is purified. The substrates for the enzymatic reaction are 5-amino-6-(D-ribitylamino)uracil and 3,4-dihydroxy-2-butanone 4-phosphate.[10]

  • Assay Conditions: The reaction is typically carried out in a suitable buffer, such as Tris-HCl or phosphate buffer, at a specific pH (e.g., 7.0). The reaction mixture also contains salts (e.g., 100 mM NaCl) and reducing agents (e.g., 5 mM DTT) to maintain enzyme stability.[6][10]

  • Procedure:

    • The concentration of one substrate is held constant while the concentration of the other is varied across a range of values.

    • The initial reaction rates are measured in the absence and presence of different concentrations of the inhibitor.

    • The data is plotted using methods such as the Lineweaver-Burk plot to determine the mode of inhibition (e.g., competitive, non-competitive).[6]

    • The Kᵢ value is calculated by fitting the data to the appropriate inhibition model using non-linear regression analysis software like DynaFit.[6]

Isothermal Titration Calorimetry (ITC) for Dissociation Constant (K d) Determination

ITC is used to directly measure the binding affinity between the inhibitor and the enzyme, providing the dissociation constant (K d).

  • Principle: ITC measures the heat change that occurs upon the binding of an inhibitor to the enzyme.

  • Procedure:

    • A solution of the inhibitor is titrated into a solution containing the lumazine synthase.

    • The heat released or absorbed during each injection is measured.

    • The resulting data is fitted to a binding model to determine the K d, stoichiometry (n), and enthalpy of binding (ΔH).[10]

Riboflavin Biosynthesis Pathway and Point of Inhibition

Lumazine synthase catalyzes the penultimate step in the biosynthesis of riboflavin. The following diagram illustrates this pathway and highlights the point of action for lumazine synthase inhibitors.

Riboflavin_Biosynthesis GTP GTP ARPP 5-Amino-6-(ribitylamino)- 2,4(1H,3H)-pyrimidinedione GTP->ARPP Multiple Steps LS Lumazine Synthase ARPP->LS DHBP 3,4-Dihydroxy-2-butanone 4-phosphate DHBP->LS Lumazine 6,7-Dimethyl-8-ribityllumazine RS Riboflavin Synthase Lumazine->RS Riboflavin Riboflavin (Vitamin B2) Inhibitor Lumazine Synthase Inhibitors Inhibitor->LS LS->Lumazine RS->Riboflavin

Riboflavin biosynthesis pathway showing the inhibition of lumazine synthase.

This guide provides a foundational comparison of this compound with other inhibitors. The presented data and methodologies are intended to assist researchers in the rational design and development of novel and potent anti-infective agents targeting the riboflavin biosynthesis pathway.

References

A Comparative Guide to Lumazine Synthase Inhibitors: S. pombe-IN-1 vs. Mycobacterium tuberculosis Targeting Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of S.pombe lumazine synthase-IN-1 and various inhibitors targeting Mycobacterium tuberculosis lumazine synthase. The content is supported by experimental data to assist researchers in evaluating potential therapeutic agents against tuberculosis.

Introduction to Lumazine Synthase as a Drug Target

Lumazine synthase is a key enzyme in the riboflavin (vitamin B2) biosynthesis pathway, which is essential for many microorganisms but absent in mammals. This makes it an attractive target for the development of novel antimicrobial agents with selective toxicity. Inhibiting this enzyme disrupts the production of riboflavin, a precursor to essential cofactors, ultimately leading to microbial cell death. This guide focuses on a comparative analysis of a known inhibitor of Schizosaccharomyces pombe lumazine synthase, this compound, and a range of inhibitors developed specifically for the Mycobacterium tuberculosis enzyme, the causative agent of tuberculosis.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory activities of this compound and various classes of Mycobacterium tuberculosis lumazine synthase inhibitors. The data is presented to facilitate a direct comparison of their potencies.

InhibitorTarget EnzymeInhibition Constant (Ki)Minimum Inhibitory Concentration (MIC)
This compound Schizosaccharomyces pombe lumazine synthase243 µM[1][2][3]Not Available
Mycobacterium tuberculosis lumazine synthase9.6 µM[1][2][3]Not Available
(E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione (Compound 9) Mycobacterium tuberculosis lumazine synthase95 µM[4]Not Available
(E)-5-nitro-6-(4-nitrostyryl)pyrimidine-2,4(1H,3H)-dione (Compound 26) Mycobacterium tuberculosis lumazine synthase3.7 µM[4]Not Available
Purinetrione Analog (Compound 21) Mycobacterium tuberculosis lumazine synthase0.036 µMNot Available
Purinetrione Analog (Compound 22) Mycobacterium tuberculosis lumazine synthase0.012 µM[5]Not Available
Compound A10 Mycobacterium tuberculosisNot Available1.56 µg/ml[6]
Compound A39 Mycobacterium tuberculosisNot Available3.125–1.56 µg/ml[6]
Compound A52 Mycobacterium tuberculosisNot Available0.78 µg/ml[6]

Key Observation: this compound is notably more potent against the Mycobacterium tuberculosis lumazine synthase than its original target from S. pombe. Furthermore, significant progress has been made in developing highly potent inhibitors specifically for the M. tuberculosis enzyme, with some compounds exhibiting inhibitory constants in the nanomolar range.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of further studies.

Lumazine Synthase Inhibition Assay

This protocol is adapted from a study on the discovery and development of small molecule lumazine synthase inhibitors[4].

Objective: To determine the inhibitory constant (Ki) of a compound against lumazine synthase.

Materials:

  • Recombinant M. tuberculosis or S. pombe lumazine synthase

  • Substrate 1: 5-amino-6-ribitylamino-2,4(1H,3H)pyrimidinedione

  • Substrate 2: 3,4-dihydroxy-2-butanone 4-phosphate

  • Test inhibitor compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.0, 100 mM NaCl, 5 mM Dithiothreitol (DTT)

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors

Procedure:

  • Prepare assay mixtures in a total volume of 0.2 mL.

  • The final concentration of components in the assay mixture should be:

    • 50 mM Tris-HCl, pH 7.0

    • 100 mM NaCl

    • 5 mM DTT

    • 2% (v/v) DMSO

    • 100 µM of Substrate 2

    • Variable concentrations of Substrate 1 (e.g., 3 – 150 µM)

    • Variable concentrations of the inhibitor (e.g., 0 – 150 µM)

    • A fixed concentration of lumazine synthase.

  • Prepare a stock solution of the assay mixture components excluding Substrate 1 and the inhibitor.

  • Add the appropriate volumes of Substrate 1 and inhibitor stock solutions to the assay mixture.

  • Initiate the reaction by adding the lumazine synthase enzyme.

  • Monitor the reaction progress by measuring the formation of the product, 6,7-dimethyl-8-ribityllumazine, which can be detected spectrophotometrically.

  • Determine the initial reaction velocities at each substrate and inhibitor concentration.

  • Analyze the data using appropriate kinetic models (e.g., Michaelis-Menten with competitive or non-competitive inhibition models) to calculate the Ki value.

Isothermal Titration Calorimetry (ITC) for Inhibitor Binding

This protocol is based on a study characterizing inhibitor binding to lumazine synthase from Bacillus anthracis, a method applicable to M. tuberculosis lumazine synthase[7].

Objective: To determine the thermodynamic parameters of inhibitor binding to lumazine synthase, including the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).

Materials:

  • Purified recombinant M. tuberculosis lumazine synthase

  • Test inhibitor compound

  • Dialysis Buffer: 50 mM potassium phosphate, pH 7.0 (or another suitable buffer)

  • Isothermal Titration Calorimeter

Procedure:

  • Prepare the lumazine synthase solution (e.g., 0.03 mM based on monomers) in the dialysis buffer.

  • Prepare the inhibitor solution (e.g., 5 mM) in the exact same dialysis buffer to minimize heats of dilution.

  • Degas both the protein and inhibitor solutions by stirring under vacuum before use.

  • Load the lumazine synthase solution into the sample cell of the calorimeter.

  • Load the inhibitor solution into the injection syringe.

  • Perform the titration at a constant temperature (e.g., 303 K).

  • Inject small aliquots (e.g., 4 µl) of the inhibitor solution into the sample cell at regular intervals (e.g., 240 seconds between injections) for a total of 25-30 injections.

  • Perform a control titration by injecting the inhibitor into the buffer solution alone to determine the heat of dilution.

  • Subtract the heat of dilution from the experimental data.

  • Analyze the corrected data using software such as Origin to fit a suitable binding model (e.g., one-site binding model). This will yield the apparent association constant (Ka = 1/Kd), binding enthalpy (ΔH), and stoichiometry (n).

Visualizing Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the riboflavin biosynthesis pathway and a typical workflow for inhibitor screening.

Riboflavin_Biosynthesis GTP GTP Intermediate1 Intermediate Metabolites GTP->Intermediate1 Pyrimidinedione 5-Amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione Intermediate1->Pyrimidinedione Lumazine 6,7-Dimethyl-8-ribityllumazine Pyrimidinedione->Lumazine Lumazine Synthase (Target of Inhibition) DHBP 3,4-Dihydroxy-2-butanone 4-phosphate DHBP->Lumazine Riboflavin Riboflavin Lumazine->Riboflavin Riboflavin Synthase Inhibitor_Screening_Workflow cluster_0 High-Throughput Screening (HTS) cluster_1 Hit Validation and Characterization cluster_2 Lead Optimization CompoundLibrary Compound Library HTSAssay Fluorescence-Based Displacement Assay CompoundLibrary->HTSAssay PrimaryHits Primary Hits HTSAssay->PrimaryHits DoseResponse Dose-Response Curves (IC50 Determination) PrimaryHits->DoseResponse EnzymeKinetics Enzyme Kinetic Assays (Ki Determination) DoseResponse->EnzymeKinetics BindingAssays Biophysical Binding Assays (e.g., ITC) EnzymeKinetics->BindingAssays SAR Structure-Activity Relationship (SAR) Studies BindingAssays->SAR OptimizedLeads Optimized Lead Compounds SAR->OptimizedLeads

References

Validating the Antifungal Activity of S. pombe Lumazine Synthase-IN-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential antifungal activity of S. pombe lumazine synthase-IN-1 against the fission yeast Schizosaccharomyces pombe. The performance of this novel inhibitor is evaluated in the context of established antifungal agents, supported by available experimental data and detailed methodologies for key validation experiments.

Introduction to Lumazine Synthase as an Antifungal Target

Lumazine synthase is a key enzyme in the riboflavin (vitamin B2) biosynthesis pathway, which is essential for the survival of many fungi, bacteria, and plants.[1][2][3] Crucially, this pathway is absent in humans, making lumazine synthase an attractive and specific target for the development of novel antifungal drugs with potentially low host toxicity. Inhibition of this enzyme disrupts the production of riboflavin, a precursor to essential cofactors flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), leading to fungal cell growth inhibition and death. Schizosaccharomyces pombe, a well-established model organism in molecular and cell biology, serves as a relevant system for validating the efficacy of inhibitors targeting this pathway.

Comparative Analysis of Antifungal Activity

To objectively assess the potential of S. pombe lumazine synthase-IN-1, its inhibitory activity is compared with that of well-established antifungal drugs from different classes. Due to the limited publicly available data on "S. pombe lumazine synthase-IN-1," this guide utilizes "(E)-5-nitro-6-(4-nitrostyryl)pyrimidine-2,4(1H,3H)-dione" as a representative lumazine synthase inhibitor, based on its documented potent inhibition of a related bacterial lumazine synthase.

Table 1: Comparison of In Vitro Antifungal Activity Against S. pombe

Compound/DrugTarget/Mechanism of ActionReported In Vitro Activity Against S. pombe
S. pombe lumazine synthase-IN-1 (as "(E)-5-nitro-6-(4-nitrostyryl)pyrimidine-2,4(1H,3H)-dione")Lumazine Synthase (Riboflavin Biosynthesis)K_i_ = 3.7 µM (against M. tuberculosis lumazine synthase). MIC data against S. pombe is not publicly available.
Caspofungin β-(1,3)-D-glucan synthase (Cell Wall Synthesis)MIC ≈ 10 µg/mL[4][5]
Fluconazole Lanosterol 14-α-demethylase (Ergosterol Biosynthesis)MIC values for S. pombe are expected to be in the range of those for other susceptible yeasts (e.g., 0.25 to >128 mg/L for S. cerevisiae)[6].
Amphotericin B Binds to ergosterol, forming pores in the cell membraneMIC values for S. pombe are expected to be in the range of those for other susceptible yeasts (e.g., mean MIC of 0.48 µg/mL)[7].
Clotrimazole Lanosterol 14-α-demethylase (Ergosterol Biosynthesis)Potent inhibitory effects on S. pombe growth have been demonstrated[8].

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach for validation, the following diagrams are provided.

Riboflavin_Biosynthesis_Pathway cluster_pathway Riboflavin Biosynthesis Pathway in S. pombe cluster_target Target of Inhibition GTP GTP Compound1 5-Amino-6-(ribitylamino)uracil GTP->Compound1 Multiple Steps Lumazine 6,7-Dimethyl-8-ribityllumazine Compound1->Lumazine Compound2 3,4-Dihydroxy-2-butanone-4-phosphate Compound2->Lumazine Riboflavin Riboflavin Lumazine->Riboflavin Riboflavin Synthase LS Lumazine Synthase Inhibitor S. pombe lumazine synthase-IN-1 Inhibitor->LS Inhibition

Figure 1. Simplified diagram of the riboflavin biosynthesis pathway highlighting the inhibitory action of S. pombe lumazine synthase-IN-1.

MIC_Assay_Workflow cluster_workflow Experimental Workflow for MIC Determination start Start prep_culture Prepare S. pombe Inoculum start->prep_culture inoculate Inoculate plate with S. pombe culture prep_culture->inoculate prep_plate Prepare 96-well plate with serial dilutions of antifungal compounds prep_plate->inoculate incubate Incubate at 27-30°C for 24-48 hours inoculate->incubate read_results Read absorbance at 600 nm or visually assess turbidity incubate->read_results determine_mic Determine MIC (lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Figure 2. General experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds against S. pombe.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for S. pombe.[8]

Materials:

  • Schizosaccharomyces pombe strain (e.g., wild-type 972 h-)

  • Yeast Extract with Supplements (YES) medium[4]

  • Antifungal compounds: S. pombe lumazine synthase-IN-1, Caspofungin, Fluconazole, Amphotericin B (dissolved in appropriate solvent, e.g., DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer (for measuring OD600) or microplate reader

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture S. pombe in liquid YES medium at 27-30°C with shaking until it reaches the mid-logarithmic phase of growth (OD600 ≈ 0.5).

    • Dilute the culture in fresh YES medium to a final concentration of approximately 1 x 10^5 cells/mL.

  • Preparation of Antifungal Dilutions:

    • In a 96-well plate, prepare two-fold serial dilutions of each antifungal compound in YES medium. The final volume in each well should be 100 µL.

    • The concentration range should be broad enough to encompass the expected MIC. For example, for caspofungin, a range of 0.015 to 16 µg/mL could be used.[8]

    • Include a drug-free control (medium only) and a solvent control (medium with the highest concentration of the solvent used to dissolve the compounds).

  • Inoculation:

    • Add 100 µL of the prepared S. pombe inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.

  • Incubation:

    • Incubate the plate at 27-30°C for 24 to 48 hours without shaking.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the drug-free control.

    • Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Conclusion

The validation of S. pombe lumazine synthase-IN-1 as a viable antifungal agent requires rigorous in vitro testing to determine its minimum inhibitory concentration against S. pombe. While direct enzyme inhibition data for a representative compound is promising, its efficacy at the cellular level needs to be established and compared against existing antifungal drugs. The provided protocols offer a standardized approach for this validation. Further studies should also investigate the compound's spectrum of activity against other pathogenic fungi and its potential for cytotoxicity against mammalian cells to fully assess its therapeutic potential.

References

Unveiling the Antifungal Potential: A Comparative Analysis of S. pombe Lumazine Synthase-IN-1 and Commercial Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless pursuit of novel antifungal agents, the scientific community is increasingly exploring unique enzymatic targets within fungal pathogens that are absent in their human hosts. One such promising target is lumazine synthase, a key enzyme in the riboflavin (vitamin B2) biosynthesis pathway, which is essential for the survival of many pathogenic fungi. This guide provides a detailed comparison of a novel investigational inhibitor, S. pombe lumazine synthase-IN-1, with a range of commercially available antifungal drugs. This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antifungal therapies.

While direct, whole-cell antifungal efficacy data for S. pombe lumazine synthase-IN-1 is not yet publicly available, this guide presents its known enzyme inhibitory activity as a benchmark for its potential. This is contrasted with the well-established in vitro efficacy of current antifungal drugs against key fungal pathogens, Candida albicans and Aspergillus fumigatus.

Mechanism of Action: Targeting Riboflavin Biosynthesis

S. pombe lumazine synthase-IN-1 is a small molecule inhibitor that targets lumazine synthase. This enzyme catalyzes the penultimate step in the biosynthesis of riboflavin, a vitamin vital for a wide range of cellular processes.[1][2] As animals, including humans, obtain riboflavin from their diet and lack this biosynthetic pathway, inhibitors of lumazine synthase are expected to have a high degree of selectivity for fungal pathogens, minimizing off-target effects and potential toxicity in the host.[1][2]

The signaling pathway below illustrates the targeted step in the riboflavin biosynthesis pathway.

Riboflavin_Biosynthesis_Pathway cluster_inhibition Inhibition GTP GTP Intermediate1 ... GTP->Intermediate1 ARPP 5-Amino-6- (ribitylamino)-2,4 (1H,3H)-pyrimidinedione Intermediate1->ARPP Lumazine 6,7-Dimethyl-8- ribityllumazine ARPP->Lumazine Lumazine Synthase DHBP 3,4-Dihydroxy-2- butanone 4-phosphate DHBP->Lumazine Riboflavin Riboflavin Lumazine->Riboflavin Riboflavin Synthase S_pombe_lumazine_synthase_IN_1 S. pombe lumazine synthase-IN-1 Lumazine Synthase Lumazine Synthase S_pombe_lumazine_synthase_IN_1->Lumazine Synthase Inhibits MIC_Determination_Workflow start Start: Fungal Isolate prep_inoculum Prepare Standardized Inoculum Suspension start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_antifungal Prepare Serial Dilutions of Antifungal Agent prep_antifungal->inoculate incubate Incubate at Controlled Temperature and Time inoculate->incubate read_results Read Results Visually or Spectrophotometrically incubate->read_results determine_mic Determine MIC (Lowest concentration with significant growth inhibition) read_results->determine_mic end End: MIC Value determine_mic->end

References

A Head-to-Head Comparison: Fluorescence Competition Assay vs. Isothermal Titration Calorimetry for Characterizing S. pombe Lumazine Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, selecting the appropriate biophysical assay is critical for accurately characterizing the interaction between a target protein and a potential inhibitor. This guide provides a detailed comparison of two powerful techniques, a fluorescence-based competition assay and Isothermal Titration Calorimetry (ITC), in the context of studying the interaction between Schizosaccharomyces pombe (S. pombe) lumazine synthase and its inhibitor, IN-1.

S. pombe lumazine synthase is a key enzyme in the riboflavin biosynthesis pathway, making it an attractive target for the development of novel antifungal agents. IN-1 has been identified as an inhibitor of this enzyme, with a reported inhibition constant (Ki) of 243 µM for the S. pombe enzyme.[1] Understanding the nuances of the techniques used to derive such quantitative data is essential for interpreting results and planning further studies.

This guide will delve into the experimental methodologies of a fluorescence competition assay, similar to the one used for the initial characterization of a library of lumazine synthase inhibitors including a compound identified as IN-1, and Isothermal Titration Calorimetry (ITC).[1][2][3] We will present a side-by-side look at the data they generate, their respective strengths and weaknesses, and provide detailed experimental protocols to aid in the practical application of these methods.

Quantitative Data at a Glance: A Comparative Overview

The choice of assay can significantly impact the type and depth of information obtained about a protein-ligand interaction. The following table summarizes the key quantitative parameters that can be derived from each technique when studying the S. pombe lumazine synthase-IN-1 interaction.

ParameterFluorescence Competition AssayIsothermal Titration Calorimetry (ITC)
Binding Affinity (Kd/Ki) Yes (Ki is determined through competition)Yes (Direct measurement of Kd)
Stoichiometry (n) NoYes (Determines the protein:ligand ratio)
Thermodynamic Parameters
Enthalpy (ΔH)NoYes
Entropy (ΔS)NoYes
Mechanism of Inhibition Competitive (by assay design)Can distinguish between binding modes
Throughput HighLow to Medium
Material Consumption LowHigh

Delving into the Methodologies

Fluorescence Competition Assay: A High-Throughput Approach

A fluorescence-based competition assay was instrumental in the high-throughput screening that led to the discovery of a class of S. pombe lumazine synthase inhibitors.[2] This method leverages the fluorescent properties of riboflavin, a natural ligand of lumazine synthase. The assay is based on the principle that when riboflavin is bound to the enzyme's active site, its fluorescence is quenched. An inhibitor that binds to the same site will displace riboflavin, leading to an increase in the fluorescence signal.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of purified S. pombe lumazine synthase in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

    • Prepare a stock solution of riboflavin in the same buffer.

    • Prepare a serial dilution of the inhibitor IN-1 in the assay buffer.

  • Assay Setup:

    • In a 384-well microplate, add a fixed concentration of S. pombe lumazine synthase and riboflavin to each well.

    • Add varying concentrations of the inhibitor IN-1 to the wells. Include control wells with no inhibitor (maximum quenching) and wells with no enzyme (maximum fluorescence).

  • Incubation and Measurement:

    • Incubate the plate at a constant temperature (e.g., 25°C) for a set period to allow the binding equilibrium to be reached.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for riboflavin (e.g., excitation at 450 nm and emission at 530 nm).

  • Data Analysis:

    • The increase in fluorescence intensity is proportional to the amount of riboflavin displaced by the inhibitor.

    • The data is then used to calculate the IC50 value of the inhibitor, which can be converted to a Ki value using the Cheng-Prusoff equation, provided the Kd of the fluorescent ligand is known.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Purified S. pombe Lumazine Synthase A1 Mix Enzyme, Riboflavin, and IN-1 in Microplate P1->A1 P2 Riboflavin (Fluorescent Probe) P2->A1 P3 IN-1 Inhibitor (Serial Dilution) P3->A1 A2 Incubate to Reach Equilibrium A1->A2 A3 Measure Fluorescence Intensity A2->A3 D1 Plot Fluorescence vs. [IN-1] A3->D1 D2 Calculate IC50 D1->D2 D3 Determine Ki D2->D3 cluster_prep Preparation cluster_assay ITC Experiment cluster_analysis Data Analysis P1 Dialyzed S. pombe Lumazine Synthase A1 Load Enzyme into Sample Cell P1->A1 P2 Dialyzed IN-1 Inhibitor A2 Load Inhibitor into Injection Syringe P2->A2 P3 Degas Solutions P3->P1 P3->P2 A3 Titrate Inhibitor into Enzyme A1->A3 A2->A3 A4 Measure Heat Changes A3->A4 D1 Integrate Heat Peaks A4->D1 D2 Generate Binding Isotherm D1->D2 D3 Fit to Binding Model D2->D3 D4 Determine Kd, n, ΔH, and ΔS D3->D4

References

Safety Operating Guide

Personal protective equipment for handling S.pombe lumazine synthase-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling S. pombe lumazine synthase-IN-1, including personal protective equipment (PPE), operational procedures, and disposal plans.

Compound Information:

  • Name: S. pombe lumazine synthase-IN-1

  • CAS No.: 331726-35-3

  • Hazards: Harmful if swallowed. Very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling S. pombe lumazine synthase-IN-1. A risk assessment should be conducted to determine the specific PPE required for your experimental protocol.[2][3]

Situation Required PPE Optional/Additional PPE
Handling solid (powder) - Lab coat- Safety glasses with side shields- Nitrile gloves- Face shield (if splash hazard exists)- Respiratory protection (if dust generation is likely and not controlled by ventilation)
Handling in solution - Lab coat- Chemical splash goggles- Nitrile gloves- Face shield (when transferring large volumes)- Chemical-resistant apron
General Laboratory Work - Lab coat- Safety glasses- Closed-toe shoes-

Experimental Protocols: Handling and Disposal

Handling S. pombe Lumazine Synthase-IN-1:

  • Preparation: Before handling the compound, ensure you are in a well-ventilated area, preferably a chemical fume hood.[1] Have all necessary PPE on and a designated waste container ready.

  • Weighing (if solid):

    • Carefully weigh the desired amount of the compound on a calibrated analytical balance.

    • Avoid creating dust.[1] If dust is generated, use appropriate respiratory protection.

    • Clean any spills immediately with a damp cloth and dispose of the cloth in the designated hazardous waste container.

  • Dissolving:

    • According to the product data sheet, S. pombe lumazine synthase-IN-1 is soluble in DMSO.[4]

    • Add the appropriate solvent to the vessel containing the weighed compound.

    • Gently swirl or vortex to dissolve. For higher solubility, the tube can be warmed to 37°C and shaken in an ultrasonic bath.[4]

  • Use in Experiments:

    • When adding the compound to your experimental system (e.g., cell culture), do so in a manner that minimizes the risk of splashes or aerosols.

    • Always handle the compound with care, avoiding contact with skin and eyes.[1]

  • Post-Handling:

    • After handling, wash your hands and any exposed skin thoroughly with soap and water.[1]

    • Clean all contaminated surfaces.

Disposal Plan:

  • Solid Waste: Dispose of any solid waste contaminated with S. pombe lumazine synthase-IN-1 (e.g., weigh boats, pipette tips, gloves) in a designated hazardous waste container.[1]

  • Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed, and appropriate hazardous waste container.[1]

  • Environmental Precaution: Avoid releasing the compound into the environment as it is very toxic to aquatic life.[1]

  • Final Disposal: All waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[1]

Workflow and Logical Relationships

The following diagrams illustrate the safe handling and disposal workflow for S. pombe lumazine synthase-IN-1.

cluster_handling Safe Handling Workflow prep Preparation (Well-ventilated area, PPE on) weigh Weighing (Solid) (Avoid dust) prep->weigh dissolve Dissolving (In appropriate solvent) weigh->dissolve experiment Use in Experiment (Minimize splashes/aerosols) dissolve->experiment post_handling Post-Handling (Wash hands, clean surfaces) experiment->post_handling

Caption: Safe Handling Workflow for S.pombe Lumazine Synthase-IN-1.

cluster_disposal Disposal Workflow solid_waste Solid Waste (Contaminated materials) collect_solid Collect in Hazardous Waste Container solid_waste->collect_solid liquid_waste Liquid Waste (Solutions containing compound) collect_liquid Collect in Labeled, Sealed Hazardous Waste Container liquid_waste->collect_liquid final_disposal Dispose via Approved Waste Disposal Plant collect_solid->final_disposal collect_liquid->final_disposal

Caption: Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.